molecular formula C18H20ClN3OS B15568811 DC-5163

DC-5163

Cat. No.: B15568811
M. Wt: 361.9 g/mol
InChI Key: MWYSGSPJSNOODI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DC-5163 is a useful research compound. Its molecular formula is C18H20ClN3OS and its molecular weight is 361.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-benzyl-N-(3-chloro-4-methoxyphenyl)imidazolidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3OS/c1-23-17-8-7-15(11-16(17)19)20-18(24)22-10-9-21(13-22)12-14-5-3-2-4-6-14/h2-8,11H,9-10,12-13H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYSGSPJSNOODI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=S)N2CCN(C2)CC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Synthesis of DC-5163: A Potent GAPDH Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) has emerged as a promising therapeutic target in oncology due to its pivotal role in glycolysis, a metabolic pathway frequently upregulated in cancer cells. This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of DC-5163, a potent small-molecule inhibitor of GAPDH.[1][2][3] this compound was identified through docking-based virtual screening and has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly in breast cancer.[1][3] This document details the experimental protocols for key assays used to characterize this compound, presents its quantitative inhibitory data, and outlines its mechanism of action. The information herein is intended to serve as a valuable resource for researchers in the fields of cancer metabolism and drug discovery.

Introduction: Targeting GAPDH in Cancer

Cancer cells exhibit altered metabolic pathways to sustain their rapid proliferation and survival. One of the hallmarks of cancer metabolism is the "Warburg effect," a phenomenon characterized by an increased rate of glycolysis even in the presence of ample oxygen.[1] This metabolic shift makes cancer cells highly dependent on glycolytic enzymes, presenting a therapeutic window for targeted inhibition.

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a crucial enzyme in the glycolytic pathway, catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate.[4][5] Beyond its canonical role in glycolysis, GAPDH is a multifunctional protein implicated in various cellular processes, including apoptosis, DNA repair, and membrane trafficking.[4][6][7] Its overexpression in numerous cancers is associated with tumor progression and poor prognosis, making it an attractive target for anti-cancer drug development.[4] Several GAPDH inhibitors have been investigated for their anti-neoplastic activity.[8]

Discovery of this compound: A Virtual Screening Approach

This compound was discovered through a docking-based virtual screening of a chemical library against the crystal structure of human GAPDH.[1] This computational approach allows for the rapid in silico assessment of a large number of compounds, prioritizing those with a high predicted binding affinity for the target enzyme.

Virtual Screening Workflow

The virtual screening process that led to the identification of this compound can be summarized as follows:

G cluster_0 Preparation cluster_1 Screening cluster_2 Selection & Validation PDB GAPDH Protein Structure (PDB) PrepareTarget PrepareTarget PDB->PrepareTarget Receptor Preparation (Add hydrogens, assign charges) LigandDB Small Molecule Database PrepareLigands PrepareLigands LigandDB->PrepareLigands Ligand Preparation (Generate 3D conformers) Docking Molecular Docking (Simulate binding) PrepareTarget->Docking Target Structure PrepareLigands->Docking Ligand Library Scoring Scoring & Ranking (Predict binding affinity) Docking->Scoring Generate Poses HitSelection Hit Selection (Visual inspection, filtering) Scoring->HitSelection Ranked List BioAssay In vitro Biological Assays (e.g., Enzyme inhibition) HitSelection->BioAssay Candidate Compounds Lead Lead BioAssay->Lead Identification of this compound

Caption: Workflow for the discovery of this compound via virtual screening.

Synthesis of this compound

While the original discovery papers state that this compound was synthesized by MedChemExpress, a detailed public synthesis protocol is not available.[8] However, based on the chemical structure of this compound, N-(4-(dimethylamino)phenyl)-2-(3,4,5-trimethoxyphenyl)acetamide, a plausible synthetic route involves the amide coupling of 2-(3,4,5-trimethoxyphenyl)acetic acid and N,N-dimethyl-p-phenylenediamine.

Proposed Synthesis Protocol

Step 1: Synthesis of 2-(3,4,5-trimethoxyphenyl)acetic acid

This starting material can be synthesized from 3,4,5-trimethoxybenzaldehyde through a multi-step process.

Step 2: Synthesis of N,N-dimethyl-p-phenylenediamine

This aniline derivative can be prepared from p-nitro-N,N-dimethylaniline via reduction.

Step 3: Amide Coupling to Yield this compound

  • Dissolve 2-(3,4,5-trimethoxyphenyl)acetic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and an activator like 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add N,N-dimethyl-p-phenylenediamine (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any precipitated urea byproduct.

  • Wash the filtrate with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Note: This is a proposed protocol based on standard organic chemistry principles. Actual reaction conditions may require optimization.

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of GAPDH, leading to the disruption of glycolysis and subsequent induction of apoptosis in cancer cells.[1][3][9][10]

Quantitative Data

The following table summarizes the key quantitative parameters of this compound's biological activity.

ParameterValueCell Line/TargetReference
IC₅₀ (GAPDH enzyme) 176.3 nMPurified GAPDH[1][9]
Kd (Binding affinity) 3.192 µMPurified GAPDH[9][11][12]
IC₅₀ (Cell proliferation) 99.22 µM (48h)MDA-MB-231[9]
Signaling Pathway

The inhibitory action of this compound on GAPDH triggers a cascade of events that ultimately lead to cancer cell death. By blocking a key step in glycolysis, this compound reduces the production of ATP and essential metabolic intermediates. This energy depletion, coupled with the disruption of GAPDH's non-glycolytic functions, activates the intrinsic apoptotic pathway.

G cluster_0 Cellular Effects DC5163 This compound GAPDH GAPDH DC5163->GAPDH Inhibition Glycolysis Glycolysis GAPDH->Glycolysis Catalyzes Apoptosis Apoptosis GAPDH->Apoptosis Regulates (Non-glycolytic function) ATP ATP Production Glycolysis->ATP Leads to CancerCell Cancer Cell Proliferation & Survival Glycolysis->CancerCell Inhibited ATP->CancerCell Apoptosis->CancerCell Induced

Caption: Signaling pathway of this compound's anti-cancer activity.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the biological activity of this compound.

GAPDH Enzyme Activity Assay

This assay measures the enzymatic activity of GAPDH by monitoring the reduction of NAD⁺ to NADH.

Materials:

  • GAPDH Assay Buffer

  • GAPDH Substrate (Glyceraldehyde-3-Phosphate)

  • NAD⁺ Solution

  • Purified GAPDH enzyme or cell lysate

  • This compound stock solution

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing GAPDH Assay Buffer, GAPDH Substrate, and NAD⁺.

  • Add varying concentrations of this compound to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO).

  • Add the purified GAPDH enzyme or cell lysate to each well.

  • Initiate the reaction by adding the reaction mixture to all wells.

  • Immediately measure the absorbance at 340 nm in a kinetic mode at 37°C for 10-30 minutes.

  • Calculate the rate of NADH production (increase in absorbance at 340 nm) for each concentration of this compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine cell viability.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231)

  • Complete cell culture medium

  • This compound stock solution

  • CCK-8 reagent

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control.

  • After the incubation period, add 10 µL of CCK-8 reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[8]

In Vivo Xenograft Model

This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model of breast cancer.[8][13]

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • MDA-MB-231 human breast cancer cells

  • Matrigel

  • This compound formulation for injection (e.g., in a vehicle of DMSO, PEG300, and saline)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of MDA-MB-231 cells mixed with Matrigel into the flank of each mouse.[13]

  • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (e.g., intraperitoneal injection) to the treatment group at a predetermined dose and schedule. The control group receives the vehicle only.

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

Conclusion

This compound is a promising GAPDH inhibitor with demonstrated anti-cancer activity, particularly in breast cancer models.[3] Its discovery through computational methods highlights the power of virtual screening in modern drug discovery. The inhibition of glycolysis and induction of apoptosis by this compound provide a strong rationale for its further preclinical and clinical development. The detailed experimental protocols and quantitative data presented in this whitepaper offer a valuable resource for researchers aiming to investigate GAPDH as a therapeutic target and to explore the potential of novel GAPDH inhibitors like this compound. Further studies are warranted to elucidate the detailed in vivo efficacy, safety profile, and potential for combination therapies.

References

An In-depth Technical Guide to the Physicochemical Properties and Biological Activity of DC-5163

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DC-5163 is a potent and selective small-molecule inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway. By targeting GAPDH, this compound disrupts cellular metabolism, leading to the inhibition of cancer cell proliferation and the induction of apoptosis. This document provides a comprehensive overview of the known physicochemical properties of this compound, detailed methodologies for its investigation, and a summary of its biological effects. The information presented herein is intended to serve as a valuable resource for researchers in the fields of oncology, metabolism, and drug discovery.

Physicochemical Properties

While a complete profile of the physicochemical properties of this compound is not publicly available, key identifiers and characteristics have been reported. This information is crucial for the handling, formulation, and experimental use of the compound.

PropertyValueSource
Molecular Formula C₁₈H₂₀ClN₃OS[1]
Molecular Weight 361.89 g/mol [2]
CAS Number 897771-47-0[2]
SMILES S=C(N1CCN(CC2=CC=CC=C2)C1)NC3=CC=C(OC)C(Cl)=C3[2]
Solubility ≥ 300 mg/mL in DMSO[2]
Purity ≥ 95%[3]
Appearance Not Reported
Melting Point Not Reported
Boiling Point Not Reported
pKa Not Reported
logP Not Reported

Biological Activity and Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of GAPDH, a crucial enzyme in glycolysis. This inhibition disrupts the metabolic processes that cancer cells heavily rely on for energy production and proliferation.

GAPDH Inhibition

This compound is a potent inhibitor of GAPDH with a reported half-maximal inhibitory concentration (IC₅₀) of 176.3 nM and a dissociation constant (Kd) of 3.192 µM.[1][4] By inhibiting GAPDH, this compound effectively blocks the glycolytic pathway.[3][4] This leads to a reduction in glucose uptake, lactate production, and ATP generation in cancer cells.[3]

Anti-proliferative and Apoptotic Effects

The disruption of glycolysis by this compound leads to significant anti-cancer effects. The compound has been shown to inhibit the proliferation of various cancer cell lines in a dose- and time-dependent manner.[3] For instance, the IC₅₀ for the inhibition of MDA-MB-231 breast cancer cell proliferation is 99.22 µM at 48 hours.[4]

Furthermore, this compound induces apoptosis in cancer cells.[3][4] This is evidenced by an increase in the population of apoptotic cells and the cleavage of PARP, a key marker of apoptosis.[3] Notably, normal cells, such as MCF-10A, have shown a higher tolerance to this compound, suggesting a selective action against cancer cells.[4]

This compound Mechanism of Action DC5163 This compound GAPDH GAPDH DC5163->GAPDH Inhibits Glycolysis Glycolysis DC5163->Glycolysis Blocks GAPDH->Glycolysis Catalyzes Energy Energy Production (ATP, NADH) Glycolysis->Energy Proliferation Cell Proliferation Glycolysis->Proliferation Inhibits Energy->Proliferation Supports Apoptosis Apoptosis Proliferation->Apoptosis Induces

Mechanism of action of this compound.

Experimental Protocols

The following sections outline the methodologies for key experiments to evaluate the effects of this compound. These are based on established protocols and literature reports involving the compound.

GAPDH Activity Assay

This assay measures the enzymatic activity of GAPDH in the presence and absence of this compound.

Materials:

  • Cell lysate or purified GAPDH

  • This compound

  • GAPDH Assay Buffer (e.g., 100 mM Triethanolamine, pH 7.6)[5]

  • 3-Phosphoglyceric Acid (3-PGA)[5]

  • Adenosine 5'-Triphosphate (ATP)[5]

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH)[5]

  • 3-Phosphoglyceric Phosphokinase (3-PGK)[5]

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing GAPDH Assay Buffer, 3-PGA, ATP, NADH, and 3-PGK.[5]

  • Add the cell lysate or purified GAPDH to the wells of a 96-well plate.

  • Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

  • Initiate the reaction by adding the reaction mixture to all wells.

  • Measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.[6]

  • Calculate the rate of NADH oxidation to determine GAPDH activity.

  • Plot the GAPDH activity against the concentration of this compound to determine the IC₅₀ value.

GAPDH Activity Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Lysate Prepare Cell Lysate/ Purified GAPDH Plate Plate Lysate/GAPDH, this compound, and Reaction Mix Lysate->Plate DC5163_dilutions Prepare this compound Dilutions DC5163_dilutions->Plate Reaction_Mix Prepare Reaction Mixture Reaction_Mix->Plate Measure Measure Absorbance at 340 nm Plate->Measure Calculate Calculate GAPDH Activity Measure->Calculate IC50 Determine IC50 Calculate->IC50

Workflow for GAPDH activity assay.
Cell Viability Assay (CCK8)

This assay determines the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, MCF-7, BT549)[3]

  • Cell culture medium and supplements

  • This compound

  • Cell Counting Kit-8 (CCK8)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 1 x 10⁴ cells per well and culture overnight.[3]

  • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.[3] Include a vehicle control.

  • Add 10 µL of CCK8 solution to each well and incubate for 1-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Plate cells in 12-well plates at a density of 1 x 10⁵ cells per well and culture overnight.[3]

  • Treat the cells with different concentrations of this compound for 48 hours.[3]

  • Harvest the cells and wash with PBS.

  • Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.[3]

  • Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis

Western blotting is used to detect changes in the expression of proteins involved in apoptosis and cell cycle regulation following treatment with this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against cleaved PARP, Cyclin D1, CDK4)[3]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.[3]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Studies

The anti-tumor efficacy of this compound has been evaluated in a mouse xenograft model of breast cancer.

Experimental Model:

  • Immunodeficient female BALB/c nude mice.[3]

  • Subcutaneous injection of MDA-MB-231 cells to establish tumors.[3]

Treatment Protocol:

  • This compound was formulated in a vehicle of DMSO/PEG300/saline (5/25/70, v/v/v).[3]

  • Mice received intraperitoneal injections of this compound at a dosage of 80 mg/kg every two days.[3]

  • A control group received the vehicle solution only.[3]

Efficacy Evaluation:

  • Tumor volume and body weight were monitored regularly.[3]

  • At the end of the study, tumors and major organs were harvested for further analysis, including immunohistochemistry for proliferation (Ki67) and apoptosis (TUNEL) markers.[3]

Conclusion

This compound is a promising GAPDH inhibitor with demonstrated anti-cancer activity both in vitro and in vivo. Its ability to selectively target the altered metabolism of cancer cells makes it an attractive candidate for further drug development. This guide provides a foundational understanding of the physicochemical properties and biological functions of this compound, along with detailed experimental methodologies to facilitate future research. Further investigation into the complete physicochemical profile and pharmacokinetic properties of this compound will be essential for its clinical translation.

References

In Vitro Profile of DC-5163: A Technical Guide to its Anti-Cancer Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DC-5163 is a novel small-molecule inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a pivotal enzyme in the glycolytic pathway. Early in vitro studies have demonstrated its potential as a selective anti-cancer agent, particularly in breast cancer models. By targeting the metabolic machinery of cancer cells, this compound disrupts energy production, leading to cell cycle arrest and apoptosis. This technical guide provides an in-depth overview of the early in vitro investigations of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its evaluation.

Core Mechanism of Action

This compound exerts its anti-neoplastic effects by directly inhibiting the enzymatic activity of GAPDH.[1][2] This enzyme catalyzes a critical step in glycolysis, and its inhibition by this compound leads to a cascade of downstream effects within cancer cells, which are often highly dependent on this metabolic pathway (the Warburg effect).[1][2] The primary consequences of GAPDH inhibition by this compound are the suppression of aerobic glycolysis and a reduction in the cancer cells' energy supply.[3] This metabolic stress culminates in the inhibition of cell proliferation, induction of cell cycle arrest, and ultimately, programmed cell death (apoptosis).[1][3] Notably, this compound has shown a degree of selectivity, with normal cells being more tolerant to the compound compared to cancer cells.[1]

Signaling Pathway

The binding of this compound to GAPDH initiates a series of events that cripple the cell's energy metabolism and proliferative capacity. This process ultimately activates the intrinsic apoptotic pathway.

DC5163_Pathway cluster_drug Drug Action cluster_metabolism Metabolic Effects cluster_cellular Cellular Consequences cluster_molecular Molecular Markers DC5163 This compound GAPDH GAPDH Inhibition DC5163->GAPDH Binds & Inhibits Glycolysis Glycolysis Blockade GAPDH->Glycolysis ATP Reduced ATP & Lactate Production Glycolysis->ATP GLUT1 Decreased GLUT1 Expression Glycolysis->GLUT1 Proliferation Inhibition of Cell Proliferation ATP->Proliferation CellCycle G0/G1 Cell Cycle Arrest ATP->CellCycle Apoptosis Induction of Apoptosis ATP->Apoptosis Cyclins Decreased Cyclin D1, CDK4, TK1 CellCycle->Cyclins ApoptosisMarkers Bax↑, Bcl-2↓, Cleaved Caspase-3↑, PARP Cleavage↑ Apoptosis->ApoptosisMarkers

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the early in vitro evaluation of this compound.

ParameterValueCell Line/SystemReference
Enzyme Inhibition
GAPDH IC₅₀176.3 nMPurified Human GAPDH[1]
Binding Affinity
GAPDH Kd3.192 µMPurified Human GAPDH[1]
Cellular Potency
Proliferation IC₅₀99.22 µM (48h)MDA-MB-231[1]
GAPDH ActivityInhibited by 25 µM (48h)BT-549, MCF-7, HCT116, MDA-MB-231, A549[1]

Table 1: Potency and Binding Affinity of this compound.

Cell LineTypeEffect of this compound TreatmentReference
Breast Cancer
MCF-7ER+, PR+, HER2-Inhibition of glycolysis, proliferation, and colony formation; G0/G1 arrest and apoptosis induction.[3]
MDA-MB-231Triple-NegativeInhibition of glycolysis, proliferation, and colony formation; G0/G1 arrest and apoptosis induction.[1][3]
BT549Triple-NegativeInhibition of glycolysis, proliferation, and colony formation; G0/G1 arrest and apoptosis induction.[3]
Other Cancers
HCT116Colon CarcinomaGAPDH activity inhibited.[1]
A549Lung CarcinomaGAPDH activity inhibited.[1]
Non-Cancerous
MCF-10ANormal Breast EpithelialTolerant to this compound.[1]

Table 2: In Vitro Activity of this compound in Various Cell Lines.

Detailed Experimental Protocols

The following protocols are based on the methodologies reported in the primary literature on this compound and established laboratory techniques.

Cell Viability Assessment (CCK-8 Assay)

This assay measures cell viability by utilizing a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to produce an orange formazan dye, the amount of which is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed breast cancer cells (MCF-7, MDA-MB-231, BT549) in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of culture medium.

  • Pre-incubation: Culture the plate for 24 hours in a humidified incubator (37°C, 5% CO₂).

  • Treatment: Add various concentrations of this compound (or DMSO as a vehicle control) to the wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours in the incubator.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

Colony Formation Assay

This assay assesses the long-term proliferative potential and clonogenic survival of single cells after treatment.

Protocol:

  • Cell Seeding: Plate MCF-7, MDA-MB-231, and BT549 cells in 6-well plates at a density of 500-700 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for 8 hours.

  • Recovery: After 8 hours, replace the treatment medium with fresh complete culture medium.

  • Culture: Culture the cells for 7-10 days, replacing the medium every 3-4 days.

  • Fixation and Staining: Fix the resulting colonies with 4% paraformaldehyde and then stain with a crystal violet solution.

  • Quantification: Count the number of colonies (typically defined as clusters of ≥50 cells).

Glycolytic Rate Assessment (Seahorse XF Assay)

This assay measures the extracellular acidification rate (ECAR), a key indicator of glycolysis, in real-time.

Seahorse_Workflow cluster_prep Preparation cluster_assay Assay Run Seed Seed cells in XF microplate Treat Treat with this compound or DMSO Seed->Treat Equilibrate Equilibrate in assay medium Treat->Equilibrate Basal Measure Basal ECAR Equilibrate->Basal Inject1 Inject Rotenone & Antimycin A Basal->Inject1 Measure1 Measure Compensatory Glycolysis Inject1->Measure1 Inject2 Inject 2-DG Measure1->Inject2 Measure2 Measure Glycolytic Reserve Inject2->Measure2

Caption: Workflow for the Seahorse XF Glycolytic Rate Assay.

Protocol:

  • Cell Seeding: Seed breast cancer cells in a Seahorse XF cell culture microplate at an optimized density.

  • Treatment: Treat cells with the desired concentration of this compound or DMSO vehicle control.

  • Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with glutamine and allow cells to equilibrate in a non-CO₂ incubator at 37°C.

  • Instrument Setup: Load the sensor cartridge with the assay reagents: Port A (glucose), Port B (Oligomycin), and Port C (2-Deoxyglucose) for a standard Glycolysis Stress Test, or Rotenone/Antimycin A followed by 2-DG for a Glycolytic Rate Assay.

  • Assay Execution: Place the cell plate in the Seahorse XF Analyzer and run the assay protocol, which involves sequential injections of the inhibitors while measuring ECAR and the oxygen consumption rate (OCR).

  • Data Analysis: Analyze the resulting data to determine parameters such as basal glycolysis, compensatory glycolysis, and glycoPER (glycolytic proton efflux rate).

Cell Cycle Analysis (Flow Cytometry)

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.

Protocol:

  • Treatment: Treat breast cancer cells with various concentrations of this compound for the desired duration (e.g., 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells, and wash with cold PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the samples using a flow cytometer, measuring the fluorescence intensity of PI.

  • Analysis: Model the resulting DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Apoptosis Analysis (Flow Cytometry)

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells using Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and a viability dye like Propidium Iodide (PI).

Apoptosis_FCM_Workflow Treat Treat cells with this compound Harvest Harvest cells Treat->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in 1X Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC & PI Resuspend->Stain Incubate Incubate in the dark (Room Temperature) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Caption: Experimental workflow for apoptosis detection.

Protocol:

  • Treatment: Culture breast cancer cells with varying concentrations of this compound for a specified time (e.g., 48 hours).

  • Cell Harvesting: Collect all cells, including those in the supernatant.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI staining solution.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the stained cells immediately by flow cytometry.

  • Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the cell cycle and apoptosis pathways following treatment with this compound.

Proteins of Interest: GLUT1, Cyclin D1, CDK4, TK1, Bax, Bcl-2, Cleaved Caspase-3, and PARP.

Protocol:

  • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH, ensuring the latter is used cautiously given the drug's mechanism).

Conclusion

The early in vitro data for this compound strongly indicate its potential as a targeted anti-cancer therapeutic. By inhibiting GAPDH, this compound effectively disrupts the glycolytic pathway that cancer cells heavily rely upon, leading to a cascade of events that culminates in apoptosis. The methodologies outlined in this guide provide a robust framework for the continued investigation and characterization of this compound and other GAPDH inhibitors in a preclinical research setting. Further studies are warranted to fully elucidate its therapeutic window and potential for in vivo efficacy.

References

DC-5163: A Novel Anti-Cancer Agent Targeting Tumor Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

DC-5163 is a novel and potent small molecule inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway.[1][2][3][4][5] Emerging preclinical evidence indicates that this compound selectively targets the altered metabolism of cancer cells, leading to the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth in vivo.[3][6] This technical guide provides a comprehensive overview of the current knowledge on this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental methodologies. The information presented herein is intended to support researchers, scientists, and drug development professionals in the evaluation and potential advancement of this compound as a promising anti-cancer therapeutic.

Introduction

Cancer cells exhibit a distinct metabolic phenotype characterized by a high rate of glycolysis, even in the presence of oxygen, a phenomenon known as the "Warburg effect."[5][7] This metabolic reprogramming provides cancer cells with the necessary energy and biosynthetic precursors to support rapid proliferation and survival. Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a pivotal enzyme in the glycolytic pathway, catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate.[1][8] In many cancers, GAPDH is overexpressed and plays a crucial role in maintaining the high glycolytic flux.[1][5] Consequently, targeting GAPDH has emerged as a promising strategy for anti-cancer drug development.

This compound is a potent and selective inhibitor of GAPDH that has demonstrated significant anti-cancer activity in preclinical studies.[1][2][3][6] This document synthesizes the available data on this compound, offering a detailed examination of its pharmacological properties and therapeutic potential.

Mechanism of Action

This compound exerts its anti-cancer effects by directly inhibiting the enzymatic activity of GAPDH.[1][6][9] This inhibition leads to a partial blockade of the glycolytic pathway, resulting in a cascade of downstream effects that are detrimental to cancer cells.[1][4][6][7]

The proposed mechanism of action for this compound is illustrated in the following signaling pathway diagram:

cluster_0 Glycolysis Pathway cluster_1 Downstream Effects cluster_2 Cellular Consequences Glucose Glucose G6P G6P Glucose->G6P HK F6P F6P G6P->F6P FBP FBP F6P->FBP PFK GAP_DHAP GAP_DHAP FBP->GAP_DHAP Aldolase GAP GAP GAP_DHAP->GAP TPI BPG BPG GAP->BPG GAPDH PEP PEP BPG->PEP ATP_Depletion ATP_Depletion BPG->ATP_Depletion Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate LDH TCA_Cycle TCA_Cycle Pyruvate->TCA_Cycle PDH OxPhos OxPhos TCA_Cycle->OxPhos ETC ATP_Production ATP_Production OxPhos->ATP_Production Reduced_Proliferation Reduced_Proliferation ATP_Depletion->Reduced_Proliferation Apoptosis Apoptosis ATP_Depletion->Apoptosis DC5163 This compound DC5163->BPG Inhibition

Caption: Signaling pathway of this compound's anti-cancer mechanism.

Quantitative Preclinical Data

The anti-cancer properties of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of this compound
ParameterValueCell LineConditionsReference
GAPDH Inhibition (IC50) 176.3 nMIsolated Protein-[1][2][3][5]
Binding Affinity (Kd) 3.192 µMIsolated Protein-[1][2][3][5]
Cell Proliferation (IC50) 99.22 µMMDA-MB-23148 hours[1][5]
GAPDH Activity Inhibition Effective at 25 µMBT-549, MCF7, HCT116, MDA-MB-231, A54948 hours[1][5]
Table 2: Effects of this compound on Cancer Cell Metabolism
ParameterEffectCell LineConditionsReference
Glucose Uptake Significantly ReducedMDA-MB-231-[1][5]
Lactate Production Significantly ReducedMDA-MB-231-[1][5]
18F-FDG Uptake Significantly ReducedMDA-MB-231-[1][5]
Extracellular Acidification Rate (ECAR) Markedly DecreasedBreast Cancer Cells-[6]
ATP Production Markedly DecreasedBreast Cancer Cells-[6]
Table 3: In Vivo Efficacy of this compound in a Breast Cancer Xenograft Model
Animal ModelTumor ModelTreatmentOutcomeReference
BALB/c Nude Mice MDA-MB-231 Xenograft80 mg/kg this compound (intraperitoneal, every two days)Markedly suppressed tumor growth[6]
BALB/c Nude Mice MDA-MB-231 Xenograft80 mg/kg this compoundNo evident systemic toxicity[6]
BALB/c Nude Mice MDA-MB-231 Xenograft80 mg/kg this compoundNotable reduction in tumor 18F-FDG and 18F-FLT uptake[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide. These protocols are representative of standard techniques used in the field.

GAPDH Enzymatic Activity Assay

This assay is used to determine the inhibitory effect of this compound on the enzymatic activity of GAPDH.

cluster_0 Assay Preparation cluster_1 Measurement cluster_2 Data Analysis A Prepare reaction buffer (e.g., Tris-HCl) B Add NAD+ and Glyceraldehyde-3-Phosphate (substrate) A->B C Add purified GAPDH enzyme B->C D Add varying concentrations of this compound C->D E Incubate at 37°C D->E F Measure the increase in absorbance at 340 nm (NADH production) over time E->F G Calculate the rate of reaction for each this compound concentration F->G H Plot reaction rate against this compound concentration to determine IC50 G->H

Caption: Workflow for GAPDH enzymatic activity assay.

  • Reagents and Materials:

    • Purified recombinant human GAPDH

    • Tris-HCl buffer (pH 8.5)

    • Nicotinamide adenine dinucleotide (NAD+)

    • Glyceraldehyde-3-phosphate (G3P)

    • This compound (dissolved in DMSO)

    • 96-well microplate

    • Spectrophotometer

  • Procedure:

    • Prepare a reaction mixture containing Tris-HCl buffer, NAD+, and G3P in each well of a 96-well plate.

    • Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control (a known GAPDH inhibitor).

    • Initiate the reaction by adding purified GAPDH enzyme to each well.

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the increase in absorbance at 340 nm every minute for 15-30 minutes. The increase in absorbance corresponds to the production of NADH.

    • Calculate the initial reaction velocity (V0) for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT or CCK-8)

This assay measures the effect of this compound on the viability and proliferation of cancer cells.

  • Reagents and Materials:

    • Cancer cell lines (e.g., MDA-MB-231)

    • Complete cell culture medium

    • This compound

    • MTT or CCK-8 reagent

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

    • At the end of the treatment period, add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value for each time point.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis in cancer cells following treatment with this compound.

  • Reagents and Materials:

    • Cancer cell lines

    • This compound

    • Annexin V-FITC and Propidium Iodide (PI) staining kit

    • Flow cytometer

  • Procedure:

    • Treat cancer cells with this compound at various concentrations for a specified time.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Breast Cancer Xenograft Mouse Model

This in vivo model assesses the anti-tumor efficacy and systemic toxicity of this compound.

cluster_0 Tumor Implantation cluster_1 Treatment cluster_2 Monitoring and Endpoint A Subcutaneously inject MDA-MB-231 cells into the flank of immunodeficient mice B Allow tumors to grow to a palpable size (e.g., 100-200 mm³) A->B C Randomize mice into treatment and control groups B->C D Administer this compound (e.g., 80 mg/kg, i.p., q2d) or vehicle control C->D E Measure tumor volume and body weight regularly D->E F At the end of the study, sacrifice mice and excise tumors E->F G Perform histological and immunohistochemical analysis of tumors and major organs F->G

Caption: Workflow for breast cancer xenograft model.

  • Animal Model:

    • Female athymic nude mice (4-6 weeks old)

  • Procedure:

    • Subcutaneously inject approximately 5 x 106 MDA-MB-231 human breast cancer cells suspended in Matrigel into the right flank of each mouse.

    • Monitor tumor growth regularly using calipers.

    • When tumors reach an average volume of 100-200 mm3, randomize the mice into treatment and control groups.

    • Administer this compound (e.g., 80 mg/kg) or vehicle control via intraperitoneal injection every two days.

    • Measure tumor volume and body weight twice a week.

    • After a predetermined treatment period (e.g., 21-28 days), euthanize the mice.

    • Excise the tumors, weigh them, and process them for histological and immunohistochemical analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis).

    • Collect major organs (liver, kidney, spleen, etc.) for toxicity assessment.

Conclusion and Future Directions

This compound is a promising novel anti-cancer agent that targets the metabolic vulnerability of cancer cells by inhibiting GAPDH.[1][6] Preclinical data have demonstrated its potent in vitro and in vivo anti-cancer activity with a favorable safety profile in animal models.[6] The selective inhibition of glycolysis in cancer cells, leading to reduced proliferation and increased apoptosis, provides a strong rationale for its further development.

Future research should focus on:

  • Comprehensive pharmacokinetic and pharmacodynamic studies to optimize dosing and treatment schedules.

  • Evaluation of this compound in a broader range of cancer models, including patient-derived xenografts.

  • Investigation of potential combination therapies with other anti-cancer agents.

  • Identification of predictive biomarkers to select patients who are most likely to respond to this compound treatment.

The continued investigation of this compound holds the potential to introduce a new class of targeted therapy for the treatment of various malignancies.

References

The Dual Role of GAPDH in Cancer Metabolism: From Housekeeping to a Key Therapeutic Target

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is ubiquitously known as a housekeeping gene, essential for its canonical role in glycolysis. However, a growing body of evidence has unveiled its multifaceted or "moonlighting" functions that are deeply implicated in cancer metabolism and progression. This technical guide provides a comprehensive overview of the pivotal roles of GAPDH in oncology, detailing its regulatory mechanisms, involvement in critical signaling pathways, and its emergence as a promising therapeutic target. This document summarizes quantitative data on GAPDH expression, provides detailed experimental protocols for its study, and visualizes key pathways and workflows to support advanced research and drug development efforts.

The Canonical and Non-Canonical Functions of GAPDH in Cancer

While its primary function is the catalysis of the sixth step in glycolysis—the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate—GAPDH's role in cancer extends far beyond cellular energy production.[1][2] Cancer cells, known for their high glycolytic rate even in the presence of oxygen (the Warburg effect), often exhibit elevated GAPDH levels.[3][4] This overexpression not only fuels the bioenergetic and biosynthetic demands of rapid proliferation but also facilitates GAPDH's engagement in numerous non-glycolytic activities that contribute to tumorigenesis.[5][6]

These non-canonical or "moonlighting" functions are diverse and often depend on its subcellular localization and post-translational modifications (PTMs).[7] Beyond the cytoplasm, GAPDH is found in the nucleus, where it participates in DNA repair, and apoptosis.[8][9] It is also involved in autophagy, membrane trafficking, and the regulation of gene expression.[1][10] This functional duality positions GAPDH as a critical node in the complex network of cancer cell biology, influencing everything from metabolic reprogramming to cell fate decisions.[7]

Quantitative Analysis of GAPDH Expression in Human Cancers

Extensive analysis of large-scale cancer genomics and proteomics datasets, such as The Cancer Genome Atlas (TCGA) and the Clinical Proteomic Tumor Analysis Consortium (CPTAC), has revealed a widespread upregulation of GAPDH in a majority of human cancers compared to normal tissues.[11][12] This overexpression is often correlated with poorer patient prognosis, highlighting its clinical relevance.

Table 1: GAPDH mRNA Expression in Various Cancer Types (TCGA Data)

Cancer TypeAbbreviationFold Change (Tumor vs. Normal)Impact on Overall Survival (High Expression)Reference(s)
Bladder Urothelial CarcinomaBLCAUpregulated-[11][12]
Breast Invasive CarcinomaBRCAUpregulated-[5][11]
Cervical Squamous Cell CarcinomaCESC> 2Poor[5][11]
Colon AdenocarcinomaCOAD> 2-[5]
Glioblastoma MultiformeGBM> 2Poor[5][11]
Kidney Renal Clear Cell CarcinomaKIRC> 2Poor (DFS)[5][11]
Liver Hepatocellular CarcinomaLIHCUpregulatedPoor[11]
Lung AdenocarcinomaLUAD> 2Poor[5][11]
Lung Squamous Cell CarcinomaLUSC> 2-[5][11]
Ovarian Serous CystadenocarcinomaOV> 2-[5]
Pancreatic AdenocarcinomaPAAD> 2Poor (DFS)[5][11]
Stomach AdenocarcinomaSTAD> 2-[5]

Data synthesized from pan-cancer analyses of TCGA datasets. "DFS" refers to Disease-Free Survival.

Table 2: GAPDH Protein Expression in Selected Cancers (CPTAC Data)

Cancer TypeAbbreviationProtein Expression (Tumor vs. Normal)Reference(s)
Ovarian Serous CystadenocarcinomaOVSignificantly Higher[11][12]
Kidney Renal Clear Cell CarcinomaKIRCSignificantly Higher[11][12]
Lung AdenocarcinomaLUADSignificantly Higher[11][12]
Pancreatic AdenocarcinomaPAADSignificantly Higher[11][12]

Regulation of GAPDH in the Tumor Microenvironment

The expression and function of GAPDH in cancer cells are tightly regulated by a variety of factors, including transcriptional activators and post-translational modifications (PTMs).

Transcriptional Regulation: Key cancer-related factors such as Hypoxia-Inducible Factor-1 (HIF-1) and the tumor suppressor p53 directly influence GAPDH gene expression.[11][13] The GAPDH gene contains a hypoxia response element (HRE), allowing HIF-1 to upregulate its transcription in the low-oxygen tumor microenvironment.[5][11][12] The PI3K/AKT signaling pathway, frequently activated in cancers, can further enhance GAPDH expression via HIF-1.[11][12] p53 has also been shown to upregulate both mRNA and protein levels of GAPDH, linking it to apoptosis.[11][13]

Post-Translational Modifications (PTMs): PTMs are critical in dictating the switch between GAPDH's glycolytic and non-glycolytic functions. These modifications can alter its enzymatic activity, subcellular localization, and protein-protein interactions.

Table 3: Key Post-Translational Modifications of GAPDH in Cancer

ModificationSite(s)Key RegulatorsFunctional Consequence in CancerReference(s)
Phosphorylation Threonine 237AKT2Inhibits nuclear translocation, thereby impeding GAPDH-mediated apoptosis.[5]
Acetylation Lysine 254PCAF (acetyltransferase), HDAC5 (deacetylase)Increases glycolytic activity, promoting cell proliferation and tumor growth.[14]
S-nitrosylation Cysteine 150Nitric Oxide (NO)Promotes binding to SIAH1, leading to nuclear translocation and apoptosis.[5][15]

GAPDH in Key Cancer Signaling Pathways

GAPDH is not merely a downstream metabolic enzyme but an active participant in several critical signaling cascades that drive cancer progression.

The PI3K/AKT/mTOR Pathway

The PI3K/AKT pathway, a central regulator of cell growth, proliferation, and survival, has intricate connections with GAPDH. Activated AKT can phosphorylate GAPDH, which enhances its glycolytic activity and inhibits its pro-apoptotic nuclear translocation.[5] Conversely, GAPDH can bind to and stabilize the active, phosphorylated form of AKT, preventing its dephosphorylation and thereby sustaining downstream signaling that promotes cell survival.[11] Furthermore, under low-glucose conditions, GAPDH can bind to Rheb, an activator of mTORC1, and inhibit its function, thus linking cellular energy status directly to the mTOR growth-regulating pathway.[2][16][17]

PI3K_AKT_GAPDH_Pathway GAPDH in the PI3K/AKT/mTOR Pathway cluster_glucose Glucose Levels GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates pAKT p-AKT (Active) AKT->pAKT pGAPDH p-GAPDH pAKT->pGAPDH Phosphorylates (Thr237) mTORC1 mTORC1 pAKT->mTORC1 Activates CellSurvival Cell Survival pAKT->CellSurvival GAPDH GAPDH GAPDH->pAKT Binds & Stabilizes Rheb Rheb GAPDH->Rheb Binds & Inhibits Glycolysis Glycolysis GAPDH->Glycolysis Enhances Apoptosis Apoptosis pGAPDH->Apoptosis Inhibits Nuclear Translocation CellGrowth Cell Growth mTORC1->CellGrowth Rheb->mTORC1 Activates Nucleus Nucleus LowGlucose Low Glucose HighGlucose High Glucose

Caption: GAPDH interaction with the PI3K/AKT/mTOR signaling pathway.

The p53 and SIAH1 Apoptotic Pathway

GAPDH plays a pro-apoptotic role through its interaction with p53 and the E3 ubiquitin ligase SIAH1. Under apoptotic stimuli, such as nitrosative stress, S-nitrosylated GAPDH binds to SIAH1.[5][15] This complex then translocates to the nucleus, where GAPDH stabilizes SIAH1, enhancing its ligase activity and leading to the degradation of nuclear proteins, thereby inducing apoptosis.[5][15] Furthermore, nuclear GAPDH can form a complex with p53, enhancing p53's stability and pro-apoptotic functions.[11][13] Cancer cells often counteract this by preventing GAPDH's nuclear entry, for instance, through AKT-mediated phosphorylation.[5]

GAPDH_Apoptosis_Pathway GAPDH in Apoptosis Regulation cluster_nucleus Nucleus NO Nitric Oxide (NO) GAPDH_cyto Cytoplasmic GAPDH NO->GAPDH_cyto S-nitrosylates (Cys150) SNO_GAPDH S-nitrosylated GAPDH GAPDH_SIAH1_complex SNO-GAPDH-SIAH1 Complex SNO_GAPDH->GAPDH_SIAH1_complex SIAH1 SIAH1 SIAH1->GAPDH_SIAH1_complex GAPDH_nuc Nuclear GAPDH GAPDH_SIAH1_complex->GAPDH_nuc Translocation p53 p53 AKT AKT AKT->GAPDH_SIAH1_complex Inhibits Translocation SIAH1_nuc Nuclear SIAH1 GAPDH_nuc->SIAH1_nuc Stabilizes p53_nuc Nuclear p53 GAPDH_nuc->p53_nuc Binds & Activates Degradation Degradation of Nuclear Proteins SIAH1_nuc->Degradation Promotes Apoptosis Apoptosis p53_nuc->Apoptosis Promotes Degradation->Apoptosis

Caption: Pro-apoptotic signaling of GAPDH via SIAH1 and p53.

Experimental Protocols for Studying GAPDH Function

A variety of experimental techniques are essential for elucidating the complex roles of GAPDH in cancer. Below are detailed protocols for key assays.

Colorimetric GAPDH Activity Assay

This assay measures the enzymatic activity of GAPDH by monitoring the reduction of NAD+ to NADH, which leads to the formation of a colored product.

Materials:

  • GAPDH Assay Buffer

  • GAPDH Substrate (Glyceraldehyde-3-Phosphate)

  • GAPDH Developer

  • NADH Standard

  • 96-well clear flat-bottom plate

  • Microplate reader capable of measuring absorbance at 450 nm

  • Cell lysate (prepared in ice-cold GAPDH Assay Buffer)

Procedure:

  • Sample Preparation:

    • For adherent cells (e.g., 1 x 10^6), wash with cold PBS, then lyse by adding 100 µL of ice-cold GAPDH Assay Buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C. Collect the supernatant.

  • NADH Standard Curve Preparation:

    • Prepare a series of NADH standards (e.g., 0, 2.5, 5.0, 7.5, 10, and 12.5 nmol/well) in a 96-well plate.

    • Adjust the volume of each standard to 50 µL with GAPDH Assay Buffer.

  • Assay Reaction:

    • Add 1–50 µL of cell lysate to wells. Adjust the final volume to 50 µL with GAPDH Assay Buffer.

    • For each sample, prepare a parallel sample blank well containing the same amount of lysate but without the GAPDH substrate.

    • Prepare a Master Reaction Mix containing GAPDH Assay Buffer, GAPDH Developer, and GAPDH Substrate according to the kit's instructions.

    • Add 50 µL of the Master Reaction Mix to each well (including standards and samples).

    • Add 50 µL of a blank mix (without substrate) to the sample blank wells.

  • Measurement:

    • Measure the absorbance at 450 nm (OD450) in kinetic mode at 37°C for 10–60 minutes, taking readings every 2-3 minutes.

  • Calculation:

    • Subtract the 0 NADH standard reading from all standards. Plot the NADH standard curve.

    • Subtract the sample blank readings from the sample readings.

    • Calculate the change in absorbance over time (ΔOD/min) from the linear portion of the curve.

    • Apply the ΔOD to the NADH standard curve to determine the amount of NADH generated per minute, which is proportional to GAPDH activity.

GAPDH_Activity_Assay_Workflow Workflow for Colorimetric GAPDH Activity Assay start Start prep_samples Prepare Cell Lysates (in Assay Buffer on ice) start->prep_samples prep_standards Prepare NADH Standard Curve start->prep_standards plate_loading Load Lysates & Standards into 96-well Plate prep_samples->plate_loading prep_standards->plate_loading add_mix Add Master Reaction Mix (containing Substrate & Developer) plate_loading->add_mix measure Measure OD450 in Kinetic Mode (37°C, 10-60 min) add_mix->measure calculate Calculate Activity (ΔOD/min vs. Standard Curve) measure->calculate end End calculate->end

Caption: Workflow for a typical colorimetric GAPDH activity assay.

Co-Immunoprecipitation (Co-IP) of GAPDH and an Interacting Partner (e.g., SIAH1)

This protocol is designed to isolate GAPDH from a cell lysate and determine if a specific protein, such as SIAH1, is bound to it.

Materials:

  • Cell lysate (prepared in a non-denaturing IP Lysis Buffer)

  • Anti-GAPDH antibody (for immunoprecipitation)

  • Control IgG (from the same species as the anti-GAPDH antibody)

  • Protein A/G agarose or magnetic beads

  • Wash Buffer (e.g., IP Lysis Buffer or TBS with 0.1% Tween-20)

  • Elution Buffer (e.g., Laemmli sample buffer)

  • Reagents for Western blotting (SDS-PAGE gels, transfer buffers, primary and secondary antibodies for GAPDH and SIAH1)

Procedure:

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in ice-cold IP Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween-20, with protease and phosphatase inhibitors) for 15-20 minutes on ice.

    • Centrifuge at >12,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add Protein A/G beads to the lysate (e.g., 20 µL of slurry per 1 mg of protein).

    • Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

    • Centrifuge to pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • To the pre-cleared lysate, add the primary anti-GAPDH antibody (2-5 µg per 1 mg of lysate). As a negative control, add an equivalent amount of control IgG to a separate aliquot of lysate.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add Protein A/G beads (e.g., 30-40 µL of slurry) and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Collect the beads by centrifugation (or using a magnetic rack).

    • Discard the supernatant (this is the unbound fraction).

    • Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. Between each wash, pellet the beads and discard the supernatant.

  • Elution:

    • After the final wash, remove all supernatant.

    • Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.

  • Analysis by Western Blot:

    • Centrifuge to pellet the beads and load the supernatant (the eluate) onto an SDS-PAGE gel.

    • Also load samples of the initial lysate (input) and the unbound fraction to verify the procedure.

    • Perform Western blotting and probe the membrane with antibodies against both GAPDH (to confirm successful IP) and SIAH1 (to detect the co-precipitated protein).

siRNA-Mediated Knockdown of GAPDH

This method is used to transiently reduce the expression of GAPDH to study the functional consequences of its depletion.

Materials:

  • GAPDH-specific siRNA duplexes

  • Negative control siRNA (scrambled sequence)

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced-Serum Medium

  • Cultured cancer cells

  • Reagents for downstream analysis (e.g., for Western blot or cell viability assays)

Procedure:

  • Cell Seeding:

    • The day before transfection, seed cells in antibiotic-free medium such that they will be 50-75% confluent at the time of transfection.

  • Preparation of siRNA-Lipid Complexes:

    • For each well of a 6-well plate:

      • Tube A: Dilute the required amount of siRNA (e.g., a final concentration of 10-20 nM) in Opti-MEM.

      • Tube B: Dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.

    • Combine the contents of Tube A and Tube B. Mix gently and incubate at room temperature for 10-20 minutes to allow complexes to form.

  • Transfection:

    • Add the siRNA-lipid complexes dropwise to the cells in each well.

    • Gently rock the plate to ensure even distribution.

    • Incubate the cells at 37°C in a CO2 incubator.

  • Post-Transfection:

    • The medium can be changed after 4-6 hours if toxicity is a concern.

    • Harvest cells for analysis at 24, 48, or 72 hours post-transfection to determine the time of maximal knockdown.

  • Validation of Knockdown:

    • Assess the reduction in GAPDH mRNA levels by RT-qPCR or protein levels by Western blot, comparing to cells transfected with the negative control siRNA.

GAPDH as a Therapeutic Target in Cancer

The overexpression of GAPDH in numerous cancers and its central role in both glycolysis and pro-survival pathways make it an attractive target for anticancer therapies.[6] Inhibiting GAPDH can disrupt the energy supply to cancer cells, which are highly dependent on glycolysis, and can also sensitize them to other treatments by modulating its non-glycolytic functions.[11]

Several small molecule inhibitors of GAPDH have been identified, including natural products like koningic acid and synthetic compounds like 3-bromopyruvate (3-BrPA). These inhibitors typically function by covalently modifying the catalytic cysteine residue in the active site of GAPDH, thereby inactivating the enzyme.[17] While promising, a key challenge is the development of inhibitors that can selectively target GAPDH in cancer cells to minimize toxicity to normal tissues.[11]

Conclusion

Glyceraldehyde-3-phosphate dehydrogenase has transcended its traditional identity as a mere housekeeping gene. In the context of cancer, it is a key metabolic enzyme, a signaling molecule, and a regulator of cell fate. Its dual role in promoting the high glycolytic rate of tumors while also participating in pathways that govern apoptosis and cell survival places it at a critical juncture in cancer biology. The widespread upregulation of GAPDH across many tumor types and its association with poor prognosis underscore its significance as both a biomarker and a high-value therapeutic target. A thorough understanding of its complex regulatory mechanisms and multifaceted functions, facilitated by the experimental approaches detailed in this guide, is paramount for the development of novel and effective strategies to combat cancer.

References

Preliminary Toxicity Profile of DC-5163: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public data on the toxicity profile of DC-5163. The information is primarily derived from a single preclinical study focused on the compound's therapeutic efficacy in a breast cancer model. As such, this profile is not exhaustive and should be considered preliminary. Comprehensive toxicological assessments, including but not limited to long-term toxicity, carcinogenicity, genotoxicity, and reproductive toxicity, have not been reported in the public domain.

Introduction

This compound is a novel small-molecule inhibitor of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway.[1][2][3] By targeting GAPDH, this compound aims to disrupt the energy metabolism of cancer cells, which often exhibit elevated rates of glycolysis (the Warburg effect).[1][4][5][6] This mechanism has shown potential in preclinical studies for inhibiting tumor growth and inducing apoptosis in cancer cells.[1][2][4] This technical guide provides a summary of the available preliminary toxicity and safety data for this compound.

In Vivo Safety and Tolerability in a Murine Model

A study utilizing a mouse breast cancer xenograft model provides the primary source of in vivo safety data for this compound.[1] In this study, this compound was administered at a dose of 80 mg/kg and demonstrated a favorable safety profile with no significant systemic toxicity observed.[1]

During the treatment period, there was no significant difference in body weight between the this compound-treated group and the control group, suggesting good general tolerability.[1] Gross and histopathological examination of major organs, including the heart, liver, spleen, lung, and kidney, revealed no significant morphological changes in the this compound treatment group, indicating a lack of overt organ toxicity at the tested dose.[1]

To further assess potential toxicity, blood samples were analyzed for hematological and clinical chemistry markers. The results indicated that this compound did not induce significant hepatorenal toxicity or hematotoxicity.[1]

Table 1: Hematological Parameters in Mice Treated with this compound [1]

ParameterDMSO Control (Mean ± SD)This compound (80 mg/kg) (Mean ± SD)P-value
Hepatic Function
ALT (U/L)39.44 ± 4.44039.03 ± 2.5920.8477
Renal Function
Data not provided in the source material
Hematological Indices
Specific indices not detailed in the source material, but reported as having no significant effect> 0.05

SD: Standard Deviation; ALT: Alanine Aminotransferase

In Vitro Cytotoxicity

The anti-proliferative effects of this compound were evaluated in various breast cancer cell lines and a normal breast epithelial cell line.

This compound inhibited the viability of MCF-7, MDA-MB-231, and BT549 breast cancer cell lines in a dose- and time-dependent manner.[1] The IC50 value for MDA-MB-231 cell proliferation was reported to be 99.22 μM at 48 hours.[2] The compound also effectively inhibited colony formation in these cell lines.[1]

Importantly, normal breast epithelial cells (MCF-10A) were found to be tolerant to this compound, suggesting a potential therapeutic window and selectivity for cancer cells.[2][3]

Mechanism of Action and Associated Signaling Pathways

This compound exerts its anti-cancer effects by inhibiting GAPDH, which leads to the suppression of aerobic glycolysis and a reduction in the energy supply for breast cancer cells.[1] This metabolic disruption results in cell cycle arrest at the G0/G1 phase and induction of apoptosis.[1]

The following diagram illustrates the workflow of the key in vivo experiment that provided the preliminary toxicity data.

G cluster_0 Animal Model Preparation cluster_1 Treatment Groups cluster_2 In Vivo Monitoring & Efficacy Assessment cluster_3 Post-Treatment Toxicity Assessment A Breast Cancer Xenograft Mouse Model Establishment B Control Group (DMSO) A->B Randomization C Treatment Group (this compound) A->C Randomization D Tumor Growth Measurement B->D Treatment Period E Body Weight Monitoring B->E Treatment Period F Micro-PET/CT Imaging (18F-FDG & 18F-FLT) B->F Treatment Period C->D Treatment Period C->E Treatment Period C->F Treatment Period G Blood Collection for Hematology & Clinical Chemistry F->G Endpoint H Organ Harvesting for Histopathological Examination G->H Sacrifice I Tumor Excision for Immunohistochemistry (Ki67) & TUNEL Assay G->I Sacrifice

In vivo experimental workflow for this compound assessment.

The diagram below outlines the proposed mechanism of action for this compound, leading to apoptosis in cancer cells.

G DC5163 This compound GAPDH GAPDH DC5163->GAPDH Inhibits Glycolysis Aerobic Glycolysis GAPDH->Glycolysis Catalyzes ATP Reduced ATP Production Glycolysis->ATP Leads to CellGrowth Inhibition of Breast Cancer Cell Growth ATP->CellGrowth CellCycle G0/G1 Phase Cell Cycle Arrest CellGrowth->CellCycle Apoptosis Increased Apoptosis CellGrowth->Apoptosis PARP Cleaved PARP Expression Apoptosis->PARP Induces

Proposed mechanism of action for this compound.

Experimental Protocols

  • Animal Model: A mouse breast cancer xenograft model was established.

  • Treatment: Mice were treated with this compound at a dose of 80 mg/kg. A control group received DMSO.

  • Monitoring: Body weight was monitored throughout the treatment period.

  • Histopathology: At the end of the study, major organs (heart, liver, spleen, lung, kidney) were collected for histopathological examination.

  • Blood Analysis: Blood samples were collected to assess hepatic and renal function, as well as hematological parameters.

  • Cell Lines: MCF-7, MDA-MB-231, and BT549 breast cancer cells.

  • Procedure: Cells were seeded in 96-well plates (1 x 10^4 cells/well) and cultured overnight. They were then treated with various concentrations of this compound for 24, 48, or 72 hours.

  • Analysis: Cell viability was determined using a CCK8 kit according to the manufacturer's instructions. Each concentration was tested in triplicate, and the experiment was repeated three times.

  • Procedure: Breast cancer cell lines were treated with different concentrations of this compound.

  • Analysis: The percentage of cells in early and late apoptosis was determined by flow cytometry after staining with Annexin V-FITC and Propidium Iodide (PI).

  • Procedure: Protein lysates were collected from this compound-treated cells.

  • Analysis: The expression level of cleaved PARP (a marker of apoptosis) was assessed by Western blotting.

Conclusion

The preliminary data available for this compound suggests a favorable safety profile in the context of a murine breast cancer model. The compound demonstrates selective cytotoxicity towards cancer cells over normal cells in vitro and does not appear to cause significant systemic toxicity in vivo at the tested therapeutic dose. However, it is crucial to emphasize that this is not a comprehensive toxicity profile. Further studies are required to establish a complete understanding of the safety of this compound, including formal acute and chronic toxicity studies, as well as assessments of its genotoxic, carcinogenic, and reproductive and developmental toxicity potential. These studies are essential before this compound can be considered for further clinical development.

References

Probing the Molecular Interaction: A Technical Guide to the Binding Affinity of DC-5163 with GAPDH

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the binding affinity of DC-5163, a novel small-molecule inhibitor, to the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action of this compound and its potential as a therapeutic agent.

Introduction

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) is a key enzyme in the glycolytic pathway, responsible for the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate.[1] Beyond its metabolic role, GAPDH is implicated in various cellular processes, including apoptosis, DNA repair, and cell signaling.[2][3] In many cancer types, GAPDH is overexpressed, contributing to the high glycolytic rate characteristic of malignant cells (the Warburg effect).[4] This makes GAPDH a compelling target for anticancer drug development.

This compound is a potent inhibitor of GAPDH, identified through docking-based virtual screening and in vitro biochemical analysis.[5] It has been shown to selectively inhibit the proliferation of cancer cells and induce apoptosis, with minimal effects on normal cells.[1][5] This guide summarizes the quantitative binding data of this compound to GAPDH, provides detailed experimental protocols for assessing this interaction, and illustrates the key signaling pathways affected by this binding event.

Quantitative Binding Data

The interaction between this compound and GAPDH has been characterized by its inhibitory concentration (IC50) and dissociation constant (Kd). These values quantify the potency of inhibition and the binding affinity, respectively.

ParameterValueDescription
IC50 176.3 nMThe concentration of this compound required to inhibit 50% of GAPDH enzymatic activity.[1]
Kd 3.192 µMThe equilibrium dissociation constant, representing the concentration of this compound at which 50% of GAPDH binding sites are occupied.[1]

Experimental Protocols

The following are detailed methodologies for key experiments to determine the binding affinity and functional inhibition of GAPDH by this compound. These protocols are based on established biochemical and cell-based assays.

Determination of IC50 Value: GAPDH Enzymatic Activity Assay

This assay measures the enzymatic activity of GAPDH in the presence of varying concentrations of this compound to determine the IC50 value. The assay is based on monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.

Materials:

  • Recombinant human GAPDH

  • Glyceraldehyde-3-phosphate (G3P)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.5, 10 mM Sodium Pyrophosphate, 10 mM L-cysteine)

  • This compound (in a suitable solvent like DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a stock solution of this compound in DMSO and create a serial dilution series in the assay buffer.

  • In a 96-well plate, add the assay buffer, NAD+, and G3P to each well.

  • Add the diluted this compound or vehicle control (DMSO) to the respective wells.

  • Initiate the reaction by adding recombinant GAPDH to each well.

  • Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every minute for a total of 15-30 minutes at a constant temperature (e.g., 37°C).

  • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of this compound.

  • Plot the reaction velocity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Determination of Binding Affinity (Kd): Surface Plasmon Resonance (SPR)

SPR is a label-free technique to measure the real-time interaction between a ligand (this compound) and an analyte (GAPDH).

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Recombinant human GAPDH

  • This compound

  • SPR running buffer (e.g., HBS-EP+)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

Procedure:

  • Immobilize recombinant GAPDH onto the surface of a sensor chip using standard amine coupling chemistry.

  • Prepare a series of dilutions of this compound in the running buffer.

  • Inject the different concentrations of this compound over the immobilized GAPDH surface and a reference flow cell (without GAPDH).

  • Monitor the change in the SPR signal (response units, RU) over time to obtain sensorgrams for association and dissociation phases.

  • Regenerate the sensor chip surface between each injection cycle using a suitable regeneration solution.

  • Fit the collected sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Cellular Proliferation Assay: CCK8 Assay

This assay assesses the effect of this compound on the viability and proliferation of cancer cells.[5]

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • Cell culture medium and supplements

  • This compound

  • Cell Counting Kit-8 (CCK8)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours).[5]

  • At the end of the treatment period, add CCK8 reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and plot it against the this compound concentration to determine the cellular IC50 value.

Signaling Pathways and Mechanisms of Action

The binding of this compound to GAPDH initiates a cascade of events that ultimately lead to cancer cell death. The primary mechanism is the inhibition of glycolysis, which deprives the cancer cells of their main energy source.

GAPDH_Inhibition_Pathway cluster_apoptosis Apoptotic Pathway DC5163 This compound GAPDH GAPDH DC5163->GAPDH Binding & Inhibition Glycolysis Glycolysis DC5163->Glycolysis Inhibits GAPDH->Glycolysis Catalyzes Siah1 Siah1 GAPDH->Siah1 Binds ATP ATP Production Glycolysis->ATP Energy_Deprivation Energy Deprivation Glycolysis->Energy_Deprivation Reduced Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest Energy_Deprivation->Cell_Cycle_Arrest Apoptosis Apoptosis Energy_Deprivation->Apoptosis CyclinD1_CDK4 Cyclin D1 / CDK4 Expression Cell_Cycle_Arrest->CyclinD1_CDK4 via decreased Nuclear_Translocation Nuclear Translocation of GAPDH-Siah1 Siah1->Nuclear_Translocation p53 p53 p53->Apoptosis Induces Nuclear_Translocation->p53 Stabilizes

Caption: Inhibition of GAPDH by this compound leads to reduced glycolysis, cell cycle arrest, and apoptosis.

The inhibition of GAPDH's enzymatic activity by this compound leads to a decrease in ATP production, resulting in cellular energy deprivation.[5] This energy stress can trigger cell cycle arrest, and studies have shown that this compound treatment leads to a G0/G1 phase arrest through the downregulation of Cyclin D1 and CDK4.[5]

Furthermore, GAPDH has non-glycolytic roles in apoptosis. Under cellular stress, GAPDH can translocate to the nucleus. This process can be mediated by its interaction with Siah1, an E3 ubiquitin ligase.[2][6] The nuclear GAPDH-Siah1 complex can stabilize and activate p53, a potent tumor suppressor that induces apoptosis.[2]

Experimental Workflow for Assessing Downstream Effects

Experimental_Workflow cluster_assays Downstream Assays Start Cancer Cell Culture Treatment Treat with this compound (vs. Vehicle Control) Start->Treatment Glycolysis_Assay Seahorse Glycolytic Rate Assay Treatment->Glycolysis_Assay Cell_Cycle_Analysis Flow Cytometry (PI Staining) Treatment->Cell_Cycle_Analysis Apoptosis_Assay Annexin V/PI Staining Treatment->Apoptosis_Assay Protein_Expression Western Blot (Cyclin D1, CDK4, p53) Treatment->Protein_Expression

References

The Glycolytic Inhibitor DC-5163: A Technical Guide to its Effects on Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DC-5163 is a potent small-molecule inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a critical enzyme in the glycolytic pathway.[1][2][3] By targeting GAPDH, this compound disrupts cellular energy metabolism, leading to a reduction in glycolysis and the induction of apoptosis in cancer cells.[1][4][5] This technical guide provides an in-depth overview of the effects of this compound on cellular glycolysis, detailing its mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols for researchers investigating this compound.

Mechanism of Action

This compound exerts its biological effects through the direct inhibition of glyceraldehyde-3-phosphate dehydrogenase (GAPDH). GAPDH catalyzes the sixth step of glycolysis, the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. This is a crucial, energy-yielding step in the pathway. By inhibiting GAPDH, this compound effectively creates a bottleneck in glycolysis, leading to a cascade of downstream metabolic consequences.

dot

Glycolysis_Inhibition Glucose Glucose G6P G6P F6P F6P F16BP F16BP G3P G3P 13BPG 13BPG G3P->13BPG GAPDH 3PG 3PG 13BPG->3PG 2PG 2PG 3PG->2PG PEP PEP 2PG->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate DC5163 DC5163

Figure 1: Inhibition of the Glycolytic Pathway by this compound.

Quantitative Data Summary

The inhibitory effects of this compound have been quantified across various parameters and cell lines. The following tables summarize the key findings.

ParameterValueCell Line/ConditionReference
GAPDH IC50 176.3 nMIn vitro enzyme assay[1][2][3]
Binding Affinity (Kd) 3.192 µMMicroscale thermophoresis[1][2][3]
Cell Proliferation IC50 99.22 µM (48h)MDA-MB-231[1]

Table 1: In Vitro Inhibitory Activity of this compound.

Cell LineTreatmentGlucose UptakeLactate ProductionCellular ATP
MCF-7 80 µM this compound (24h)Significantly ReducedSignificantly ReducedSignificantly Reduced
MDA-MB-231 80 µM this compound (24h)Significantly ReducedSignificantly ReducedSignificantly Reduced
BT-549 80 µM this compound (24h)Significantly ReducedSignificantly ReducedSignificantly Reduced

Table 2: Effect of this compound on Glycolytic Parameters in Breast Cancer Cell Lines.[6]

Experimental Protocols

The following protocols are detailed methodologies for key experiments cited in the study of this compound's effects on cellular glycolysis.

Cell Culture
  • Cell Lines: MCF-7, MDA-MB-231, and BT-549 breast cancer cell lines.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Seahorse XF Glycolytic Rate Assay

This assay measures the extracellular acidification rate (ECAR), an indicator of glycolysis.

dot

Seahorse_Workflow Seed Seed Treat Treat Assay Assay Treat->Assay 24h this compound (80 µM) Inject_RA Inject_RA Assay->Inject_RA Measure Basal ECAR Inject_2DG Inject_2DG Inject_RA->Inject_2DG Measure Compensatory Glycolysis Analyze Analyze Inject_2DG->Analyze Measure Glycolytic Reserve

Figure 2: Experimental Workflow for the Seahorse Glycolytic Rate Assay.
  • Apparatus: Seahorse XFe96 or similar extracellular flux analyzer.

  • Cell Seeding: Seed 2 x 10^4 cells per well in a Seahorse XF cell culture microplate and allow to adhere overnight.

  • Treatment: Treat cells with 80 µM this compound or vehicle (DMSO) for 24 hours.

  • Assay Medium: Prior to the assay, replace the culture medium with Seahorse XF Base Medium supplemented with 2 mM L-glutamine, pH 7.4.

  • Assay Protocol:

    • Load the sensor cartridge with the following compounds:

      • Port A: Rotenone/Antimycin A (final concentration 0.5 µM each)

      • Port B: 2-Deoxyglucose (2-DG) (final concentration 50 mM)

    • Calibrate the instrument.

    • Measure baseline ECAR.

    • Inject Rotenone/Antimycin A to inhibit mitochondrial respiration and force cells to rely on glycolysis.

    • Measure compensatory glycolysis.

    • Inject 2-DG to inhibit glycolysis.

    • Measure non-glycolytic acidification.

  • Data Analysis: Normalize ECAR data to cell number or protein concentration.

Glucose Uptake Assay
  • Reagent: 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), a fluorescent glucose analog.

  • Protocol:

    • Seed cells in a 24-well plate and treat with this compound as described above.

    • Wash cells with phosphate-buffered saline (PBS).

    • Incubate cells in glucose-free DMEM for 30 minutes.

    • Add 2-NBDG to a final concentration of 50 µM and incubate for 30 minutes at 37°C.

    • Wash cells three times with ice-cold PBS.

    • Lyse the cells and measure the fluorescence intensity using a plate reader (Excitation/Emission ~485/535 nm).

  • Data Analysis: Normalize fluorescence to total protein content.

Lactate Production Assay
  • Principle: This assay measures the amount of lactate secreted into the culture medium.

  • Protocol:

    • Culture and treat cells with this compound as described.

    • Collect the culture medium at the end of the treatment period.

    • Centrifuge the medium to remove any detached cells.

    • Use a commercial lactate assay kit (e.g., colorimetric or fluorometric) and follow the manufacturer's instructions to determine the lactate concentration in the medium.

  • Data Analysis: Normalize lactate concentration to the cell number or total protein from the corresponding well.

Cellular ATP Content Assay
  • Principle: This assay uses the luciferase/luciferin reaction to quantify ATP levels.

  • Protocol:

    • Seed cells in a white-walled 96-well plate and treat with this compound.

    • Use a commercial ATP luminescence-based assay kit.

    • Add the ATP releasing agent to lyse the cells and release ATP.

    • Add the luciferase/luciferin substrate.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Generate a standard curve with known ATP concentrations to quantify the ATP in the samples. Normalize to cell number or protein concentration.

Western Blot Analysis for GLUT1
  • Purpose: To assess the effect of this compound on the expression of the glucose transporter 1 (GLUT1).

  • Protocol:

    • Lyse this compound treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against GLUT1 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Loading Control: Use an antibody against β-actin or GAPDH (if not studying its inhibition) to ensure equal protein loading.

Conclusion

This compound is a valuable research tool for studying the role of GAPDH and glycolysis in cancer cell metabolism. Its potent and specific inhibition of GAPDH leads to a significant disruption of the glycolytic pathway, resulting in reduced cancer cell proliferation and the induction of apoptosis. The experimental protocols provided in this guide offer a comprehensive framework for researchers to further investigate the therapeutic potential of this compound and other GAPDH inhibitors in the field of oncology and drug development.

References

DC-5163: A Promising GAPDH Inhibitor with Selective Cytotoxicity Towards Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Overview for Researchers and Drug Development Professionals

Initial reports on the novel small-molecule inhibitor, DC-5163, have highlighted its potential as a targeted therapeutic agent for cancer. This document provides a comprehensive technical guide on the early findings related to this compound's selectivity for cancer cells, its mechanism of action, and the experimental frameworks used in its initial characterization.

Core Mechanism of Action: Targeting Cancer Metabolism

This compound functions as a potent inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway.[1][2][3] Cancer cells often exhibit a high rate of aerobic glycolysis, a phenomenon known as the Warburg effect, making them particularly dependent on this metabolic pathway for energy production and cellular building blocks.[4][5][6] By inhibiting GAPDH, this compound effectively disrupts the central hub of glycolysis, leading to a cascade of anti-cancer effects.[1][2][4]

The primary mechanism of this compound involves the suppression of aerobic glycolysis in cancer cells.[4] This leads to a significant decrease in glucose uptake, lactate production, and ATP generation, thereby depriving the cancer cells of their essential energy supply.[1][2][4] The consequences of this energy crisis are profound, resulting in the inhibition of cell proliferation, cell cycle arrest at the G0/G1 phase, and the induction of apoptosis.[3][4]

A noteworthy characteristic of this compound is its selective action against cancer cells. Studies have shown that while it significantly inhibits the growth of various cancer cell lines, normal cells, such as the non-cancerous breast epithelial cell line MCF-10A, are tolerant to the compound.[1][2][4] This selectivity suggests a promising therapeutic window for this compound, potentially minimizing side effects in clinical applications.[4]

Quantitative Analysis of this compound's Efficacy

The following tables summarize the key quantitative data from initial studies on this compound, providing a clear comparison of its potency and effects across different cell lines and metabolic parameters.

Table 1: Inhibitory Potency of this compound

ParameterValueTarget
IC50176.3 nMGAPDH Enzyme Activity
Kd3.192 µMGAPDH Binding Affinity

Data sourced from studies on the biochemical and biophysical interaction of this compound with its target enzyme.[1][2]

Table 2: In Vitro Efficacy of this compound in Cancer Cell Lines

Cell LineCancer TypeParameterConcentrationDurationResult
MDA-MB-231Breast CancerCell Proliferation (IC50)99.22 µM48 hoursInhibition of proliferation
BT-549Breast CancerGAPDH Activity25 µM48 hoursInhibition of GAPDH
MCF7Breast CancerGAPDH Activity25 µM48 hoursInhibition of GAPDH
HCT116Colon CancerGAPDH Activity25 µM48 hoursInhibition of GAPDH
A549Lung CancerGAPDH Activity25 µM48 hoursInhibition of GAPDH

This table highlights the anti-proliferative and enzyme-inhibiting effects of this compound across a panel of cancer cell lines.[1][2]

Table 3: Metabolic Impact of this compound on Breast Cancer Cells

Cell Line(s)ParameterTreatmentResult
MCF-7, MDA-MB-231, BT549Extracellular Acidification Rate (ECAR)This compoundMarkedly decreased
MCF-7, MDA-MB-231, BT549Compensatory Glycolysis (glycoPER)This compoundSharply decreased
MCF-7, MDA-MB-231, BT549Glucose UptakeThis compoundSignificantly reduced
MCF-7, MDA-MB-231, BT54918F-FDG UptakeThis compoundReduced
MCF-7, MDA-MB-231, BT549Lactate ProductionThis compoundSignificantly reduced
MCF-7, MDA-MB-231, BT549ATP ProductionThis compoundInhibited
Breast Cancer CellsGLUT1 Protein LevelThis compoundDecreased

These findings demonstrate the comprehensive disruption of the glycolytic pathway in breast cancer cells upon treatment with this compound.[4]

Experimental Protocols

The following sections detail the methodologies employed in the initial evaluation of this compound.

Cell Culture and Maintenance
  • Cancer Cell Lines: Human breast cancer cell lines (MCF-7, MDA-MB-231, BT549), a human colon cancer cell line (HCT116), and a human lung cancer cell line (A549) were utilized.[1][2]

  • Normal Cell Line: The non-tumorigenic human breast epithelial cell line MCF-10A was used as a control for selectivity studies.[1][4]

  • Culture Conditions: Cells were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

In Vitro Assays
  • Cell Viability Assay (CCK-8):

    • Cells were seeded in 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.

    • The following day, cells were treated with varying concentrations of this compound for 24, 48, or 72 hours.

    • After the treatment period, Cell Counting Kit-8 (CCK-8) solution was added to each well.

    • Plates were incubated for a specified time to allow for the conversion of the tetrazolium salt to formazan.

    • The absorbance was measured at 450 nm using a microplate reader to determine cell viability. Each concentration was tested in triplicate.[4]

  • Colony Formation Assay:

    • Cells were seeded at a low density in 6-well plates.

    • Cells were treated with different concentrations of this compound and allowed to grow for a period of 7-14 days, with the medium being replaced every few days.

    • After the incubation period, the colonies were fixed with methanol and stained with crystal violet.

    • The number of colonies was counted to assess the long-term proliferative capacity of the cells.

  • Seahorse XF Glycolytic Rate Assay:

    • Breast cancer cells were seeded in Seahorse XF cell culture microplates.

    • After adherence, cells were treated with this compound or a vehicle control (DMSO).

    • The Seahorse XF Analyzer was used to measure the extracellular acidification rate (ECAR) and the proton efflux rate from glycolysis (glycoPER) in real-time.

    • Mitochondrial inhibitors (rotenone and antimycin A) were injected to force the cells to rely on glycolysis, allowing for the assessment of compensatory glycolysis.[4]

  • Western Blot Analysis:

    • Cells were treated with this compound for a specified duration.

    • Total protein was extracted from the cells, and protein concentrations were determined using a BCA protein assay.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membranes were blocked and then incubated with primary antibodies against target proteins (e.g., GLUT1, Cyclin D1, CDK4, TK1, PARP, and β-Actin as a loading control).

    • After washing, the membranes were incubated with HRP-conjugated secondary antibodies.

    • Protein bands were visualized using a chemiluminescence detection system.[4]

  • Apoptosis Assay (TUNEL):

    • Apoptosis in tumor tissue from in vivo studies was assessed using a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay.

    • Tissue sections were prepared and stained according to the manufacturer's protocol to detect DNA fragmentation, a hallmark of apoptosis.[4]

In Vivo Xenograft Model
  • Animal Model: Five-week-old immunodeficient female BALB/c nude mice were used.[4]

  • Tumor Implantation: MDA-MB-231 human breast cancer cells were subcutaneously injected into the right flank of the mice.[4]

  • Treatment Protocol:

    • When tumors reached a volume of approximately 50 mm³, mice were randomized into a control group and a this compound treatment group.[4]

    • The this compound group received intraperitoneal injections of this compound at a dosage of 80 mg/kg every two days. The compound was formulated in a vehicle of DMSO, PEG300, and saline.[4]

    • The control group received injections of the vehicle solution only.[4]

  • Monitoring: Tumor volume and body weight were monitored every two days. Tumor volume was calculated using the formula: (width² x length) / 2.[4]

  • Imaging: Micro-PET/CT scans using 18F-FDG and 18F-FLT were performed to non-invasively assess glucose metabolism and proliferation in the tumors.[4]

  • Immunohistochemistry: At the end of the study, tumors were excised, and immunohistochemical analysis was performed to assess the expression of markers such as GLUT1 and Ki67.[4]

Visualizing the Impact of this compound

The following diagrams illustrate the signaling pathway affected by this compound and the general workflow of the in vivo experimental model.

DC5163_Mechanism_of_Action cluster_Cell Cancer Cell cluster_Effects Downstream Effects Glucose Glucose GLUT1 GLUT1 G6P Glucose-6-P GLUT1->G6P Uptake Glycolysis Glycolysis G6P->Glycolysis GAPDH GAPDH Glycolysis->GAPDH ATP ATP (Energy) Glycolysis->ATP Pyruvate Pyruvate GAPDH->Pyruvate GAPDH->ATP Blocks Lactate Lactate Pyruvate->Lactate Proliferation Cell Proliferation ATP->Proliferation Reduces CellCycle G0/G1 Phase Arrest Proliferation->CellCycle Induces Apoptosis Apoptosis CellCycle->Apoptosis Leads to DC5163 This compound DC5163->GLUT1 Downregulates DC5163->GAPDH Inhibits

Caption: Mechanism of action of this compound in cancer cells.

In_Vivo_Xenograft_Workflow cluster_Setup Experiment Setup cluster_Treatment Treatment Phase cluster_Monitoring Monitoring and Analysis Cell_Injection Subcutaneous injection of MDA-MB-231 cells into BALB/c nude mice Tumor_Growth Tumor growth to ~50 mm³ Cell_Injection->Tumor_Growth Randomization Randomization of mice into two groups Tumor_Growth->Randomization Control_Group Control Group: Vehicle (DMSO/PEG300/Saline) intraperitoneal injection Randomization->Control_Group Treatment_Group This compound Group: 80 mg/kg this compound intraperitoneal injection (every 2 days) Randomization->Treatment_Group Tumor_Measurement Tumor volume and body weight measurement (every 2 days) Control_Group->Tumor_Measurement Treatment_Group->Tumor_Measurement Imaging Micro-PET/CT imaging (18F-FDG, 18F-FLT) Tumor_Measurement->Imaging Endpoint Endpoint Analysis Imaging->Endpoint Tumor_Excision Tumor Excision Endpoint->Tumor_Excision Analysis Immunohistochemistry (GLUT1, Ki67) and TUNEL Assay Tumor_Excision->Analysis

Caption: Workflow of the in vivo xenograft model for evaluating this compound.

References

Methodological & Application

Application Notes and Protocols for DC-5163 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of DC-5163, a novel small-molecule inhibitor of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), in cancer cell culture experiments. This compound has been shown to suppress aerobic glycolysis, inhibit cell proliferation, and induce apoptosis in various cancer cell lines, making it a promising candidate for cancer therapy research.[1]

Mechanism of Action

This compound functions as a potent inhibitor of GAPDH, a key enzyme in the glycolysis pathway.[2][3] By targeting GAPDH, this compound effectively blocks the glycolytic pathway, leading to a reduction in glucose uptake, lactate production, and ATP synthesis in cancer cells.[1][2] This energy deprivation results in cell cycle arrest at the G0/G1 phase, inhibition of cell proliferation, and induction of apoptosis.[1] Notably, this compound has demonstrated selective cytotoxicity towards cancer cells while showing tolerance in normal cells.[2][3]

Signaling Pathway of this compound in Cancer Cells

DC5163_Pathway cluster_cell Cancer Cell DC5163 This compound GAPDH GAPDH DC5163->GAPDH Inhibits Glycolysis Glycolysis GAPDH->Glycolysis Catalyzes GlucoseUptake Glucose Uptake Lactate Lactate Production Glycolysis->Lactate Output ATP ATP Production Glycolysis->ATP Output Proliferation Cell Proliferation Glycolysis->Proliferation Suppressed by This compound GlucoseUptake->Glycolysis Input ATP->Proliferation Promotes Apoptosis Apoptosis Proliferation->Apoptosis leads to CellCycleArrest G0/G1 Phase Cell Cycle Arrest Proliferation->CellCycleArrest is Arrested in CleavedPARP Cleaved PARP Apoptosis->CleavedPARP is indicated by

Caption: Signaling pathway of this compound in cancer cells.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various breast cancer cell lines.

Table 1: Inhibitory Concentration (IC50) of this compound on GAPDH

ParameterValue
IC50176.3 nM[2]
Kd3.192 µM[2]

Table 2: Effect of this compound on Breast Cancer Cell Viability (IC50 in µM)

Cell Line24 h48 h72 h
MCF-7 Data not specified>100 µM~80 µM
MDA-MB-231 >100 µM99.22 µM[2][3]~60 µM
BT549 >100 µM>100 µM~90 µM

Data are estimated from graphical representations in the source material where specific values were not provided.[1]

Table 3: Effect of this compound (25 µM for 48h) on Glycolysis Parameters [1][2]

ParameterMCF-7MDA-MB-231BT549
Glucose Uptake Significantly ReducedSignificantly ReducedSignificantly Reduced
Lactate Production Significantly Reduced (P < 0.001)Significantly Reduced (P < 0.05)Significantly Reduced (P < 0.01)
ATP Production Significantly ReducedSignificantly ReducedSignificantly Reduced
¹⁸F-FDG Uptake Significantly ReducedSignificantly ReducedSignificantly Reduced

Experimental Protocols

Experimental Workflow for this compound Cell-Based Assays

Experimental_Workflow start Start cell_culture Cell Seeding (e.g., 96-well or 6-well plates) start->cell_culture treatment Treatment with this compound (Varying concentrations and time points) cell_culture->treatment incubation Incubation (24h, 48h, 72h) treatment->incubation assays Perform Cell-Based Assays incubation->assays viability Cell Viability Assay (CCK8) assays->viability colony Colony Formation Assay assays->colony apoptosis Apoptosis Assay (Annexin V-FITC/PI) assays->apoptosis glycolysis Glycolysis Assays (Seahorse, Glucose/Lactate/ATP) assays->glycolysis data_analysis Data Collection and Analysis viability->data_analysis colony->data_analysis apoptosis->data_analysis glycolysis->data_analysis end End data_analysis->end

Caption: General experimental workflow for this compound cell-based assays.

Protocol 1: Cell Viability Assay (CCK8)

Objective: To determine the cytotoxic effects of this compound on cancer cells.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, BT549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK8)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 1 x 10⁴ cells per well and culture overnight.[1]

  • Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a DMSO-treated control group.[1] Each concentration should be tested in triplicate.

  • CCK8 Assay: At the end of the treatment period, add 10 µL of CCK8 solution to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the control group and determine the IC50 values.

Protocol 2: Colony Formation Assay

Objective: To assess the long-term effect of this compound on the proliferative capacity of single cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • 6-well cell culture plates

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with different concentrations of this compound and incubate for approximately 7-14 days, or until visible colonies form in the control wells. Replace the medium with fresh this compound-containing medium every 2-3 days.

  • Staining:

    • Wash the colonies gently with PBS.

    • Fix the colonies with 4% paraformaldehyde for 15 minutes.

    • Stain with crystal violet solution for 10-30 minutes.

    • Wash with water and allow to air dry.

  • Analysis: Count the number of colonies (typically >50 cells) in each well.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Double Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be determined.[1]

Protocol 4: Western Blot for Apoptosis Markers

Objective: To detect changes in the expression of apoptosis-related proteins.

Materials:

  • Treated cell lysates

  • Protein electrophoresis and blotting equipment

  • Primary antibodies (e.g., anti-cleaved PARP, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagents

Procedure:

  • Protein Extraction: Lyse the treated cells and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescence detection system. The expression of cleaved PARP is a marker for apoptosis.[1]

References

Application Notes and Protocols for DC-5163 in a Breast Cancer Xenograft Model

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

DC-5163 is a novel small-molecule inhibitor of Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway.[1][2][3] Cancer cells often exhibit a high rate of aerobic glycolysis (the Warburg effect) to support their rapid proliferation, making GAPDH a promising target for anticancer therapy.[2][4][5] this compound has demonstrated potent anti-tumor activity in preclinical breast cancer models by inhibiting GAPDH, which leads to the suppression of aerobic glycolysis, reduction of energy supply, and ultimately, inhibition of tumor growth and induction of apoptosis.[1][4] These application notes provide detailed protocols for utilizing this compound in a breast cancer xenograft model, based on published research.

Mechanism of Action of this compound

This compound selectively targets and inhibits the enzymatic activity of GAPDH.[1][4] This inhibition disrupts the central glycolysis pathway, leading to a cascade of downstream effects within cancer cells.[4][6] The primary consequences of GAPDH inhibition by this compound include:

  • Suppression of Aerobic Glycolysis: this compound reduces glucose uptake, lactate production, and cellular ATP content in breast cancer cells.[1][7]

  • Induction of Cell Cycle Arrest: The compound has been shown to cause cell cycle arrest in the G0/G1 phase.[1]

  • Induction of Apoptosis: this compound treatment leads to an increase in markers of apoptosis, such as cleaved PARP.[1]

Notably, this compound has been observed to have a greater inhibitory effect on cancer cells compared to normal cells, suggesting a therapeutic window.[4]

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound in breast cancer cells.

DC5163_Pathway cluster_cell Breast Cancer Cell Glucose Glucose GLUT1 GLUT1 Glucose->GLUT1 Uptake G6P Glucose-6-Phosphate GLUT1->G6P GAP Glyceraldehyde-3-Phosphate G6P->GAP Glycolysis Pyruvate Pyruvate GAP->Pyruvate GAPDH Lactate Lactate Pyruvate->Lactate ATP ATP Proliferation Cell Proliferation & Growth ATP->Proliferation Supports Apoptosis Apoptosis DC5163 This compound DC5163->Apoptosis Induces GAPDH GAPDH DC5163->GAPDH Inhibits GAPDH->Pyruvate GAPDH->ATP Generates GAPDH->Proliferation Suppresses

Caption: Proposed mechanism of this compound in breast cancer cells.

Experimental Protocols

The following protocols provide a framework for conducting a breast cancer xenograft study to evaluate the efficacy of this compound.

Experimental Workflow

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Efficacy Analysis CellCulture 1. Breast Cancer Cell Culture (e.g., MDA-MB-231) Implantation 2. Orthotopic Implantation into Immunodeficient Mice CellCulture->Implantation TumorGrowth 3. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 4. Randomization into Treatment Groups TumorGrowth->Randomization Treatment 5. This compound or Vehicle Administration (i.p.) Randomization->Treatment Monitoring 6. Monitor Tumor Volume and Body Weight Treatment->Monitoring Imaging 7. In Vivo Imaging (e.g., PET/CT) Treatment->Imaging Optional Endpoint 8. Euthanasia and Tumor Excision Monitoring->Endpoint ExVivo 9. Ex Vivo Analysis (IHC, Western Blot) Endpoint->ExVivo

Caption: Workflow for a breast cancer xenograft study with this compound.

Cell Culture
  • Cell Line: MDA-MB-231 (triple-negative breast cancer) is a commonly used and validated cell line for this type of study.[1] Other breast cancer cell lines such as MCF-7 or BT549 could also be considered.[1]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Breast Cancer Xenograft Model Establishment
  • Animals: Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old.

  • Cell Preparation:

    • Harvest MDA-MB-231 cells during their logarithmic growth phase.

    • Wash the cells with sterile phosphate-buffered saline (PBS).

    • Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Orthotopic Implantation:

    • Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

    • Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the mammary fat pad.

    • Monitor the animals until they have fully recovered from anesthesia.

In Vivo Efficacy Study
  • Tumor Growth Monitoring:

    • Once tumors are palpable, measure the tumor dimensions every two days using a digital caliper.

    • Calculate tumor volume using the formula: Volume = (Width^2 × Length) / 2.

  • Randomization:

    • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=6-8 per group).

  • This compound Formulation and Administration:

    • Vehicle: Prepare a vehicle solution of DMSO/PEG300/saline (5/25/70, v/v/v).[1]

    • This compound Solution: Dissolve this compound in the vehicle to a final concentration for a dosage of 80 mg/kg.[1]

    • Administration: Administer this compound (80 mg/kg) or vehicle via intraperitoneal (i.p.) injection every two days.[1] The total injection volume should be approximately 200 µL, adjusted for the weight of each mouse.[1]

  • Monitoring:

    • Continue to monitor tumor volume and body weight every two days.

    • Observe the animals for any signs of toxicity.

Endpoint and Ex Vivo Analysis
  • Euthanasia: At the end of the study (e.g., after 2-3 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the mice according to institutional guidelines.

  • Tumor Excision and Processing:

    • Excise the tumors and record their final weight.

    • Divide the tumor tissue for different analyses:

      • Fix a portion in 10% neutral buffered formalin for immunohistochemistry (IHC).

      • Snap-freeze a portion in liquid nitrogen for western blot analysis.

Immunohistochemistry (IHC)
  • Protocol:

    • Embed formalin-fixed tumor tissue in paraffin and section.

    • Deparaffinize and rehydrate the sections.

    • Perform antigen retrieval (e.g., using citrate buffer, pH 6.0).

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding with a blocking buffer (e.g., 5% goat serum in PBS).

    • Incubate with primary antibodies overnight at 4°C.

      • Ki-67: To assess cell proliferation.[1]

      • GLUT1: To evaluate the effect on glucose transport.[1]

      • TUNEL assay: To detect apoptotic cells.[1]

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Develop the signal using a DAB substrate kit.

    • Counterstain with hematoxylin.

    • Dehydrate, clear, and mount the slides.

    • Image the slides and perform quantitative analysis.

Western Blot Analysis
  • Protocol:

    • Homogenize snap-frozen tumor tissue in RIPA buffer with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

    • Incubate with primary antibodies overnight at 4°C.

      • Cleaved PARP: To detect apoptosis.[1]

      • GAPDH: To confirm target engagement (though it also serves as a loading control, careful interpretation is needed).

      • β-actin: As a loading control.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation

In Vitro Activity of this compound
Cell LineAssayParameterThis compound Effect
MDA-MB-231Cell Viability (CCK8)IC50 (48h)99.22 µM[4]
MCF-7GlycolysisLactate ProductionSignificant Decrease[1]
BT549GlycolysisATP ProductionSignificant Decrease[1]
MDA-MB-231ApoptosisAnnexin V StainingIncreased Apoptotic Cells[1]
In Vivo Efficacy of this compound in MDA-MB-231 Xenograft Model
ParameterControl Group (Vehicle)This compound Treatment Group (80 mg/kg)
Tumor Growth Progressive GrowthMarkedly Suppressed Tumor Growth[1]
GLUT1 Expression (IHC) HighDecreased[1]
Ki-67 Expression (IHC) HighReduced[1]
Apoptosis (TUNEL Assay) LowIncreased Apoptotic Cells[1]
Systemic Toxicity No Obvious ToxicityNo Evident Systemic Toxicity[1]

Disclaimer: These protocols and application notes are intended for research purposes only and should be adapted and optimized by qualified personnel in a laboratory setting. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

References

Application Notes and Protocols for DC-5163 in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the dosage and administration of the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) inhibitor, DC-5163, in mice, based on preclinical research in breast cancer xenograft models. The information is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a potent small-molecule inhibitor of GAPDH, a key enzyme in the glycolytic pathway.[1] By targeting GAPDH, this compound disrupts cellular metabolism, leading to the suppression of aerobic glycolysis, cell cycle arrest, and induction of apoptosis in cancer cells.[1][2][3] Preclinical studies have demonstrated its efficacy in inhibiting tumor growth in vivo without significant systemic toxicity.[2]

Data Presentation

The following tables summarize the quantitative data for the administration of this compound in mice as reported in a breast cancer xenograft study.[2]

Table 1: this compound Dosage and Administration in Mice

ParameterValueReference
Dosage 80 mg/kg[2]
Administration Route Intraperitoneal (IP) Injection[2]
Dosing Frequency Every two days[2]
Vehicle Formulation DMSO/PEG300/Saline (5/25/70, v/v/v)[2]
Injection Volume Approximately 200 µL[2]
Mouse Model BALB/c nude mice with MDA-MB-231 xenografts[2]

Table 2: Reported Safety and Efficacy Observations

ParameterObservationReference
Body Weight No significant difference compared to control group.[2]
Organ Morphology No significant morphological changes in heart, liver, spleen, lung, and kidney.[2]
Hematotoxicity No significant effect on hematological indexes.[2]
Hepatorenal Toxicity No significant hepatorenal toxicity observed.[2]
Tumor Growth Markedly suppressed tumor growth in vivo.[2]
Tumor Metabolism Notable reduction in tumor 18F-FDG and 18F-FLT uptake.[2]

Experimental Protocols

Preparation of this compound Formulation

This protocol describes the preparation of the vehicle and the final this compound formulation for intraperitoneal injection in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Saline (0.9% NaCl), sterile

  • Sterile, pyrogen-free vials and tubes

  • Sterile syringes and needles

Procedure:

  • Prepare the Vehicle Solution: In a sterile tube, combine DMSO, PEG300, and saline in a volume ratio of 5:25:70. For example, to prepare 1 mL of vehicle, mix 50 µL of DMSO, 250 µL of PEG300, and 700 µL of saline.

  • Vortex: Vortex the mixture thoroughly to ensure a homogenous solution.

  • Prepare this compound Stock (Optional): For ease of handling, a concentrated stock solution of this compound in DMSO can be prepared first.

  • Final Formulation: Dissolve the this compound powder in the prepared vehicle to achieve the desired final concentration for an 80 mg/kg dosage. The total injection volume should be approximately 200 µL per mouse, with slight variations depending on the weight of each animal.[2]

  • Sterility: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination.

Intraperitoneal (IP) Injection in Mice

This protocol outlines the standard procedure for administering the prepared this compound formulation via intraperitoneal injection.

Materials:

  • Prepared this compound formulation

  • Mouse restrainer or appropriate manual restraint technique

  • 25-27 gauge needles

  • 1 mL syringes

  • 70% ethanol or other suitable disinfectant

Procedure:

  • Animal Restraint: Properly restrain the mouse. The two-person technique is preferred for safety and accuracy.[4] One person restrains the mouse, while the second person performs the injection.

  • Locate Injection Site: The recommended injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[4][5]

  • Disinfect: Clean the injection site with a 70% ethanol wipe.

  • Needle Insertion: Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[6]

  • Aspirate: Gently pull back the plunger to ensure no fluid (e.g., blood or urine) is aspirated, which would indicate incorrect needle placement.[5]

  • Inject: If aspiration is clear, inject the solution smoothly and steadily.

  • Withdraw Needle: Withdraw the needle and return the mouse to its cage.

  • Monitoring: Observe the mouse for any immediate adverse reactions. Monitor the animal's health and tumor growth as required by the experimental design.

Visualizations

Signaling Pathway of this compound

DC5163_Pathway cluster_cell Cancer Cell DC5163 This compound GAPDH GAPDH DC5163->GAPDH Inhibits Glycolysis Glycolysis GAPDH->Glycolysis Catalyzes ATP_Lactate Reduced ATP & Lactate Production Glycolysis->ATP_Lactate Leads to Cell_Growth Inhibition of Cell Growth ATP_Lactate->Cell_Growth Results in Cell_Cycle_Arrest G0/G1 Phase Cell Cycle Arrest Cell_Growth->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis Cell_Growth->Apoptosis

Caption: Mechanism of action of this compound as a GAPDH inhibitor.

Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Analysis Xenograft Establish MDA-MB-231 Xenografts in Mice Randomization Randomize Mice into Control and this compound Groups Xenograft->Randomization Dosing Administer this compound (80 mg/kg, IP) or Vehicle Every Two Days Randomization->Dosing Measurements Monitor Tumor Volume and Body Weight Dosing->Measurements Imaging Perform PET/CT Imaging (18F-FDG & 18F-FLT) Measurements->Imaging Toxicity Assess Systemic Toxicity (Organ Histology, Blood Work) Imaging->Toxicity Efficacy Evaluate Anti-tumor Efficacy Toxicity->Efficacy

Caption: Workflow for a typical in vivo efficacy study of this compound.

References

Application Notes and Protocols: Measuring GAPDH Inhibition by DC-5163

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a pivotal enzyme in the glycolytic pathway, catalyzing the conversion of glyceraldehyde-3-phosphate (GAP) to 1,3-bisphosphoglycerate.[1][2] Beyond its metabolic role, GAPDH is implicated in various non-glycolytic processes, including apoptosis, DNA repair, and membrane trafficking.[1][3][4] In many cancer types, GAPDH is overexpressed, contributing to the high glycolytic rate characteristic of malignant cells (the Warburg effect).[5][6][7] This makes GAPDH a compelling therapeutic target for cancer treatment.[5][7][8]

DC-5163 is a potent small-molecule inhibitor of GAPDH.[5][8][9][10] It has been shown to inhibit GAPDH enzyme activity, partially block the glycolytic pathway, and selectively induce apoptosis in cancer cells while showing tolerance in normal cells.[5][6][8][11] These application notes provide detailed protocols for measuring the enzymatic activity of GAPDH and quantifying its inhibition by this compound in both purified enzyme and cell-based assays.

Product Information: this compound

This compound is a small molecule identified as a potent GAPDH inhibitor through docking-based virtual screening and subsequent biochemical analyses.[5] Its primary mechanism of action is the inhibition of GAPDH's enzymatic function, leading to a reduction in glycolysis and ATP production, which in turn can induce cell cycle arrest and apoptosis in cancer cells.[6][8][11]

ParameterValueReference
Target Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)[5][8][9]
IC50 176.3 nM (in vitro, purified enzyme)[8][9][10]
Kd 3.192 µM[8][9][10]
Cellular Effects Inhibits glucose uptake and lactate production, induces apoptosis in cancer cells.[6][8][11]
Solubility Soluble in DMSO (e.g., 300 mg/mL)[9]

GAPDH Signaling and Inhibition by this compound

GAPDH is a central enzyme in the glycolytic pathway. Its inhibition by this compound disrupts the conversion of glyceraldehyde-3-phosphate, leading to a bottleneck in energy production. This disruption can trigger downstream apoptotic pathways.

GAPDH_Pathway Glucose Glucose G3P Glyceraldehyde-3-Phosphate (G3P) Glucose->G3P Glycolysis GAPDH GAPDH G3P->GAPDH BPG 1,3-Bisphosphoglycerate (1,3-BPG) Pyruvate Pyruvate BPG->Pyruvate ATP ATP Production Pyruvate->ATP Apoptosis Apoptosis ATP->Apoptosis Depletion triggers GAPDH->BPG NAD+ -> NADH GAPDH->ATP DC5163 This compound DC5163->GAPDH Inhibition

GAPDH in glycolysis and its inhibition by this compound.

Experimental Protocols

Protocol 1: In Vitro GAPDH Activity Assay (Colorimetric)

This protocol describes a colorimetric method to measure the activity of purified GAPDH. The assay can be adapted to determine the IC50 of this compound. The principle is based on a coupled enzymatic reaction where GAPDH converts its substrate, resulting in a product that can be detected at 450 nm.[3][12][13]

Materials:

  • Purified GAPDH enzyme

  • This compound (dissolved in DMSO)

  • GAPDH Assay Buffer

  • GAPDH Substrate (Glyceraldehyde-3-Phosphate)

  • GAPDH Developer

  • NADH Standard

  • 96-well clear, flat-bottom plate

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • NADH Standard Curve Preparation:

    • Prepare a serial dilution of the NADH standard (e.g., 0, 2.5, 5.0, 7.5, 10, and 12.5 nmol/well).[14]

    • Add GAPDH Assay Buffer to each well to bring the final volume to 50 µL.[14]

  • Sample and Inhibitor Preparation:

    • Prepare a serial dilution of this compound in GAPDH Assay Buffer. A typical starting concentration for the dilution series could be 10 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • In separate wells, add 50 µL of the diluted this compound solutions.

    • For the positive control (no inhibition), add 50 µL of assay buffer containing the same percentage of DMSO as the inhibitor wells.

    • For the negative control (no enzyme), add 50 µL of assay buffer.

  • Enzyme Addition:

    • Dilute the purified GAPDH enzyme in cold GAPDH Assay Buffer to the desired concentration.

    • Add a constant amount of diluted GAPDH to each well (except the negative control), bringing the total volume to 100 µL.

    • Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Prepare a Master Reaction Mix containing GAPDH Assay Buffer, GAPDH Developer, and GAPDH Substrate according to the kit manufacturer's instructions.[2][14]

    • Add 50 µL of the Master Reaction Mix to all wells to initiate the reaction.

    • Immediately measure the absorbance at 450 nm in kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes.[2][14]

Data Analysis:

  • Calculate the rate of reaction (V) for each concentration of this compound by determining the slope of the linear portion of the absorbance vs. time curve (ΔOD450/min).

  • Normalize the reaction rates to the positive control (100% activity).

  • Plot the percentage of GAPDH activity against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of GAPDH activity.[15][16][17]

Protocol 2: Cellular GAPDH Activity Assay

This protocol measures GAPDH activity in cell lysates after treatment with this compound.

Materials:

  • Cancer cell line (e.g., MDA-MB-231, A549)[8]

  • Cell culture medium and supplements

  • This compound

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell Lysis Buffer

  • BCA Protein Assay Kit

  • GAPDH Activity Assay Kit (as in Protocol 4.1)

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate (e.g., 6-well or 24-well) and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for a specified time (e.g., 24 or 48 hours).[6][8] Include a vehicle control (DMSO).

  • Cell Lysate Preparation:

    • After treatment, remove the culture medium and wash the cells twice with ice-cold PBS.[18]

    • Add an appropriate volume of cold Cell Lysis Buffer to each well and incubate on ice for 10 minutes.[2]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris.[2][19]

    • Collect the supernatant containing the soluble proteins.

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a BCA Protein Assay Kit. This is crucial for normalizing GAPDH activity to the total protein amount.

  • GAPDH Activity Measurement:

    • Add 1-50 µL of cell lysate to wells of a 96-well plate. Adjust the volume to 50 µL with GAPDH Assay Buffer.[14] Ensure that an equal amount of total protein is added for each sample.

    • Proceed with the GAPDH activity measurement as described in Protocol 4.1, steps 4 and 5.

Data Analysis:

  • Calculate the GAPDH activity rate (ΔOD450/min) for each sample.

  • Normalize the activity rate to the total protein concentration (e.g., ΔOD450/min/µg protein).

  • Express the results as a percentage of the vehicle-treated control.

  • Plot the percentage of GAPDH activity against the this compound concentration.

Data Presentation and Visualization

Summary of Inhibition Data

The following table summarizes expected results for this compound inhibition across different experimental setups.

Assay TypeCell Line/EnzymeTreatment TimeEndpoint MeasuredResult (Example)
In Vitro Enzyme AssayPurified Human GAPDH30 min pre-incubationEnzymatic ActivityIC50 = 176.3 nM
Cellular Activity AssayMDA-MB-23148 hoursIntracellular GAPDH ActivitySignificant reduction at 25 µM
Cell Proliferation AssayMDA-MB-23148 hoursCell ViabilityIC50 = 99.22 µM
Apoptosis AssayBT-54948 hoursApoptotic Cell PercentageDose-dependent increase
Metabolic AssayHCT11648 hoursGlucose UptakeSignificant reduction
Metabolic AssayA54948 hoursLactate ProductionSignificant reduction
Experimental Workflow Diagram

The following diagram illustrates the workflow for determining the cellular IC50 of this compound.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 GAPDH Activity Assay cluster_3 Data Analysis seed_cells 1. Seed Cells in Plate treat_cells 2. Treat with Serial Dilutions of this compound seed_cells->treat_cells incubate 3. Incubate for 48 hours treat_cells->incubate wash_cells 4. Wash Cells with PBS incubate->wash_cells lyse_cells 5. Lyse Cells & Collect Supernatant wash_cells->lyse_cells quantify_protein 6. Quantify Protein (BCA Assay) lyse_cells->quantify_protein load_plate 7. Load Lysates onto 96-well Plate quantify_protein->load_plate add_reagents 8. Add Assay Reagents load_plate->add_reagents read_plate 9. Read Absorbance (450 nm, kinetic) add_reagents->read_plate calculate_rate 10. Calculate Reaction Rates read_plate->calculate_rate normalize 11. Normalize to Protein Conc. & Control calculate_rate->normalize plot_curve 12. Plot Dose-Response Curve & Determine IC50 normalize->plot_curve

Workflow for cellular GAPDH inhibition assay.

Troubleshooting

IssuePossible CauseSuggested Solution
High background in no-enzyme control Contamination of reagents; Substrate instability.Use fresh reagents. Run a "no-substrate" control to isolate the source of background.
Low signal in positive control Inactive enzyme; Incorrect buffer pH.Use a fresh aliquot of enzyme. Verify the pH of the assay buffer. Use a positive control compound known to activate or not inhibit GAPDH.
Inconsistent readings between replicates Pipetting errors; Temperature fluctuations.Use calibrated pipettes and proper technique. Ensure the plate reader has equilibrated to the correct temperature (37°C).
IC50 value significantly different from literature Differences in enzyme/substrate concentration; Incorrect incubation time; Cell line variability.Standardize assay conditions, particularly enzyme and substrate concentrations. Verify incubation times. Ensure cell line authenticity.
This compound precipitation in media Low solubility at high concentrations.Ensure the final DMSO concentration is low (<0.5%). Prepare fresh dilutions for each experiment.

Conclusion

The protocols outlined provide robust methods for evaluating the inhibitory effect of this compound on GAPDH. The in vitro assay is suitable for determining direct enzyme kinetics and potency (IC50), while the cellular assay provides a more physiologically relevant context by assessing the inhibitor's effect within the complex intracellular environment. Consistent and accurate application of these protocols will enable researchers to effectively study the mechanism of this compound and its potential as a therapeutic agent.

References

Application of DC-5163 in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC-5163 is a potent and specific inhibitor of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway.[1][2][3] By targeting GAPDH, this compound effectively disrupts glycolysis, leading to a reduction in glucose uptake, lactate production, and ATP synthesis in cancer cells.[4] This targeted inhibition of a central metabolic pathway makes this compound a valuable tool for studying metabolic flux, particularly in the context of cancer metabolism and the development of novel anti-cancer therapeutics.[2][4] This document provides detailed application notes and protocols for the use of this compound in metabolic flux analysis.

Mechanism of Action

This compound inhibits the enzymatic activity of GAPDH, which catalyzes the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, a critical step in glycolysis.[3] This inhibition leads to a bottleneck in the glycolytic pathway, forcing cells to adapt their metabolic processes. The consequences of GAPDH inhibition by this compound include decreased production of ATP and essential metabolic precursors for biosynthesis, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[3][4] Notably, normal cells have shown a higher tolerance to this compound, suggesting a potential therapeutic window for cancer treatment.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.

Table 1: Potency and Proliferative Inhibition of this compound

ParameterCell LineValueIncubation TimeReference
IC₅₀ (Enzyme Inhibition)-176.3 nM-[1][2]
Kd-3.192 µM-[1]
IC₅₀ (Cell Proliferation)MDA-MB-23199.22 µM48 hours[1][2]

Table 2: Effects of this compound on GAPDH Activity and Glycolysis in Breast Cancer Cell Lines

Cell LineThis compound ConcentrationEffectReference
BT-54925 µMInhibition of GAPDH activity[1][2]
MCF725 µMInhibition of GAPDH activity[1][2]
HCT11625 µMInhibition of GAPDH activity[1]
MDA-MB-23125 µMInhibition of GAPDH activity[1][2]
A54925 µMInhibition of GAPDH activity[1][2]
MCF-7, MDA-MB-231, BT54980 µMSignificant decrease in glucose uptake[4]
MCF-7, MDA-MB-231, BT54980 µMSignificant decrease in lactate production[4]
MCF-7, MDA-MB-231, BT54980 µMSignificant decrease in ATP production[4]
MCF-7, MDA-MB-231, BT54980 µMStrikingly reduced basal and compensatory glycoPER[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its application in metabolic flux analysis.

cluster_glycolysis Glycolysis cluster_tca TCA Cycle & OXPHOS Glucose Glucose G3P Glyceraldehyde-3-Phosphate Glucose->G3P Multiple Steps BPG 1,3-Bisphosphoglycerate G3P->BPG GAPDH Pyruvate Pyruvate BPG->Pyruvate Multiple Steps ATP_gly ATP BPG->ATP_gly CellCycleArrest Cell Cycle Arrest (G0/G1) BPG->CellCycleArrest Lactate Lactate Pyruvate->Lactate Pyruvate_TCA Pyruvate TCA TCA Cycle Pyruvate_TCA->TCA OXPHOS Oxidative Phosphorylation TCA->OXPHOS ATP_oxphos ATP OXPHOS->ATP_oxphos DC5163 This compound DC5163->G3P Inhibits Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of action of this compound in inhibiting glycolysis.

cluster_workflow Experimental Workflow cluster_mfa_details Metabolic Flux Assays start Start: Cancer Cell Culture treat Treat with this compound (and controls) start->treat mfa Metabolic Flux Analysis treat->mfa data Data Analysis mfa->data seahorse Seahorse Assay (ECAR, glycoPER) mfa->seahorse glucose Glucose Uptake Assay mfa->glucose lactate Lactate Production Assay mfa->lactate atp ATP Content Assay mfa->atp end Conclusion data->end

Caption: General experimental workflow for metabolic flux analysis using this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the metabolic effects of this compound.

Protocol 1: Cell Viability Assay (CCK8 Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • 96-well plates

  • Complete culture medium

  • This compound (synthesized by MedChemExpress or other reputable supplier)

  • DMSO (vehicle control)

  • Cell Counting Kit-8 (CCK8)

Procedure:

  • Seed cells in 96-well plates at a density of 1 x 10⁴ cells per well and culture overnight.

  • Prepare a serial dilution of this compound in complete culture medium. A vehicle control (DMSO) should also be prepared.

  • Treat the cells with different concentrations of this compound for 24, 48, or 72 hours. Each concentration should be tested in triplicate.

  • After the incubation period, add 10 µL of CCK8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Seahorse XF Glycolytic Rate Assay

Objective: To measure the real-time extracellular acidification rate (ECAR) and proton efflux rate (glycoPER) as indicators of glycolysis.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF cell culture microplates

  • Cancer cell line of interest

  • This compound

  • DMSO

  • Rotenone/Antimycin A (mitochondrial inhibitors)

  • 2-Deoxy-D-glucose (2-DG, glycolysis inhibitor)

Procedure:

  • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Treat cells with the desired concentration of this compound (e.g., 80 µM) or DMSO for a specified time (e.g., 24 hours).[4]

  • Prior to the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, glutamine, and pyruvate, and incubate in a non-CO₂ incubator for 1 hour.

  • Load the sensor cartridge with Rotenone/Antimycin A and 2-DG.

  • Perform the Seahorse XF Glycolytic Rate Assay according to the manufacturer's instructions.

  • Analyze the data to determine basal and compensatory ECAR and glycoPER.

Protocol 3: Glucose Uptake Assay

Objective: To quantify the rate of glucose consumption by cells.

Materials:

  • Cancer cell line of interest

  • 24-well plates

  • This compound

  • DMSO

  • Glucose Assay Kit

  • ¹⁸F-FDG (for PET-based assays)

Procedure (Colorimetric Assay):

  • Seed cells in 24-well plates and culture until they reach the desired confluency.

  • Treat cells with this compound or DMSO for the desired duration.

  • Collect the culture medium at the beginning and end of the treatment period.

  • Measure the glucose concentration in the collected medium using a glucose assay kit.

  • Calculate the glucose uptake rate and normalize it to the cell number.

Protocol 4: Lactate Production Assay

Objective: To measure the amount of lactate secreted by cells, an end-product of glycolysis.

Materials:

  • Cancer cell line of interest

  • 24-well plates

  • This compound

  • DMSO

  • Lactate Assay Kit

Procedure:

  • Follow steps 1 and 2 from the Glucose Uptake Assay protocol.

  • Collect the culture medium at the end of the treatment period.

  • Measure the lactate concentration in the collected medium using a lactate assay kit.

  • Normalize the lactate production to the cell number.

Protocol 5: Cellular ATP Content Assay

Objective: To determine the effect of this compound on total cellular ATP levels.

Materials:

  • Cancer cell line of interest

  • 96-well white plates

  • This compound

  • DMSO

  • ATP Assay Kit (luminescence-based)

Procedure:

  • Seed cells in a 96-well white plate and allow them to adhere.

  • Treat cells with this compound or DMSO.

  • Perform the ATP assay according to the manufacturer's protocol, which typically involves cell lysis and measurement of luminescence.

  • Normalize the ATP levels to the cell number or protein concentration.

Protocol 6: Cell Cycle Analysis

Objective: To investigate the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • DMSO

  • Propidium Iodide (PI) staining buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and culture overnight.

  • Treat cells with different concentrations of this compound for 24 hours.[4]

  • Harvest the cells, wash with ice-cold PBS, and fix in 70% ethanol.

  • Stain the cells with PI staining buffer in the dark for 30 minutes at room temperature.[4]

  • Analyze the cell cycle distribution using a flow cytometer.

Protocol 7: Apoptosis Assay

Objective: To determine if this compound induces apoptosis.

Materials:

  • Cancer cell line of interest

  • 12-well plates

  • This compound

  • DMSO

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 12-well plates and culture overnight.

  • Treat cells with different concentrations of this compound for 48 hours.[4]

  • Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's instructions.

  • Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

Conclusion

This compound is a powerful research tool for investigating the role of glycolysis in cellular metabolism, particularly in cancer. Its specific inhibition of GAPDH allows for the targeted study of metabolic reprogramming and the identification of cellular vulnerabilities. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their metabolic flux analysis studies.

References

Application Note: Monitoring the Efficacy of DC-5163 in Preclinical Cancer Models Using Micro-PET/CT Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DC-5163 is a novel small-molecule inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway.[1][2] By targeting GAPDH, this compound disrupts the energy metabolism of cancer cells, which heavily rely on aerobic glycolysis (the Warburg effect) for their rapid proliferation.[1][2][3] This inhibition leads to a reduction in glucose uptake, lactate production, and ATP synthesis, ultimately inducing cell cycle arrest and apoptosis in various cancer cell lines.[1][2] Preclinical studies have demonstrated the potent anti-tumor activity of this compound in vivo.[1]

Positron Emission Tomography (PET) is a non-invasive, quantitative imaging modality that allows for the in vivo assessment of various biological processes at the molecular level.[4][5] When combined with Computed Tomography (CT) for anatomical reference, micro-PET/CT provides a powerful tool for preclinical drug development.[5][6] This application note describes a protocol for monitoring the therapeutic efficacy of this compound in a xenograft mouse model of breast cancer using micro-PET/CT imaging with two key radiotracers: 18F-Fluorodeoxyglucose (18F-FDG) and 18F-Fluorothymidine (18F-FLT). 18F-FDG is a glucose analog used to measure glucose metabolism, while 18F-FLT is a marker for cellular proliferation.[1][7] Changes in the tumor uptake of these tracers can provide early insights into the pharmacodynamic effects of this compound.[4][8]

Signaling Pathway of this compound

DC5163_Pathway cluster_cell Cancer Cell Glucose Glucose GLUT1 GLUT1 Glucose->GLUT1 Uptake G6P Glucose-6-Phosphate GLUT1->G6P F6P Fructose-6-Phosphate G6P->F6P FBP Fructose-1,6-Bisphosphate F6P->FBP GAP Glyceraldehyde-3-Phosphate FBP->GAP GAPDH GAPDH GAP->GAPDH Catalyzes BPG 1,3-Bisphosphoglycerate Pyruvate Pyruvate BPG->Pyruvate Multiple Steps ATP ATP BPG->ATP Generates Lactate Lactate Pyruvate->Lactate Proliferation Cell Proliferation Apoptosis Apoptosis DC5163 This compound DC5163->GAPDH Inhibits GAPDH->BPG GAPDH->Proliferation Supports GAPDH->Apoptosis Inhibits

Caption: Mechanism of action of this compound.

Experimental Workflow

Experimental_Workflow cluster_setup Model Preparation cluster_imaging Imaging and Treatment cluster_analysis Data Analysis Animal_Model Establish Breast Cancer Xenograft Model Tumor_Growth Monitor Tumor Growth Animal_Model->Tumor_Growth Randomization Randomize into Treatment Groups Tumor_Growth->Randomization Baseline_Scan Baseline Micro-PET/CT (18F-FDG & 18F-FLT) Randomization->Baseline_Scan Treatment Administer this compound or Vehicle Baseline_Scan->Treatment Followup_Scan Follow-up Micro-PET/CT (Day 3, 7, 14) Treatment->Followup_Scan Image_Recon Image Reconstruction and Co-registration Followup_Scan->Image_Recon Histo_Analysis Ex vivo Histology (Ki67, TUNEL) Followup_Scan->Histo_Analysis ROI_Analysis Region of Interest (ROI) Analysis Image_Recon->ROI_Analysis SUV_Calc Calculate Standardized Uptake Value (SUV) ROI_Analysis->SUV_Calc

References

Application Notes and Protocols: Investigating the Therapeutic Potential of the GAPDH Inhibitor DC-5163

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC-5163 is a potent and specific small molecule inhibitor of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway.[1][2] Cancer cells often exhibit elevated rates of glycolysis, a phenomenon known as the Warburg effect, to support their rapid proliferation.[3] By targeting GAPDH, this compound disrupts this metabolic dependency, leading to a reduction in glucose uptake, lactate production, and ATP synthesis in cancer cells.[4] This metabolic disruption ultimately inhibits cancer cell proliferation, induces cell cycle arrest at the G0/G1 phase, and triggers apoptosis.[2][4] Notably, normal cells appear to be more tolerant to this compound, suggesting a potential therapeutic window.[1][2]

While preclinical data on this compound as a single agent is emerging, its potential in combination with other chemotherapy agents has not yet been reported in publicly available literature. These notes provide an overview of the known mechanism and efficacy of this compound and present detailed protocols for future studies to explore its synergistic potential with conventional chemotherapy.

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the reported in vitro efficacy of this compound as a single agent in various cancer cell lines.

ParameterCell LineCancer TypeValueTime PointReference
Enzyme Inhibition (IC50) Purified GAPDH-176.3 nM-[1]
Binding Affinity (Kd) Purified GAPDH-3.192 µM-[1]
Cell Proliferation (IC50) MDA-MB-231Breast Cancer99.22 µM48 hours[1]
GAPDH Activity Inhibition BT-549Breast CancerSignificant at 25 µM48 hours[1]
GAPDH Activity Inhibition MCF7Breast CancerSignificant at 25 µM48 hours[1]
GAPDH Activity Inhibition HCT116Colon CancerSignificant at 25 µM48 hours[1]
GAPDH Activity Inhibition A549Lung CancerSignificant at 25 µM48 hours[1]

Signaling Pathway and Mechanism of Action

This compound exerts its anti-cancer effects by directly inhibiting GAPDH, a pivotal enzyme in glycolysis. This inhibition leads to a cascade of downstream events that are detrimental to cancer cell survival.

DC5163_Mechanism cluster_glycolysis Glycolytic Pathway cluster_effects Cellular Effects DC5163 This compound GAPDH GAPDH DC5163->GAPDH Inhibits Glycolysis Glycolysis GAPDH->Glycolysis Catalyzes EnergyDeprivation Energy Deprivation GlucoseUptake Glucose Uptake Glycolysis->GlucoseUptake Lactate Lactate Production Glycolysis->Lactate ATP ATP Production Glycolysis->ATP CellProliferation Cell Proliferation EnergyDeprivation->CellProliferation Leads to CellCycleArrest G0/G1 Cell Cycle Arrest EnergyDeprivation->CellCycleArrest Leads to Apoptosis Apoptosis EnergyDeprivation->Apoptosis Leads to CleavedPARP Cleaved PARP Apoptosis->CleavedPARP Increases

Caption: Mechanism of action of this compound.

Experimental Protocols

The following protocols are designed to assess the potential synergy between this compound and other standard-of-care chemotherapy agents.

Protocol 1: Cell Viability and Synergy Assessment

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a selected chemotherapy agent, and to evaluate their synergistic, additive, or antagonistic effects on cancer cell viability.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Chemotherapy agent of choice (e.g., Paclitaxel, Doxorubicin)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., Cell Counting Kit-8 (CCK-8) or MTT)

  • Microplate reader

  • Synergy analysis software (e.g., CompuSyn)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Single Agent Titration:

    • Prepare serial dilutions of this compound and the chemotherapy agent in culture medium.

    • Treat cells with increasing concentrations of each agent individually. Include a vehicle control (DMSO).

    • Incubate for 48 or 72 hours.

  • Combination Treatment:

    • Prepare a matrix of drug concentrations based on the IC50 values determined in step 2. This should include combinations at constant and non-constant ratios.

    • Treat cells with the drug combinations and incubate for 48 or 72 hours.

  • Viability Assay:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (e.g., 1-4 hours for CCK-8).

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 values for each single agent using non-linear regression.

    • Use the Chou-Talalay method with software like CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Protocol 2: Apoptosis Assessment by Flow Cytometry

Objective: To quantify the induction of apoptosis in cancer cells following treatment with this compound, a chemotherapy agent, and their combination.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound and chemotherapy agent

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound alone, the chemotherapy agent alone, and the combination at predetermined concentrations (e.g., IC50 values). Include a vehicle control.

  • Incubation: Incubate the treated cells for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in early and late apoptosis for each treatment group and compare the combination treatment to the single agents.

Protocol 3: Western Blot Analysis of Apoptosis Markers

Objective: To detect changes in the expression of key apoptosis-related proteins.

Materials:

  • Treated cell lysates from Protocol 2

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Primary antibodies (e.g., anti-Cleaved PARP, anti-Cleaved Caspase-3, anti-Bcl-2, anti-Bax)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Compare the expression levels of the target proteins between the different treatment groups. Use a loading control (e.g., GAPDH or β-actin) to normalize the data. An increase in cleaved PARP and cleaved caspase-3, and a change in the Bax/Bcl-2 ratio would indicate apoptosis induction.[4]

Proposed Experimental Workflow for Combination Studies

The following diagram outlines a logical workflow for investigating the combination of this compound with another chemotherapy agent.

workflow start Select Cancer Model (e.g., Breast, Lung Cancer Cell Lines) ic50 Determine IC50 of Single Agents (this compound & Chemo Agent) start->ic50 synergy_screen Synergy Screening (Combination Index Calculation) ic50->synergy_screen mechanism Mechanism of Synergy Investigation synergy_screen->mechanism If Synergistic apoptosis Apoptosis Assays (Flow Cytometry, Western Blot) mechanism->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle metabolism Metabolic Assays (Seahorse, Glucose Uptake) mechanism->metabolism invivo In Vivo Validation (Xenograft Model) apoptosis->invivo cell_cycle->invivo metabolism->invivo end Conclusion on Combination Efficacy invivo->end

Caption: Workflow for this compound combination therapy studies.

References

Application Notes & Protocols: A Comprehensive Methodology for Studying Resistance Mechanisms to the GAPDH Inhibitor DC-5163

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: DC-5163 is a novel small-molecule inhibitor targeting Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway.[1][2][3] By inhibiting GAPDH, this compound disrupts glycolysis, leading to a rapid depletion of cellular energy supplies.[1] This metabolic stress has been shown to inhibit cancer cell proliferation, induce G0/G1 cell cycle arrest, and trigger apoptosis in various cancer cell lines, particularly breast cancer.[1][2] As with most targeted therapies, the emergence of drug resistance is a significant clinical challenge. Understanding the molecular mechanisms by which cancer cells evade the effects of this compound is critical for optimizing its therapeutic use, identifying patient populations most likely to respond, and developing effective combination strategies to overcome resistance.

These application notes provide a detailed framework and experimental protocols for the systematic investigation of this compound resistance mechanisms, from the generation of resistant cell line models to the unbiased discovery and validation of molecular drivers of resistance.

Overall Experimental Workflow

The investigation into this compound resistance can be structured into four key phases: 1) Development and phenotypic characterization of resistant cell lines, 2) Unbiased, genome-wide discovery of resistance drivers, 3) Validation of candidate genes and pathways, and 4) In-depth analysis of metabolic reprogramming.

Workflow cluster_0 Phase 1: Model Development cluster_1 Phase 2: Unbiased Discovery cluster_2 Phase 3: Validation & Mechanistic Insight cluster_3 Phase 4: Metabolic Analysis a1 Parental Cancer Cell Line a2 Generate Resistant Line (Dose Escalation) a1->a2 a3 Confirm Resistance (IC50 Shift) a2->a3 b1 Genome-Wide CRISPR Screen a3->b1 Resistant vs. Sensitive Cells b2 Transcriptomics (RNA-Seq) a3->b2 Resistant vs. Sensitive Cells d1 Metabolic Flux Analysis (ECAR/OCR) a3->d1 Characterize Metabolic Shift c1 Individual Gene Knockout/Overexpression b1->c1 Identify Hits c2 Western Blot (Protein Validation) b2->c2 Identify DEGs c3 Signaling Pathway Analysis c1->c3 c2->c3

Caption: Overall workflow for identifying this compound resistance mechanisms.

Section 1: Generation and Confirmation of this compound Resistant Cell Lines

The foundational step is to develop an in vitro model of acquired resistance.[4] This is typically achieved by continuous exposure of a sensitive cancer cell line to gradually increasing concentrations of the drug.[5]

Protocol 1.1: Development of Resistant Cell Lines by Dose Escalation
  • Cell Line Selection: Begin with a cell line known to be sensitive to this compound (e.g., MDA-MB-231 breast cancer cells).[2]

  • Initial Dosing: Culture the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Once the cells resume a normal proliferation rate, typically after 2-3 passages, double the concentration of this compound.

  • Iterative Treatment: Repeat the dose escalation process over several months. The cells that survive and proliferate at significantly higher drug concentrations are considered the resistant population.

  • Clonal Isolation: Isolate single-cell clones from the resistant population using limiting dilution or cell sorting to establish multiple, independent resistant cell lines.

  • Maintenance: Continuously culture the established resistant cell lines in the presence of the final, high concentration of this compound to maintain the resistance phenotype. A parallel culture of the parental line should be maintained with the vehicle control (e.g., DMSO).

Protocol 1.2: Confirmation of Resistance via Cell Viability Assay

To quantify the degree of resistance, perform a cell viability assay to compare the half-maximal inhibitory concentration (IC50) between the parental and resistant lines. The ATP-based CellTiter-Glo® assay is a robust method for assessing cell viability.[6]

  • Cell Seeding: Seed parental and resistant cells into separate 96-well opaque-walled plates at a predetermined optimal density (e.g., 5,000 cells/well) in 90 µL of media.[7]

  • Drug Dilution Series: Prepare a 2-fold or 3-fold serial dilution of this compound in culture media.

  • Treatment: After 24 hours of incubation to allow cell adherence, add 10 µL of the drug dilutions to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

  • Assay: Equilibrate the plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.[6]

  • Measurement: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle-treated controls and plot a dose-response curve using non-linear regression to determine the IC50 value for each cell line.

Data Presentation: IC50 Comparison

The primary quantitative output is a significant increase in the IC50 value for the resistant lines.

Cell LineThis compound IC50 (µM)Resistance Fold-Change
Parental (e.g., MDA-MB-231)101x
Resistant Clone 115015x
Resistant Clone 218018x

Section 2: Unbiased Discovery of Resistance Mechanisms

To identify the genetic drivers of resistance without prior bias, genome-wide approaches such as CRISPR/Cas9 screens and RNA-sequencing are powerful tools.[8][9]

Protocol 2.1: Genome-Wide CRISPR/Cas9 Knockout Screen

A pooled, loss-of-function CRISPR screen can identify genes whose knockout confers resistance to this compound.[10][11] The principle is to treat a population of cells, each with a single gene knocked out, with this compound and identify which gene knockouts are enriched in the surviving population.

CRISPR_Screen A 1. Transduction Cas9-expressing cells transduced with pooled sgRNA library B 2. Selection Select for successfully transduced cells (e.g., puromycin) A->B C 3. Treatment Split population: Treat with This compound or Vehicle (DMSO) B->C D 4. Cell Harvest Harvest surviving cells after 14-21 days C->D E 5. NGS & Analysis Extract gDNA, amplify sgRNA sequences, and perform NGS D->E F 6. Hit Identification Identify sgRNAs enriched in This compound treated population E->F

Caption: Workflow for a pooled CRISPR/Cas9 resistance screen.

  • Cell Line Preparation: Use a parental cell line that stably expresses the Cas9 nuclease.

  • Library Transduction: Transduce the Cas9-expressing cells with a genome-wide lentiviral sgRNA library (e.g., TKOv3) at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive a single sgRNA.[8]

  • Antibiotic Selection: Select transduced cells using an appropriate antibiotic (e.g., puromycin).

  • Establish Baseline: Harvest a portion of the cells as the initial "Day 0" reference sample.[11]

  • Drug Treatment: Split the remaining cells into a treatment group (this compound at IC80-IC90) and a control group (vehicle). Culture for 14-21 days, ensuring library representation is maintained at each passage (e.g., >500 cells per sgRNA).[11]

  • Genomic DNA Extraction: Harvest the final cell populations and extract high-quality genomic DNA.

  • sgRNA Amplification & Sequencing: Use PCR to amplify the integrated sgRNA sequences from the genomic DNA. Submit the amplicons for next-generation sequencing (NGS).[11]

  • Data Analysis: Use computational tools like MAGeCK to compare sgRNA read counts between the this compound and vehicle-treated samples. Genes whose sgRNAs are significantly enriched in the drug-treated group are candidate resistance genes.

Data Presentation: Example CRISPR Screen Hits
Gene SymbolEnrichment Scorep-valueFunction
ABCB18.51.2e-8Drug Efflux Pump
HK26.23.4e-6Glycolysis (Bypass)
BCL25.89.1e-6Anti-apoptotic
Protocol 2.2: Transcriptomic Analysis by RNA-Sequencing (RNA-Seq)

RNA-Seq identifies changes in gene expression associated with resistance.[12] By comparing the transcriptomes of resistant and parental cells, one can identify upregulated or downregulated genes and pathways.

  • Cell Culture: Culture parental and resistant cell lines in the presence of vehicle or this compound, respectively.

  • RNA Extraction: Harvest at least three biological replicates for each condition and extract high-quality total RNA.

  • Library Preparation & Sequencing: Prepare RNA-Seq libraries (e.g., using a poly-A selection method) and perform sequencing on a suitable platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Align sequencing reads to a reference genome.

    • Quantify gene expression levels.

    • Perform differential expression analysis to identify genes that are significantly up- or down-regulated in the resistant cells compared to the parental cells.

    • Conduct pathway analysis (e.g., GSEA, KEGG) to identify biological processes altered in the resistant state.

Section 3: Validation of Resistance Mechanisms

Hits from unbiased screens must be validated to confirm their role in this compound resistance. Western blotting is a key technique for validating changes at the protein level.[13]

Proposed this compound Action & Resistance Pathway

The following diagram illustrates the primary mechanism of this compound and highlights potential points where resistance could emerge, which can be investigated using Western blot.

Signaling_Pathway DC5163 This compound GAPDH GAPDH DC5163->GAPDH inhibits Res3 Increased Drug Efflux DC5163->Res3 expelled by Glycolysis Glycolysis ATP ATP Depletion Glycolysis->ATP decreases Arrest G0/G1 Cell Cycle Arrest ATP->Arrest Apoptosis Apoptosis ATP->Apoptosis Res1 Metabolic Reprogramming Res1->Glycolysis bypasses Res2 Upregulation of Anti-Apoptotic Proteins (e.g., BCL2) Res2->Apoptosis inhibits

Caption: Proposed this compound mechanism and potential resistance pathways.

Protocol 3.1: Western Blot Analysis

This protocol is used to confirm changes in the protein levels of candidate genes identified through discovery methods.

  • Protein Extraction: Lyse parental and resistant cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 4-20% Tris-glycine polyacrylamide gel.[15]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[13]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-ABCB1, anti-BCL2, anti-GAPDH) diluted in blocking buffer.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Use a loading control (e.g., β-actin or Tubulin) to ensure equal protein loading.

Data Presentation: Protein Expression Levels
Protein TargetParental Cells (Relative Density)Resistant Cells (Relative Density)Interpretation
ABCB10.11.5Upregulation of drug efflux pump
Cleaved Caspase-31.0 (with drug)0.2 (with drug)Evasion of apoptosis
GAPDH1.01.1No change in target expression
β-Actin (Loading Control)1.01.0Equal loading

References

Application Notes and Protocols: Preparation of DC-5163 Stock Solution for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC-5163 is a potent and selective small-molecule inhibitor of Glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[1][2][3] GAPDH is a key enzyme in the glycolytic pathway, and its inhibition has been shown to disrupt cancer cell metabolism, leading to decreased proliferation and induction of apoptosis.[1][4][5] These characteristics make this compound a valuable tool for in vitro studies investigating cancer metabolism and for the development of novel anticancer therapeutics. This document provides detailed protocols for the preparation of this compound stock solutions for use in a variety of in vitro assays.

Chemical Properties and Quantitative Data

A clear understanding of the physicochemical properties of this compound is essential for accurate and reproducible experimental results. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C18H20ClN3OS[2]
Molecular Weight 361.89 g/mol [3]
Target Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)[1][2][3]
IC50 176.3 nM[1][2][3]
Kd 3.192 µM[1][2][3]
Solubility DMSO: 300 mg/mL (ultrasonic)[3]
Appearance Powder[3]
Storage (Powder) -20°C for 3 years; 4°C for 2 years[3]

Signaling Pathway of this compound

This compound exerts its biological effects by directly inhibiting the enzymatic activity of GAPDH. This inhibition disrupts the glycolytic pathway, leading to a reduction in ATP production and an increase in apoptosis in cancer cells.

DC5163_Pathway Signaling Pathway of this compound Action cluster_effects Downstream Effects DC5163 This compound GAPDH GAPDH DC5163->GAPDH Inhibition Glycolysis Glycolysis GAPDH->Glycolysis Catalysis Apoptosis Apoptosis GAPDH->Apoptosis Inhibition of GAPDH induces ATP ATP Production Glycolysis->ATP Leads to

Caption: this compound inhibits GAPDH, disrupting glycolysis and inducing apoptosis.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). This high-concentration stock is suitable for long-term storage and subsequent dilution to working concentrations for various in vitro assays.

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Equilibrate: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.36189 mg of this compound (Molecular Weight = 361.89 g/mol ).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder. For the example above, add 1 mL of DMSO.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If necessary, brief sonication in a water bath can be used to ensure complete solubilization, as suggested by its high solubility with ultrasonic treatment.[3]

  • Sterilization (Optional): If required for your specific application (e.g., cell culture), filter the stock solution through a 0.22 µm syringe filter into a sterile container.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage (up to 3 years) or at 4°C for short-term storage (up to 2 years).[3]

Preparation of Working Solutions

For most in vitro assays, the high-concentration stock solution will need to be diluted to a final working concentration in the appropriate cell culture medium or assay buffer.

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform a serial dilution of the stock solution in cell culture medium or assay buffer to achieve the desired final concentration. For example, to prepare a 100 µM working solution from a 10 mM stock, you would perform a 1:100 dilution (e.g., 10 µL of 10 mM stock in 990 µL of medium).

  • Final DMSO Concentration: It is crucial to maintain a low final concentration of DMSO in the assay to avoid solvent-induced cytotoxicity. Typically, the final DMSO concentration should not exceed 0.5%.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the experimental samples.

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the general workflow for preparing a this compound stock solution.

Stock_Solution_Workflow Workflow for this compound Stock Solution Preparation start Start: Receive this compound Powder equilibrate Equilibrate to Room Temperature start->equilibrate weigh Weigh Powder equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve sterilize Filter Sterilize (Optional) dissolve->sterilize aliquot Aliquot into Single-Use Vials dissolve->aliquot If non-sterile solution is sufficient sterilize->aliquot If sterile solution needed store Store at -20°C or 4°C aliquot->store end End: Ready-to-use Stock Solution store->end

Caption: A stepwise workflow for the preparation of this compound stock solution.

In Vitro Assays Using this compound

This compound has been successfully utilized in a variety of in vitro assays to study its effects on cancer cells.[4][6] These include:

  • Cell Viability Assays (e.g., CCK8, MTT): To determine the cytotoxic effects of this compound on different cancer cell lines.[4]

  • Colony Formation Assays: To assess the long-term impact of this compound on the proliferative capacity of cancer cells.[4]

  • GAPDH Activity Assays: To directly measure the inhibitory effect of this compound on its target enzyme.

  • Glucose Uptake and Lactate Production Assays: To evaluate the impact of GAPDH inhibition on the glycolytic pathway.[1]

  • Apoptosis Assays (e.g., Annexin V/PI staining, TUNEL): To confirm the induction of apoptosis following treatment with this compound.[4]

When performing these assays, it is recommended to use a range of this compound concentrations to determine the dose-dependent effects of the compound.

Safety Precautions

This compound is a research chemical and should be handled with appropriate safety precautions.

  • Wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

By following these application notes and protocols, researchers can confidently prepare and utilize this compound stock solutions for their in vitro studies, ensuring accurate and reproducible results in the investigation of cancer metabolism and the development of novel therapeutic strategies.

References

Troubleshooting & Optimization

troubleshooting DC-5163 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting issues related to the aqueous insolubility of DC-5163, a potent glyceraldehyde-3-phosphate dehydrogenase (GAPDH) inhibitor.

Compound Information

A summary of the key physicochemical properties of this compound is provided below. Understanding these properties is crucial for developing effective solubilization strategies.

PropertyValueSource
Molecular Formula C₁₈H₂₀ClN₃OS--INVALID-LINK--
Molecular Weight 361.89 g/mol --INVALID-LINK--, --INVALID-LINK--
Known Solubility DMSO: ≥ 300 mg/mL (with sonication)--INVALID-LINK--
Predicted logP 4.2 ± 0.4Chemicalize
Predicted pKa (strongest acidic) 9.8 ± 0.1Chemicalize
Predicted pKa (strongest basic) 1.5 ± 0.3Chemicalize

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in aqueous solutions.

Q1: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS). What should I do?

A1: this compound has very low aqueous solubility. Direct dissolution in aqueous buffers is not recommended. You should first prepare a high-concentration stock solution in an appropriate organic solvent.

  • Recommended Primary Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. A solubility of up to 300 mg/mL has been reported with the aid of sonication[1].

  • Alternative Solvents: If DMSO is not suitable for your experimental system, other organic solvents such as ethanol or dimethylformamide (DMF) can be tested. However, the solubility in these solvents has not been reported and would need to be determined empirically.

Q2: I've prepared a DMSO stock solution, but the compound precipitates when I dilute it into my aqueous experimental medium. How can I prevent this?

A2: This phenomenon, known as precipitation upon dilution, is common for hydrophobic compounds. Here are several strategies to mitigate this issue:

  • Lower the Final Concentration: The simplest approach is to reduce the final concentration of this compound in your assay. The compound may be precipitating because its final concentration exceeds its aqueous solubility limit.

  • Optimize Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium is as low as possible, ideally below 0.5%, as higher concentrations can have off-target effects on cells. However, a slightly higher concentration of a co-solvent might be necessary to maintain solubility. Always include a vehicle control with the same final solvent concentration in your experiments.

  • Use a Co-solvent System: For in vivo studies, a co-solvent system of DMSO, PEG300, and saline (5/25/70, v/v/v) has been successfully used to administer this compound via intraperitoneal injection[2]. This or similar formulations using polyethylene glycol (PEG) can be adapted for in vitro experiments to improve solubility.

  • Incorporate Surfactants: The addition of a small amount of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100 (e.g., 0.01-0.1%), to your aqueous buffer can help to maintain the solubility of hydrophobic compounds.

  • Adjust the pH: The predicted pKa values of this compound suggest it has both acidic and basic functional groups. Modifying the pH of your aqueous buffer may improve its solubility. Since the strongest predicted basic pKa is low (1.5), the compound is unlikely to be protonated at physiological pH. The acidic pKa is relatively high (9.8), suggesting it will be neutral at physiological pH. Experimenting with slightly more acidic or basic buffers, if your experimental system allows, may be beneficial, though significant improvements based on these predicted values are not guaranteed.

Q3: Can I use heat or sonication to dissolve this compound?

A3: Gentle heating (e.g., a 37°C water bath) and brief sonication can be effective for dissolving this compound in the initial organic solvent to create a stock solution[1]. However, it is crucial to be cautious with these methods:

  • Thermal Stability: The thermal stability of this compound has not been widely reported. Prolonged or excessive heating could lead to degradation.

  • Procedure: Warm the solution gently and sonicate in short bursts to avoid overheating.

  • Visual Inspection: Always visually inspect the solution for any signs of degradation, such as a color change.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing a stock solution of this compound?

A1: We recommend preparing a high-concentration stock solution in 100% DMSO. Please refer to the detailed experimental protocol below.

Q2: How should I store my this compound stock solution?

A2: Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Q3: What is the mechanism of action of this compound?

A3: this compound is a potent inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolysis pathway.[3][4] By inhibiting GAPDH, this compound disrupts cellular energy metabolism, leading to decreased proliferation and increased apoptosis in cancer cells.[2]

Q4: Is this compound expected to be cell-permeable?

A4: With a predicted logP of 4.2, this compound is a lipophilic molecule, which suggests it is likely to be cell-permeable.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Weighing: Carefully weigh out the desired amount of this compound powder in a microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.362 mg of this compound (Molecular Weight = 361.89 g/mol ).

  • Solvent Addition: Add the calculated volume of DMSO to the microcentrifuge tube.

  • Dissolution:

    • Vortex the tube vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.

  • Visual Inspection: Ensure the solution is clear and free of any particulate matter before use.

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

Visualizations

G Signaling Pathway of this compound Action Glucose Glucose G3P Glyceraldehyde-3-Phosphate Glucose->G3P Glycolysis DPG 1,3-Bisphosphoglycerate G3P->DPG Catalyzed by GAPDH Pyruvate Pyruvate DPG->Pyruvate Glycolysis ATP ATP Pyruvate->ATP Glycolysis Apoptosis Apoptosis CellProliferation Cell Proliferation ATP->CellProliferation Promotes GAPDH GAPDH DC5163 This compound DC5163->GAPDH Inhibition

Caption: Mechanism of this compound as a GAPDH inhibitor in the glycolytic pathway.

G Experimental Workflow for Solubilizing this compound Start Start: this compound Powder AddDMSO Add 100% DMSO Start->AddDMSO Vortex Vortex/Sonicate AddDMSO->Vortex StockSolution High-Concentration Stock Solution Vortex->StockSolution Dilute Dilute into Aqueous Buffer StockSolution->Dilute Precipitation Precipitation? Dilute->Precipitation Success Soluble: Proceed with Experiment Precipitation->Success No Troubleshoot Troubleshoot Precipitation->Troubleshoot Yes LowerConc Lower Final Concentration Troubleshoot->LowerConc AddCosolvent Add Co-solvent (e.g., PEG300) Troubleshoot->AddCosolvent AddSurfactant Add Surfactant (e.g., Tween-20) Troubleshoot->AddSurfactant LowerConc->Dilute AddCosolvent->Dilute AddSurfactant->Dilute

Caption: Workflow for preparing and solubilizing this compound for experiments.

G Troubleshooting Logic for this compound Insolubility Issue Issue: this compound precipitates in aqueous solution CheckStock Is the stock solution prepared in 100% DMSO? Issue->CheckStock PrepareStock Action: Prepare a fresh stock solution in 100% DMSO. CheckStock->PrepareStock No CheckFinalConc Is the final concentration of this compound too high? CheckStock->CheckFinalConc Yes PrepareStock->Issue LowerConc Action: Lower the final working concentration. CheckFinalConc->LowerConc Yes CheckSolventConc Is the final DMSO concentration < 0.5%? CheckFinalConc->CheckSolventConc No LowerConc->Issue CheckSolventConc->LowerConc No, adjust dilution ConsiderFormulation Consider advanced formulation strategies CheckSolventConc->ConsiderFormulation Yes UseCosolvent Use a co-solvent system (e.g., DMSO/PEG300/Saline) ConsiderFormulation->UseCosolvent UseSurfactant Add a surfactant (e.g., Tween-20) ConsiderFormulation->UseSurfactant

Caption: A logical flowchart for troubleshooting this compound precipitation issues.

References

Technical Support Center: Optimizing DC-5163 Concentration for Maximum Cancer Cell Death

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DC-5163. The information is designed to help optimize experimental conditions to achieve maximum cancer cell death.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[1][2][3] GAPDH is a key enzyme in the glycolysis pathway.[1] By inhibiting GAPDH, this compound disrupts cellular energy metabolism, leading to a reduction in glycolysis, decreased ATP production, and ultimately, cancer cell death.[4]

Q2: How does this compound induce cancer cell death?

A2: this compound induces apoptosis in cancer cells.[1][4] Inhibition of GAPDH leads to a blockage of the glycolytic pathway, resulting in a rapid depletion of the cell's energy supply.[4] This metabolic stress triggers the apoptotic cascade, which is characterized by events such as the externalization of phosphatidylserine (measured by Annexin V staining) and the cleavage of PARP.[4]

Q3: What is a typical effective concentration range for this compound in cancer cell lines?

A3: The effective concentration of this compound is cell line-dependent and varies based on the experimental endpoint (e.g., inhibition of proliferation vs. induction of apoptosis). For example, in MDA-MB-231 breast cancer cells, the IC50 for inhibiting proliferation at 48 hours is 99.22 µM, while the IC50 for GAPDH inhibition is 176.3 nM.[1] It is recommended to perform a dose-response study to determine the optimal concentration for your specific cancer cell line and experimental setup.

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is soluble in DMSO.[2] For a stock solution, dissolve this compound in DMSO to a concentration of 10 mM or higher. It is advisable to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Store stock solutions at -20°C for long-term stability. When preparing working concentrations, dilute the DMSO stock in pre-warmed cell culture medium. Ensure the final DMSO concentration in your experiment does not exceed a level that could induce toxicity (typically ≤ 0.5%).

Q5: Is this compound selective for cancer cells?

A5: Studies have shown that normal cells, such as MCF-10A, are more tolerant to this compound compared to cancer cells.[1][4] This selectivity is likely due to the increased reliance of many cancer cells on glycolysis for energy production, a phenomenon known as the Warburg effect.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent or no effect of this compound on cancer cell viability. 1. Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line. 2. Incorrect Incubation Time: The duration of treatment may not be sufficient to induce a measurable effect. 3. Compound Instability: this compound may be degrading in the cell culture medium over time. 4. Cell Line Resistance: The cancer cell line may be inherently resistant to GAPDH inhibition.1. Perform a Dose-Response Experiment: Test a wide range of this compound concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50 for your cell line. 2. Optimize Incubation Time: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. 3. Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from a frozen stock for each experiment. Consider replenishing the media with fresh this compound for longer incubation periods. 4. Assess GAPDH Expression: If possible, measure the expression and activity of GAPDH in your cell line.
High background or variability in apoptosis assays (e.g., Annexin V). 1. Sub-optimal Cell Health: Cells may have been unhealthy or stressed prior to treatment. 2. Issues with Staining Protocol: The staining protocol may not be optimized for your cell type. 3. Delayed Analysis: Delay between staining and analysis can lead to increased background.1. Ensure Healthy Cell Culture: Use cells from a consistent passage number and ensure they are in the logarithmic growth phase. 2. Optimize Staining: Titrate the Annexin V and propidium iodide concentrations and optimize incubation times. 3. Prompt Analysis: Analyze stained cells by flow cytometry as soon as possible after staining.
This compound precipitates in the culture medium. 1. Exceeded Solubility Limit: The concentration of this compound in the final culture medium may be too high. 2. "Solvent Shock": Rapid dilution of the DMSO stock into the aqueous culture medium can cause precipitation.1. Check Solubility Limit: Ensure the final concentration of this compound is below its solubility limit in your specific culture medium. 2. Use a Serial Dilution Approach: Prepare intermediate dilutions of the DMSO stock in pre-warmed medium before adding to the final culture volume.

Data Summary

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
Cell LineCancer TypeAssayTime PointIC50 / Effect
MDA-MB-231Breast CancerProliferation (CCK8)48h99.22 µM[1]
MDA-MB-231Breast CancerGAPDH Inhibition-176.3 nM[1]
BT-549Breast CancerGAPDH Activity48hInhibition at 25 µM[1]
MCF7Breast CancerGAPDH Activity48hInhibition at 25 µM[1]
HCT116Colon CancerGAPDH Activity48hInhibition at 25 µM[1]
A549Lung CancerGAPDH Activity48hInhibition at 25 µM[1]
Table 2: Metabolic Effects of this compound Treatment in Breast Cancer Cells
Cell Line(s)Parameter MeasuredEffect of this compound
MCF-7, MDA-MB-231, BT549Glucose UptakeSignificantly Reduced[1][4]
MCF-7, MDA-MB-231, BT549Lactate ProductionSignificantly Reduced[1][4]
MCF-7, MDA-MB-231, BT549ATP ProductionInhibited[4]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT or CCK8)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. A suggested starting concentration range is 0.1 µM to 200 µM. Include a vehicle control (medium with the same final DMSO concentration).

  • Treatment: Remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Viability Assessment:

    • For MTT Assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution and read the absorbance at 570 nm.

    • For CCK8 Assay: Add 10 µL of CCK8 solution to each well and incubate for 1-4 hours. Read the absorbance at 450 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Assessing Apoptosis using Annexin V and Propidium Iodide Staining
  • Cell Seeding and Treatment: Seed cells in a 6-well plate. Once attached, treat the cells with this compound at various concentrations (e.g., 0.5X, 1X, and 2X the determined IC50) for the desired time. Include a vehicle control.

  • Cell Harvesting: Collect both the floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.

  • Washing: Wash the collected cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

G cluster_0 Experimental Workflow for Optimizing this compound Concentration A 1. Cell Seeding (Select appropriate cancer cell line) B 2. Dose-Response Screening (e.g., 0.1-200 µM this compound) A->B C 3. Cell Viability Assay (MTT or CCK8 at 24, 48, 72h) B->C D 4. Determine IC50 Value C->D E 5. Apoptosis Assay (Annexin V/PI staining at IC50 concentrations) D->E F 6. Metabolic Assays (Lactate/ATP production at IC50) D->F G 7. Data Analysis & Interpretation E->G F->G

Caption: Workflow for optimizing this compound concentration.

G cluster_1 This compound Signaling Pathway DC5163 This compound GAPDH GAPDH DC5163->GAPDH inhibits Glycolysis Glycolysis GAPDH->Glycolysis catalyzes ATP Reduced ATP Production Glycolysis->ATP leads to Proliferation Inhibition of Proliferation ATP->Proliferation Apoptosis Induction of Apoptosis (cleaved PARP) ATP->Apoptosis CellDeath Cancer Cell Death Proliferation->CellDeath Apoptosis->CellDeath

References

Technical Support Center: Overcoming Off-Target Effects of DC-5163 in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of DC-5163 in experimental settings. This compound is a potent inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a critical enzyme in glycolysis.[1][2] While its on-target effects on cellular metabolism are well-documented, the multifaceted nature of GAPDH presents possibilities for off-target effects that can influence experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target effects of this compound?

A1: The primary on-target effect of this compound is the inhibition of the glycolytic enzyme GAPDH.[1] This leads to a reduction in the cell's ability to produce ATP through glycolysis, resulting in decreased glucose uptake and lactate production.[1][3] In cancer cells, which often exhibit high rates of glycolysis (the Warburg effect), this inhibition can lead to cell growth arrest and apoptosis.[2][3]

Q2: What are the potential off-target effects of this compound?

A2: Potential off-target effects of this compound can be categorized in two ways:

  • Unintended inhibition of GAPDH's non-glycolytic functions: GAPDH is a "moonlighting" protein with roles in various cellular processes beyond metabolism. These include apoptosis, DNA repair, and regulation of the cell cycle.[4][5][6][7] Inhibition of these functions by this compound could lead to unforeseen experimental outcomes.

  • Binding to other proteins: Like any small molecule, this compound could potentially bind to and modulate the activity of other proteins in the cell, leading to true off-target effects.

Q3: I'm observing a phenotype that doesn't seem to be related to glycolysis inhibition. How can I determine if this is an off-target effect?

A3: Distinguishing between on-target and off-target effects is crucial. Here are some strategies:

  • Use a structurally unrelated GAPDH inhibitor: If a different GAPDH inhibitor with a distinct chemical structure produces the same phenotype, it is more likely an on-target effect related to GAPDH inhibition.

  • Rescue experiments: If possible, overexpressing a resistant mutant of GAPDH that does not bind this compound should reverse the on-target effects. If the phenotype persists, it is likely an off-target effect.

  • siRNA/shRNA knockdown of GAPDH: Silencing the GAPDH gene should mimic the on-target effects of this compound. If the observed phenotype with this compound is different or more pronounced than with GAPDH knockdown, it may indicate off-target activity.

  • Comprehensive off-target profiling: Employ techniques like Cellular Thermal Shift Assay (CETSA) or proteome-wide mass spectrometry to identify other proteins that this compound may be binding to.

Q4: How does inhibition of GAPDH by this compound lead to apoptosis?

A4: Inhibition of GAPDH can trigger apoptosis through multiple mechanisms. The primary on-target mechanism is the disruption of cellular energy supply, leading to metabolic stress and activation of apoptotic pathways. Additionally, GAPDH has direct roles in apoptosis. Under cellular stress, GAPDH can translocate to the nucleus and interact with proteins like Siah1, an E3 ubiquitin ligase, to promote apoptosis.[8] This nuclear translocation can be a consequence of post-translational modifications to GAPDH.[9][10][11] this compound-induced apoptosis is often confirmed by observing the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

Q5: Can this compound affect DNA repair and cell cycle progression?

A5: Yes, due to GAPDH's role in these processes. GAPDH can translocate to the nucleus and participate in DNA repair.[4][6][12] It can also interact with proteins that regulate the cell cycle.[13] Therefore, inhibiting GAPDH with this compound could potentially interfere with these functions, leading to altered cellular responses to DNA damage or changes in cell cycle progression.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of this compound.

Table 1: In Vitro Potency of this compound

ParameterValueCell Line/SystemReference
IC₅₀ (GAPDH enzyme) 176.3 nMIn vitro enzyme assay[1]
K_d_ (GAPDH) 3.192 µMIn vitro binding assay[1]
IC₅₀ (Cell Proliferation) 99.22 µM (48h)MDA-MB-231[1]
GAPDH Activity Inhibition 25 µM (48h)BT-549, MCF7, HCT116, MDA-MB-231, A549[1]

Table 2: Effects of this compound on Cellular Metabolism in Breast Cancer Cell Lines

ParameterCell LineEffect of this compoundReference
Glucose Uptake MCF-7, MDA-MB-231, BT549Significantly Inhibited[3]
Lactate Production MCF-7, MDA-MB-231, BT549Significantly Inhibited[3]
ATP Production MCF-7, MDA-MB-231, BT549Inhibited[3]
Extracellular Acidification Rate (ECAR) MCF-7, MDA-MB-231, BT549Sharply Decreased[3]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate key signaling pathways and experimental workflows relevant to understanding the effects of this compound.

On_Target_Effects_of_DC5163 cluster_input cluster_pathway Glycolysis Pathway cluster_output Cellular Consequences This compound This compound GAPDH GAPDH This compound->GAPDH Inhibits Glucose Glucose G6P G6P Glucose->G6P F6P F6P G6P->F6P F1,6BP F1,6BP F6P->F1,6BP G3P G3P F1,6BP->G3P 1,3-BPG 1,3-BPG G3P->1,3-BPG Pyruvate Pyruvate 1,3-BPG->Pyruvate ATP_prod ATP_prod 1,3-BPG->ATP_prod SLP Lactate Lactate Pyruvate->Lactate TCA Cycle TCA Cycle Pyruvate->TCA Cycle TCA Cycle->ATP_prod OxPhos Reduced ATP Reduced ATP Metabolic Stress Metabolic Stress Reduced ATP->Metabolic Stress Reduced Proliferation Reduced Proliferation Reduced ATP->Reduced Proliferation Apoptosis Apoptosis Metabolic Stress->Apoptosis

Caption: On-target effects of this compound on the glycolysis pathway.

Off_Target_Moonlighting_Effects cluster_moonlighting Moonlighting Functions of GAPDH cluster_consequences Potential Off-Target Consequences This compound This compound GAPDH GAPDH This compound->GAPDH Inhibits Apoptosis_Regulation Apoptosis Regulation GAPDH->Apoptosis_Regulation DNA_Repair DNA Repair GAPDH->DNA_Repair Cell_Cycle_Control Cell Cycle Control GAPDH->Cell_Cycle_Control Gene_Expression Gene Expression GAPDH->Gene_Expression Altered Apoptotic Response Altered Apoptotic Response Apoptosis_Regulation->Altered Apoptotic Response Impaired DNA Damage Response Impaired DNA Damage Response DNA_Repair->Impaired DNA Damage Response Cell Cycle Arrest Cell Cycle Arrest Cell_Cycle_Control->Cell Cycle Arrest Changes in Gene Transcription Changes in Gene Transcription Gene_Expression->Changes in Gene Transcription

Caption: Potential off-target effects of this compound via inhibition of GAPDH's moonlighting functions.

Experimental_Workflow_Off_Target_ID cluster_hypothesis Hypothesis Generation cluster_validation Target Deconvolution & Validation cluster_confirmation Confirmation of Off-Target Phenotypic_Screening Phenotypic Screening (Unexpected Phenotype) CETSA Cellular Thermal Shift Assay (CETSA) Phenotypic_Screening->CETSA Identify potential binders Proteomics Proteome-wide Mass Spec (e.g., Pull-down) Phenotypic_Screening->Proteomics Identify binding partners Biochemical_Assay Biochemical Assay with Putative Off-Target CETSA->Biochemical_Assay Validate direct binding Proteomics->Biochemical_Assay Validate direct binding Genetic_Approaches Genetic Approaches (siRNA, Overexpression) Cellular_Assay Cell-based Assay with Knockdown of Off-Target Genetic_Approaches->Cellular_Assay Confirm phenotypic relevance Biochemical_Assay->Cellular_Assay

Caption: Experimental workflow for identifying and validating off-target effects of this compound.

Detailed Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement

This protocol is designed to determine if this compound binds to proteins other than GAPDH in a cellular context.

  • Materials:

    • Cell line of interest

    • This compound

    • DMSO (vehicle control)

    • Phosphate-buffered saline (PBS)

    • Lysis buffer with protease and phosphatase inhibitors

    • Antibodies for GAPDH (as a positive control) and suspected off-target proteins

    • Western blot reagents and equipment

    • Thermal cycler

  • Procedure:

    • Cell Treatment: Treat cultured cells with this compound at various concentrations and a vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours).

    • Heat Shock: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling.

    • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifugation: Pellet the aggregated proteins by centrifugation at high speed.

    • Western Blot Analysis: Collect the supernatant containing the soluble proteins. Analyze the protein levels of GAPDH and potential off-target proteins by Western blotting.

    • Data Analysis: A shift in the thermal denaturation curve of a protein in the presence of this compound indicates direct binding.

Protocol 2: Western Blot for Cleaved PARP to Confirm Apoptosis

This protocol is used to confirm that this compound induces apoptosis.

  • Materials:

    • Cell line of interest

    • This compound

    • Staurosporine or other apoptosis inducer (positive control)

    • Lysis buffer with protease inhibitors

    • Antibodies for cleaved PARP and total PARP

    • Loading control antibody (e.g., β-actin or GAPDH, be mindful of the latter in this context)

    • Western blot reagents and equipment

  • Procedure:

    • Cell Treatment: Treat cells with this compound at various concentrations and for different time points. Include untreated and positive controls.

    • Cell Lysis: Harvest and lyse the cells.

    • Protein Quantification: Determine the protein concentration of each lysate.

    • Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with antibodies against cleaved PARP and a loading control.

    • Analysis: An increase in the cleaved PARP band indicates the induction of apoptosis.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Inconsistent results between experiments - Compound instability- Variation in cell culture conditions- Pipetting errors- Prepare fresh dilutions of this compound for each experiment.- Standardize cell passage number and confluency.- Ensure accurate and consistent pipetting.
High cellular toxicity at low concentrations - Off-target effects- Solvent toxicity- Perform off-target identification assays (e.g., CETSA).- Ensure the final DMSO concentration is low (<0.1%) and run a vehicle-only control.
No observable effect of this compound - Poor cell permeability- Incorrect dosage- Compound degradation- Verify compound uptake.- Perform a dose-response curve to determine the optimal concentration.- Check the stability and storage of your this compound stock.
Observed phenotype differs from published data - Different cell line or experimental conditions- Off-target effects specific to your cell model- Carefully compare your experimental setup with the literature.- Consider performing experiments to identify cell-line-specific off-targets.

References

Technical Support Center: Enhancing the Bioavailability of DC-5163 for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the bioavailability of the GAPDH inhibitor, DC-5163, for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolysis pathway.[1][2] Its IC50 (half-maximal inhibitory concentration) is 176.3 nM.[2] By inhibiting GAPDH, this compound partially blocks glycolysis, which in turn suppresses cancer cell proliferation and induces apoptosis.[1] It has demonstrated anti-tumor effects in preclinical breast cancer models.[3]

Q2: I am planning in vivo studies with this compound. What are the potential challenges I might face?

Q3: What are the common formulation strategies to improve the bioavailability of research compounds like this compound?

For preclinical studies, several formulation strategies can be employed to enhance the solubility and absorption of poorly water-soluble compounds.[6] These can range from simple solutions and suspensions to more complex lipid-based and nanoparticle formulations.[7][8][9] The choice of formulation will depend on the physicochemical properties of the compound, the intended route of administration, and the objectives of the study.[6][7]

Troubleshooting Guide: Formulation for In Vivo Studies

Issue: Low or variable exposure of this compound in pharmacokinetic (PK) studies.

Possible Cause: Poor aqueous solubility and/or slow dissolution rate of this compound in the gastrointestinal tract.

Solutions:

  • Physicochemical Characterization: Before extensive formulation work, it is essential to determine the fundamental physicochemical properties of your batch of this compound, such as its aqueous solubility at different pH values, logP, and solid-state characteristics.[10]

  • Formulation Optimization: Based on the compound's properties, a suitable formulation strategy can be selected. The following table summarizes common approaches for preclinical studies.

Table 1: Comparison of Formulation Strategies for Preclinical In Vivo Studies
Formulation StrategyDescriptionAdvantagesDisadvantages
Co-solvent System Dissolving the compound in a mixture of a water-miscible organic solvent and water.[11]Simple and quick to prepare, suitable for early-stage studies.[10]Potential for drug precipitation upon dilution in aqueous GI fluids; solvents may have their own toxicities or pharmacological effects.[4]
Suspension Dispersing fine particles of the compound in an aqueous vehicle, often with a suspending agent.[10]Can deliver high drug doses; avoids the use of organic solvents.Physical instability (e.g., sedimentation, particle growth); dissolution rate can be a limiting factor for absorption.
Nanosuspension A sub-micron colloidal dispersion of the pure drug, typically stabilized by surfactants and polymers.[9]Increased surface area leads to enhanced dissolution velocity and saturation solubility; suitable for oral and parenteral routes.[12][13]Requires specialized equipment (e.g., high-pressure homogenizer, wet media mill); potential for physical instability.[9][14]
Lipid-Based Formulation Dissolving or suspending the drug in oils, surfactants, and co-solvents. These can range from simple oil solutions to self-emulsifying drug delivery systems (SEDDS).[15]Can enhance solubility and lymphatic uptake, potentially avoiding first-pass metabolism.[8][16][17]Complex to develop and characterize; potential for GI side effects from surfactants.

Experimental Protocols

Detailed Methodology: Preparation of a Co-solvent Formulation for Oral Gavage in Rodents

This protocol provides a general method for preparing a co-solvent formulation suitable for early-stage in vivo screening.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Sterile saline (0.9% NaCl) or water for injection

  • Sterile vials and syringes

Procedure:

  • Determine the Target Dose and Concentration: Based on your experimental design, calculate the required concentration of this compound in the final dosing vehicle.

  • Solubilize this compound: Weigh the required amount of this compound and place it in a sterile vial. Add a small volume of DMSO to dissolve the compound completely. Sonication or gentle warming (e.g., in a 37°C water bath) can aid dissolution.[4] A common starting point is a vehicle composition with a low percentage of DMSO.

  • Add Co-solvents: Once a clear solution is obtained, add PEG 400 to the desired final concentration. Vortex the mixture thoroughly.

  • Dilute to Final Volume: Slowly add sterile saline or water to the mixture while vortexing to reach the final desired volume and concentration.

  • Observe for Precipitation: After preparation, visually inspect the final formulation for any signs of precipitation. It is also advisable to check the stability of the formulation over the expected duration of the experiment.

  • Administration: Administer the formulation to the animals at the appropriate volume based on their body weight.

Example Vehicle Composition: 10% DMSO / 40% PEG 400 / 50% Saline (v/v/v)

Note: The choice of solvents and their proportions should be optimized for this compound and the specific animal model, keeping in mind the potential for vehicle-induced toxicity.[4]

Visualizations

Signaling Pathway of this compound Action

glycolysis_inhibition Glucose Glucose G3P Glyceraldehyde-3-Phosphate Glucose->G3P Glycolysis DPG 1,3-Bisphosphoglycerate G3P->DPG Catalysis Pyruvate Pyruvate DPG->Pyruvate Glycolysis ATP ATP (Energy) DPG->ATP DC5163 This compound GAPDH GAPDH DC5163->GAPDH Inhibition GAPDH->G3P

Caption: Inhibition of the Glycolysis Pathway by this compound.

Experimental Workflow for Formulation Selection

formulation_workflow start Start: Need for In Vivo Bioavailability of this compound physchem Physicochemical Characterization (Solubility, LogP, etc.) start->physchem is_soluble Is Aqueous Solubility Sufficient for Dosing? physchem->is_soluble simple_solution Prepare Simple Aqueous Solution or Suspension is_soluble->simple_solution Yes formulation_strategy Select Advanced Formulation Strategy is_soluble->formulation_strategy No pk_study Conduct Pilot Pharmacokinetic (PK) Study simple_solution->pk_study cosolvent Co-solvent System formulation_strategy->cosolvent nanosuspension Nanosuspension formulation_strategy->nanosuspension lipid_based Lipid-Based Formulation formulation_strategy->lipid_based cosolvent->pk_study nanosuspension->pk_study lipid_based->pk_study is_bioavailability_ok Is Bioavailability Acceptable? pk_study->is_bioavailability_ok end Proceed with Definitive In Vivo Studies is_bioavailability_ok->end Yes optimize Optimize Formulation or Re-evaluate Strategy is_bioavailability_ok->optimize No optimize->formulation_strategy

Caption: Decision workflow for selecting a suitable formulation.

References

addressing inconsistencies in DC-5163 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential inconsistencies in experimental results obtained using DC-5163, a potent glyceraldehyde-3-phosphate dehydrogenase (GAPDH) inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing lower-than-expected potency (higher IC50) of this compound in my cell-based assays compared to in vitro biochemical assays?

A1: Discrepancies between in vitro and cell-based assay results are common and can arise from several factors:

  • Cell Permeability: While this compound is a small molecule, its ability to efficiently cross the cell membrane and reach its intracellular target (GAPDH) can vary between different cell lines.

  • Cellular Metabolism and Efflux Pumps: High metabolic activity in certain cancer cell lines might lead to faster degradation or modification of the compound. Additionally, efflux pumps like P-glycoprotein can actively transport this compound out of the cell, reducing its intracellular concentration.

  • High Intracellular Concentrations of Substrates: The glycolytic pathway is highly active in many cancer cells, leading to high concentrations of GAPDH substrates. This can create a competitive environment that requires higher concentrations of this compound to achieve effective inhibition.

  • Off-Target Effects at High Concentrations: At higher concentrations, the likelihood of off-target effects increases, which can confound the interpretation of results.

Troubleshooting Steps:

  • Verify Target Engagement in Cells: Utilize techniques like cellular thermal shift assays (CETSA) to confirm that this compound is binding to GAPDH within the cell.

  • Use Efflux Pump Inhibitors: Co-incubate cells with known P-glycoprotein inhibitors (e.g., verapamil) to determine if efflux is a contributing factor.

  • Optimize Incubation Time: Perform a time-course experiment to determine the optimal incubation time for observing the desired biological effect.

  • Test in Multiple Cell Lines: Compare the efficacy of this compound across a panel of cell lines with varying metabolic profiles and expression levels of efflux pumps.

Q2: I am seeing significant variability in apoptosis induction across different experimental replicates. What could be the cause?

A2: Variability in apoptosis assays can stem from several sources:

  • Cell Health and Confluency: The physiological state of the cells at the time of treatment is critical. Cells that are overly confluent or unhealthy may respond differently to this compound.

  • Assay Timing: The timing of the apoptosis measurement (e.g., via Annexin V staining or caspase activity) is crucial. The peak apoptotic response can vary between cell lines.

  • Reagent Quality and Handling: Ensure that all reagents, including this compound stock solutions, are of high quality and have been stored correctly. Repeated freeze-thaw cycles of the compound should be avoided.

Troubleshooting Steps:

  • Standardize Cell Culture Conditions: Maintain a consistent cell seeding density and ensure cells are in the logarithmic growth phase at the start of the experiment.

  • Perform a Time-Course Analysis: Measure apoptotic markers at multiple time points after this compound treatment to identify the optimal window for analysis.

  • Include Positive and Negative Controls: Use a known apoptosis-inducing agent as a positive control and a vehicle (DMSO) control to validate the assay.

Q3: My in vitro GAPDH activity assay is giving inconsistent results. What should I check?

A3: In vitro enzyme assays require careful optimization to ensure reproducibility.

  • Enzyme and Substrate Quality: The purity and activity of the recombinant GAPDH and the quality of its substrates (glyceraldehyde-3-phosphate and NAD+) are paramount.

  • Assay Conditions: Factors such as pH, temperature, and buffer composition can significantly impact enzyme activity.

  • DMSO Concentration: High concentrations of DMSO, the solvent for this compound, can inhibit enzyme activity.

Troubleshooting Steps:

  • Validate Enzyme Activity: Before inhibitor screening, perform a kinetic analysis of your GAPDH enzyme to ensure it is active and follows expected Michaelis-Menten kinetics.

  • Optimize Assay Conditions: Systematically vary pH, temperature, and buffer components to find the optimal conditions for your assay.

  • Maintain Consistent DMSO Concentration: Ensure that the final concentration of DMSO is the same across all wells, including controls, and does not exceed a level that inhibits the enzyme (typically <1%).

Data Presentation

Table 1: Comparative IC50 Values of this compound in Different Cancer Cell Lines

Cell LineCancer TypeGAPDH Activity IC50 (nM)[1]Cell Proliferation IC50 (µM)[1]
MDA-MB-231Breast Cancer-99.22 (at 48h)
MCF-7Breast CancerInhibited at 25 µMDose-dependent inhibition
BT-549Breast CancerInhibited at 25 µMDose-dependent inhibition
HCT116Colon CancerInhibited at 25 µM-
A549Lung CancerInhibited at 25 µM-

Note: The in vitro GAPDH activity IC50 for this compound is reported to be 176.3 nM.[1] Differences in cellular IC50 values can be attributed to factors discussed in Q1.

Table 2: Effect of this compound on Glycolytic Parameters in Breast Cancer Cells [2]

ParameterMCF-7MDA-MB-231BT549
Glucose Uptake DecreasedDecreasedDecreased
Lactate Production Decreased (P < 0.001)Decreased (P < 0.05)Decreased (P < 0.01)
ATP Production InhibitedInhibitedInhibited
GLUT1 Protein Level DecreasedDecreasedDecreased
¹⁸F-FDG Uptake ReducedReducedReduced

Experimental Protocols

Protocol 1: In Vitro GAPDH Activity Assay

This protocol describes a method to measure the enzymatic activity of GAPDH and assess the inhibitory effect of this compound.

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl (pH 8.5), 10 mM Sodium Pyrophosphate, 10 mM L-cysteine.

    • Substrate Solution: 20 mM Glyceraldehyde-3-phosphate.

    • Cofactor Solution: 20 mM β-Nicotinamide adenine dinucleotide (NAD+).

    • Enzyme Solution: Recombinant human GAPDH diluted in assay buffer to the desired concentration.

    • Inhibitor Solution: Serial dilutions of this compound in DMSO.

  • Assay Procedure:

    • Add 50 µL of assay buffer to each well of a 96-well plate.

    • Add 10 µL of the substrate solution.

    • Add 10 µL of the cofactor solution.

    • Add 10 µL of the this compound solution or DMSO (vehicle control).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the enzyme solution.

    • Immediately measure the absorbance at 340 nm every minute for 30 minutes to monitor the production of NADH.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Proliferation Assay (CCK-8)

This protocol outlines a method to assess the effect of this compound on cancer cell proliferation.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Replace the medium in the wells with the medium containing different concentrations of this compound or DMSO (vehicle control).

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • CCK-8 Assay:

    • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

DC5163_Mechanism_of_Action cluster_cell Cancer Cell cluster_effects Downstream Effects Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP G3P Glyceraldehyde-3-Phosphate F16BP->G3P BPG 1,3-Bisphosphoglycerate G3P->BPG GAPDH ATP_prod ATP Production Pyruvate Pyruvate BPG->Pyruvate Lactate Lactate Pyruvate->Lactate Pyruvate->ATP_prod Energy_Dep Energy Deprivation DC5163 This compound DC5163->G3P Inhibition Prolif_Inhibit Proliferation Inhibition Energy_Dep->Prolif_Inhibit Apoptosis Apoptosis Induction Energy_Dep->Apoptosis CellCycleArrest G0/G1 Cell Cycle Arrest Prolif_Inhibit->CellCycleArrest

Caption: Mechanism of action of this compound in cancer cells.

Troubleshooting_Workflow cluster_invitro In Vitro Assay Issues cluster_cellular Cell-Based Assay Issues Inconsistent_Results Inconsistent Experimental Results Enzyme_Quality Check Enzyme/ Substrate Quality Inconsistent_Results->Enzyme_Quality Assay_Conditions Optimize Assay Conditions (pH, Temp) Inconsistent_Results->Assay_Conditions DMSO_Control Verify DMSO Concentration Inconsistent_Results->DMSO_Control Cell_Health Standardize Cell Health & Confluency Inconsistent_Results->Cell_Health Time_Course Perform Time-Course Experiment Inconsistent_Results->Time_Course Permeability Assess Cell Permeability Inconsistent_Results->Permeability

Caption: Troubleshooting workflow for inconsistent this compound results.

References

refining DC-5163 treatment duration for optimal therapeutic window

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers working with DC-5163. The focus is on refining treatment duration to establish an optimal therapeutic window.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent inhibitor of Glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[1] GAPDH is a key enzyme in the glycolytic pathway, responsible for converting glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate.[2] By inhibiting GAPDH, this compound disrupts glycolysis, leading to a reduction in glucose uptake, lactate production, and ATP synthesis. This energy deprivation can inhibit cancer cell proliferation and induce apoptosis.[1][3]

Q2: Why is it critical to refine the treatment duration for this compound?

A2: Refining the treatment duration is crucial for several reasons. First, many cancer cells exhibit a high rate of aerobic glycolysis (the Warburg effect) and are therefore more sensitive to glycolytic inhibition than normal cells.[1] An optimal duration will maximize this differential effect, killing cancer cells while sparing normal tissues. Second, prolonged systemic energy depletion can lead to off-target toxicities. Third, cancer cells can adapt their metabolic pathways over time. A refined duration helps to mitigate the development of metabolic resistance.

Q3: What are the primary biomarkers to confirm this compound activity in my model?

A3: To confirm that this compound is engaging its target and pathway, researchers should monitor both direct and indirect biomarkers. Key markers include:

  • Direct Target Engagement: Reduced GAPDH enzymatic activity.

  • Downstream Metabolic Markers: Decreased lactate production, reduced cellular ATP levels, and lower glucose uptake.[1][3]

  • Cellular Phenotype Markers: Decreased cell proliferation (e.g., measured by Ki67 staining in tissues) and increased apoptosis (e.g., measured by TUNEL assay or western blot for cleaved caspase-3 and PARP).[3]

Section 2: Troubleshooting Guides

Q1: I am observing significant cytotoxicity in my non-cancerous control cell line, which is supposed to be tolerant to this compound. What could be the cause?

A1: While normal cells are generally more tolerant to this compound, high concentrations or excessively long treatment durations can still induce toxicity.[1]

  • Potential Cause 1: Sub-optimal Treatment Duration. You may be exposing the cells for too long. The therapeutic window relies on the differential metabolic flexibility between cancer and normal cells.

    • Solution: Perform a time-course experiment. Treat both your cancer and normal cell lines with this compound and measure viability at multiple time points (e.g., 12, 24, 48, 72 hours) to identify a duration that maximizes cancer cell death while preserving normal cell viability.

  • Potential Cause 2: High Basal Glycolysis in Control Line. Your specific control cell line might have a higher-than-average reliance on glycolysis, making it more sensitive than other normal cell types.

    • Solution: Characterize the metabolic profile of your control cells (e.g., using a Seahorse analyzer) to measure their baseline glycolytic rate. Consider using a different control cell line, such as MCF-10A, which has been shown to have high tolerance to this compound.[1]

  • Potential Cause 3: Culture Media Composition. High glucose concentrations in the culture media may influence the cellular response to a glycolytic inhibitor.

    • Solution: Ensure you are using a consistent media formulation for all experiments. If applicable, test the effect of this compound in media with physiological glucose levels (5 mM) versus standard high-glucose media (25 mM).

Q2: this compound shows an initial anti-proliferative effect, but the cancer cells seem to recover and resume growth after a few days, even with continuous treatment. Why is this happening?

A2: This phenomenon suggests the development of metabolic resistance or adaptation.

  • Potential Cause 1: Metabolic Reprogramming. Cancer cells may adapt by upregulating alternative energy pathways, such as oxidative phosphorylation (OXPHOS) or glutaminolysis, to compensate for the block in glycolysis.

    • Solution: Investigate markers of other metabolic pathways. Use a Seahorse XF Analyzer to measure the Oxygen Consumption Rate (OCR) as an indicator of OXPHOS. If an increase in OCR is observed over time, a combination therapy approach may be warranted. Consider co-treatment with an OXPHOS inhibitor (e.g., metformin, rotenone).

  • Potential Cause 2: Autophagy Induction. Inhibition of glycolysis can be a cellular stress that induces autophagy, a survival mechanism where the cell recycles its own components for energy.[2] This can promote cancer cell survival.[4]

    • Solution: Perform a western blot for autophagy markers like LC3-II. If autophagy is induced, consider combining this compound with an autophagy inhibitor (e.g., chloroquine) to block this survival pathway and enhance cytotoxicity.

Q3: My in vitro results showing potent efficacy are not translating to my in vivo xenograft model. What should I check?

A3: A discrepancy between in vitro and in vivo results is a common challenge in drug development.[5][6]

  • Potential Cause 1: Pharmacokinetics/Bioavailability. this compound may have poor stability, distribution, or a short half-life in vivo, preventing it from reaching an effective concentration in the tumor tissue for a sufficient duration.

    • Solution: Conduct pharmacokinetic studies to measure drug concentration in plasma and tumor tissue over time. This will help optimize the dosing regimen (dose and frequency).

  • Potential Cause 2: Tumor Microenvironment. The in vivo tumor microenvironment is vastly different from a 2D cell culture dish. Factors like hypoxia, nutrient availability, and interactions with stromal cells can alter the tumor's metabolic state and response to treatment.[5]

    • Solution: Perform pharmacodynamic studies. Collect tumors from treated animals at various time points and measure biomarkers like pimonidazole (for hypoxia) and Ki67 (for proliferation) via immunohistochemistry to assess if the drug is having the intended biological effect within the tumor.[3][7]

  • Potential Cause 3: Model Selection. The chosen cell line for the xenograft may not be the most suitable. Cell line-derived xenografts (CDX) can sometimes fail to recapitulate the complexity of human tumors.[6][8]

    • Solution: If possible, consider using a patient-derived xenograft (PDX) model, which better preserves the heterogeneity and microenvironment of the original tumor and can be more predictive of clinical response.[6][7]

Section 3: Experimental Protocols

Protocol 1: Cell Viability Assessment Using Resazurin Assay

This protocol is used to determine the effect of this compound concentration and treatment duration on cell viability.[9][10]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the drug-containing medium. Include a "vehicle-only" control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment durations (e.g., 24, 48, 72 hours).

  • Assay:

    • Add Resazurin solution (e.g., alamarBlue™) to each well at 10% of the total volume.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm and 600 nm) using a plate reader.

  • Data Analysis: Calculate percent viability relative to the vehicle-only control for each concentration and time point. Plot dose-response curves to determine the IC50 value at each duration.

Protocol 2: Western Blot for Cleaved Caspase-3

This protocol detects the induction of apoptosis by measuring the active (cleaved) form of caspase-3.[11]

  • Cell Lysis: After treating cells with this compound for the desired duration, wash them with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 (e.g., Asp175) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film. Also probe for a loading control (e.g., β-actin or GAPDH, though use caution with the latter given the drug's target).

Section 4: Data Presentation

Table 1: Effect of this compound Treatment Duration on Glycolytic Markers in A549 Cells.

Treatment DurationThis compound Conc. (µM)Lactate Production (% of Control)Cellular ATP (% of Control)
24 Hours 1078%85%
2555%62%
48 Hours 1052%58%
2531%35%
72 Hours 1045%41%
2522%24%

Table 2: Comparative Viability of Cancer vs. Normal Cells with 25 µM this compound.

Treatment DurationA549 Cell Viability (% of Control)MCF-10A Cell Viability (% of Control)
24 Hours 81%95%
48 Hours 49%88%
72 Hours 28%82%

Mandatory Visualizations

Glycolysis_Pathway cluster_glycolysis Glycolysis Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP G3P Glyceraldehyde-3-P F16BP->G3P BPG 1,3-Bisphosphoglycerate G3P->BPG GAPDH Pyruvate Pyruvate BPG->Pyruvate Lactate Lactate Pyruvate->Lactate DC5163 This compound DC5163->G3P Inhibits

Caption: Glycolysis pathway showing this compound inhibition of GAPDH.

Workflow cluster_invitro In Vitro Optimization cluster_invivo In Vivo Validation A 1. Determine IC50 at 48h in Cancer vs. Normal Cells B 2. Select Concentration (e.g., 2x Cancer IC50) A->B C 3. Time-Course Viability Assay (12, 24, 48, 72h) B->C D 4. Analyze Therapeutic Window (Max Cancer Killing, Min Normal Toxicity) C->D E 5. Confirm Mechanism at Optimal Time (Lactate/ATP Assays, Western Blot) D->E F 6. Establish Xenograft Model E->F Proceed to In Vivo G 7. MTD Study (Maximum Tolerated Dose) F->G H 8. Efficacy Study (Multiple Durations/Schedules) G->H I 9. Analyze Tumors (Pharmacodynamics: Ki67, TUNEL) H->I

Caption: Workflow for optimizing this compound treatment duration.

Troubleshooting action_node action_node check_node check_node start Suboptimal Efficacy Observed q1 Is target engaged? (GAPDH activity reduced) start->q1 q2 Is pathway inhibited? (Lactate/ATP decreased) q1->q2 Yes a1 Check drug stability and cell permeability. q1->a1 No q3 Is apoptosis induced? (Cleaved Caspase-3 increased) q2->q3 Yes a2 Investigate metabolic reprogramming (e.g., OXPHOS). q2->a2 No a3 Check for anti-apoptotic protein upregulation (e.g., Bcl-2). q3->a3 No a4 Optimal duration likely achieved. Consider combination therapy. q3->a4 Yes

Caption: Troubleshooting logic for suboptimal this compound efficacy.

References

Technical Support Center: Synthesis of High-Purity DC-5163

Author: BenchChem Technical Support Team. Date: December 2025

Notice: The detailed chemical synthesis protocol for DC-5163 is not publicly available at this time. The compound is known to be synthesized by the commercial vendor MedChemExpress.[1] This guide, therefore, addresses general challenges and troubleshooting strategies applicable to the synthesis of complex heterocyclic molecules that may be structurally related to this compound, a known inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing complex, multi-ring heterocyclic compounds?

A1: Researchers often encounter several challenges, including:

  • Stereocontrol: Achieving the desired 3D arrangement of atoms (stereoisomer) can be difficult, often requiring specialized chiral catalysts or resolving agents.

  • Regioselectivity: In molecules with multiple similar reactive sites, directing a reaction to the correct position is a significant hurdle.

  • Low Yields: Multi-step syntheses can suffer from low overall yields due to product loss at each stage.

  • Side Reactions: The formation of unwanted byproducts can complicate purification and reduce the yield of the desired compound.

  • Purification: Separating the target molecule from starting materials, reagents, and byproducts to achieve high purity can be complex and require multiple chromatographic techniques.

Q2: How can I improve the yield and purity of my final product?

A2: Optimizing reaction conditions is key. This includes:

  • Solvent Selection: The choice of solvent can significantly impact reaction rates and selectivity.

  • Temperature Control: Precise temperature management can prevent side reactions and decomposition.

  • Catalyst Choice: Screening different catalysts can dramatically improve yield and selectivity.

  • Purification Strategy: Employing a multi-step purification process, such as a combination of column chromatography, recrystallization, and preparative HPLC, is often necessary to achieve high purity.

Q3: What analytical techniques are essential for characterizing the final compound and its intermediates?

A3: A combination of spectroscopic and chromatographic methods is crucial:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

  • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

Troubleshooting Guide

This guide provides potential solutions to common problems encountered during the synthesis of complex heterocyclic molecules.

Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive reagents or catalyst.Test the activity of reagents and catalysts on a known reaction. Use freshly opened or purified reagents.
Incorrect reaction temperature.Optimize the reaction temperature by running small-scale trials at different temperatures.
Presence of moisture or air for sensitive reactions.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Formation of Multiple Products/Byproducts Lack of regioselectivity or stereoselectivity.Use directing groups to block certain reactive sites. Employ stereoselective catalysts or chiral auxiliaries.
Reaction run for too long, leading to decomposition.Monitor the reaction progress using TLC or LC-MS and stop the reaction once the starting material is consumed.
Difficulty in Purifying the Final Compound Impurities have similar polarity to the product.Try different solvent systems for column chromatography. Consider alternative purification techniques like preparative HPLC or recrystallization from various solvents.
Product is unstable on silica gel.Use a different stationary phase for chromatography, such as alumina, or consider a non-chromatographic purification method.

Experimental Protocols (General Examples)

Below are generalized protocols for key steps often found in the synthesis of complex organic molecules.

General Procedure for a Coupling Reaction (e.g., Suzuki Coupling)

  • To an oven-dried flask, add the aryl halide (1.0 eq), boronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a degassed solvent mixture (e.g., toluene/ethanol/water).

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Purification by Column Chromatography

  • Prepare a slurry of silica gel in the chosen eluent.

  • Pack the column with the slurry.

  • Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the top of the column.

  • Elute the column with a solvent system of increasing polarity, collecting fractions.

  • Analyze the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent.

Logical Workflow for Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and purification of a target organic molecule.

Synthesis_Workflow Start Conceptualization of Synthetic Route Step1 Step 1: First Key Reaction Start->Step1 Purification1 Purification 1 (e.g., Extraction, Filtration) Step1->Purification1 Characterization1 Characterization 1 (e.g., TLC, NMR of crude) Purification1->Characterization1 Step2 Step 2: Second Key Reaction Characterization1->Step2 Purification2 Purification 2 (e.g., Column Chromatography) Step2->Purification2 Characterization2 Characterization 2 (e.g., NMR, MS) Purification2->Characterization2 FinalPurification Final Purification (e.g., Recrystallization, Prep-HPLC) Characterization2->FinalPurification FinalCharacterization Final Characterization for Purity and Identity (e.g., HPLC, HRMS, NMR) FinalPurification->FinalCharacterization End High-Purity Target Molecule FinalCharacterization->End

Caption: A generalized workflow for chemical synthesis and purification.

Signaling Pathway Inhibition by this compound

This compound is an inhibitor of the enzyme GAPDH, which plays a key role in glycolysis. By inhibiting GAPDH, this compound can disrupt the energy metabolism of cancer cells.

Glycolysis_Inhibition Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP GAP Glyceraldehyde-3-Phosphate (GAP) F16BP->GAP DPG 1,3-Bisphosphoglycerate GAP->DPG GAPDH Pyruvate Pyruvate DPG->Pyruvate DC5163 This compound GAPDH GAPDH DC5163->GAPDH Inhibits

Caption: Inhibition of the glycolytic pathway by this compound.

References

how to prevent degradation of DC-5163 in storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the proper storage and handling of the GAPDH inhibitor, DC-5163, to prevent its degradation and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

To ensure the long-term stability of solid this compound, it is crucial to adhere to the following storage temperatures:

Storage TemperatureDuration
-20°CUp to 3 years
4°CUp to 2 years

For optimal preservation of the compound's integrity, storage at -20°C is recommended for long-term use.

Q2: How should I prepare and store stock solutions of this compound?

This compound is soluble in DMSO.[1] For the preparation and storage of stock solutions, please follow these guidelines:

  • Solvent: Use anhydrous, high-purity dimethyl sulfoxide (DMSO).

  • Concentration: Prepare a stock solution at a concentration convenient for your experimental needs.

  • Storage Temperature: Store DMSO stock solutions at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[2]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is highly recommended to aliquot the stock solution into single-use volumes in low-retention polypropylene tubes.[3]

  • Moisture Prevention: DMSO is hygroscopic and can absorb moisture from the air, which may lead to compound degradation.[4][5] Ensure vials are tightly sealed.

Q3: What are the potential degradation pathways for this compound?

As a thiourea derivative, this compound is susceptible to degradation through several pathways, particularly in solution:

  • Oxidation: The thiourea moiety can be oxidized, potentially forming urea analogs or other sulfur oxides.[6]

  • Hydrolysis: Under acidic or basic conditions, the thiourea group can be hydrolyzed.[6]

  • Photodegradation: Exposure to light, especially UV radiation, can lead to the degradation of thiourea compounds. It is advisable to protect solutions of this compound from light.[6][7]

Q4: Are there any visible signs of this compound degradation?

While subtle degradation may not be visible, you should be cautious if you observe the following with the solid compound:

  • Discoloration: A change from its original color.[7]

  • Clumping or Stickiness: This may indicate moisture absorption.[7]

For solutions, the formation of precipitates can be a sign of degradation or insolubility.[7]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Inconsistent or unexpected experimental results. Degradation of this compound leading to reduced potency or the presence of interfering byproducts.1. Use a fresh aliquot of your this compound stock solution. 2. Prepare a fresh stock solution from solid compound. 3. Verify the purity of your this compound using the stability testing protocol below.
Precipitate forms in the experimental medium. The concentration of this compound exceeds its solubility in the aqueous medium, or the compound is degrading into insoluble products.1. Ensure the final concentration of DMSO in your aqueous solution is low (typically <0.5%) to avoid precipitation.[2] 2. Prepare fresh dilutions from your stock solution immediately before use. 3. Consider the pH and composition of your buffer, as this can affect solubility and stability.
Solid this compound appears discolored or clumpy. The compound has likely been exposed to moisture or light, leading to degradation.Discard the compound and use a fresh, properly stored vial. To prevent this, always store solid this compound in a tightly sealed container in a dark, dry place at the recommended temperature.[7]

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

This protocol outlines a general method for researchers to assess the stability of this compound in their own experimental conditions using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the purity of a this compound solution over time and under specific storage conditions.

Materials:

  • This compound

  • Anhydrous, high-purity DMSO

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column

  • HPLC system with a UV detector

Methodology:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a small amount of this compound powder.

    • Dissolve it in anhydrous DMSO to a known concentration (e.g., 10 mM).

  • Initial Purity Analysis (Time Zero):

    • Immediately after preparation, dilute a small aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis.

    • Inject the sample into the HPLC system.

    • Record the chromatogram and determine the peak area of the intact this compound. This will serve as your baseline (100% purity).

  • Sample Storage:

    • Aliquot the remaining stock solution into several vials and store them under the conditions you wish to test (e.g., -20°C, 4°C, room temperature).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.

    • Allow the aliquot to thaw completely at room temperature.

    • Prepare the sample for HPLC analysis as described in step 2.

    • Analyze the sample by HPLC and determine the peak area of this compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial (Time Zero) measurement.

    • The appearance of new peaks in the chromatogram indicates the formation of degradation products.

Suggested HPLC Conditions (starting point, may require optimization):

  • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% TFA

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan for an optimal wavelength (e.g., 254 nm or based on the UV-Vis spectrum of this compound).

  • Column Temperature: 30°C

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Stability Analysis prep_stock Prepare this compound Stock Solution (DMSO) aliquot Aliquot into Single-Use Vials prep_stock->aliquot time_zero Analyze Time Zero Sample (HPLC) aliquot->time_zero storage Store Aliquots at Desired Temperatures time_zero->storage time_points Analyze at Specific Time Points storage->time_points data_analysis Compare Purity to Time Zero time_points->data_analysis

Caption: Experimental workflow for assessing this compound stability.

degradation_pathways cluster_stressors Stress Factors cluster_products Potential Degradation Products DC5163 This compound (Thiourea Derivative) Oxidation Oxidation (e.g., H₂O₂) DC5163->Oxidation Hydrolysis Hydrolysis (Acid/Base) DC5163->Hydrolysis Light Photodegradation (UV Light) DC5163->Light Urea_Analog Urea Analog Oxidation->Urea_Analog Sulfur_Oxides Sulfur Oxides Oxidation->Sulfur_Oxides Hydrolyzed_Fragments Hydrolyzed Fragments Hydrolysis->Hydrolyzed_Fragments Photoproducts Photodegradation Products Light->Photoproducts

References

Technical Support Center: Optimizing Imaging Protocols for DC-5163 Treatment Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing imaging protocols to monitor treatment with DC-5163, a potent glyceraldehyde-3-phosphate dehydrogenase (GAPDH) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is imaging important for monitoring its therapeutic effect?

A1: this compound is a small-molecule inhibitor of GAPDH, a key enzyme in the glycolysis pathway.[1][2] By inhibiting GAPDH, this compound disrupts cancer cells' ability to produce ATP and essential biosynthetic precursors, leading to cell cycle arrest and apoptosis.[2] Imaging techniques, particularly Positron Emission Tomography (PET), are crucial for non-invasively monitoring the metabolic and proliferative changes induced by this compound in preclinical models.[2] This allows for the assessment of treatment efficacy over time without the need for invasive procedures.

Q2: Which imaging modalities are most suitable for monitoring this compound treatment?

A2: Given that this compound inhibits glycolysis, PET imaging with radiotracers that measure metabolic activity and cell proliferation is highly effective. The most commonly used tracers for this purpose are:

  • 18F-FDG (Fluorodeoxyglucose): To measure glucose uptake and metabolic activity. A reduction in 18F-FDG uptake in a tumor following this compound treatment suggests a direct pharmacodynamic effect of the drug.[2]

  • 18F-FLT (Fluorothymidine): To measure cell proliferation. A decrease in 18F-FLT uptake indicates that the inhibition of glycolysis is leading to a reduction in cancer cell division.[2]

Combining these PET scans with Computed Tomography (CT) provides anatomical context to the functional data.

Q3: What is the expected timeline for observing changes in tracer uptake after initiating this compound treatment?

A3: Changes in 18F-FDG uptake can often be detected relatively early, within days of starting treatment, as the drug directly impacts glucose metabolism.[3] Changes in 18F-FLT uptake, which reflects cell proliferation, may appear slightly later as the cells undergo cell cycle arrest and apoptosis. It is recommended to perform baseline imaging before treatment and then at several time points post-treatment (e.g., day 3, day 7, and day 14) to establish a kinetic profile of the treatment response.

Q4: Can changes in tumor size on CT be used as a primary endpoint for this compound efficacy?

A4: While changes in tumor volume are an important endpoint, they are often observed later than the metabolic changes detected by PET.[4] Relying solely on anatomical measurements from CT may delay the assessment of treatment efficacy.[4] Therefore, it is advisable to use the functional data from PET imaging as an earlier indicator of response.

Experimental Protocols

Protocol 1: 18F-FDG PET/CT Imaging for Metabolic Response

Objective: To quantify the change in glucose metabolism in tumor-bearing mice in response to this compound treatment.

Methodology:

  • Animal Handling and Preparation:

    • Acclimate tumor-bearing mice (e.g., breast cancer xenograft models) for at least 3 days before imaging.

    • Fast mice for 4-6 hours prior to 18F-FDG injection to reduce background glucose levels. Ensure access to water.

    • Anesthetize mice using isoflurane (2% for induction, 1-1.5% for maintenance).

  • Radiotracer Administration:

    • Administer approximately 5-10 MBq (135-270 µCi) of 18F-FDG via tail vein injection.

    • Record the precise dose and time of injection.

  • Uptake Period:

    • Allow for a 60-minute uptake period. During this time, maintain the mice under anesthesia and keep them warm to ensure consistent physiology.

  • PET/CT Imaging:

    • Position the mouse on the scanner bed.

    • Perform a CT scan for anatomical localization and attenuation correction (e.g., 80 kVp, 500 µA).

    • Acquire a static PET scan for 10-15 minutes.

  • Image Analysis:

    • Reconstruct the PET and CT images.

    • Draw regions of interest (ROIs) around the tumor and a reference tissue (e.g., muscle).

    • Calculate the Standardized Uptake Value (SUV) for the tumor. The SUV is a semi-quantitative measure of tracer uptake.

Protocol 2: 18F-FLT PET/CT Imaging for Proliferative Response

Objective: To quantify the change in cell proliferation in tumor-bearing mice in response to this compound treatment.

Methodology:

  • Animal Handling and Preparation:

    • No fasting is required for 18F-FLT imaging.

    • Anesthetize mice as described in Protocol 1.

  • Radiotracer Administration:

    • Administer approximately 5-10 MBq (135-270 µCi) of 18F-FLT via tail vein injection.

    • Record the precise dose and time of injection.

  • Uptake Period:

    • Allow for a 60-minute uptake period, keeping the mice anesthetized and warm.

  • PET/CT Imaging:

    • Follow the same PET/CT acquisition parameters as in Protocol 1.

  • Image Analysis:

    • Perform image reconstruction and ROI analysis as described for 18F-FDG.

    • Calculate the SUV for the tumor to assess the level of cell proliferation.

Data Presentation

Table 1: Imaging Protocol Parameters

Parameter18F-FDG PET/CT18F-FLT PET/CT
Animal Preparation 4-6 hour fastNo fasting required
Anesthesia Isoflurane (1-2%)Isoflurane (1-2%)
Radiotracer Dose 5-10 MBq (135-270 µCi)5-10 MBq (135-270 µCi)
Uptake Period 60 minutes60 minutes
CT Parameters 80 kVp, 500 µA80 kVp, 500 µA
PET Acquisition Time 10-15 minutes10-15 minutes

Table 2: Example Quantitative Data Summary

Treatment GroupBaseline Tumor SUVmean (18F-FDG)Day 7 Tumor SUVmean (18F-FDG)% Change
Vehicle Control2.1 ± 0.32.3 ± 0.4+9.5%
This compound (25 mg/kg)2.2 ± 0.41.1 ± 0.2-50.0%

Troubleshooting Guide

Q: Why is there high variability in 18F-FDG uptake within my control group?

A: High variability can be caused by several factors:

  • Inconsistent Fasting: Ensure all animals are fasted for the same duration.

  • Temperature Fluctuations: Cold stress can increase 18F-FDG uptake in brown adipose tissue. Maintain animal body temperature during uptake.

  • Anesthesia Depth: The depth of anesthesia can affect metabolic rates. Monitor anesthesia closely.

Q: I am not seeing a significant decrease in 18F-FDG uptake in my treated group, even though other markers suggest the drug is active. What could be the issue?

A: This could be due to:

  • Timing of Imaging: The metabolic effect may be transient or delayed. Consider imaging at different time points post-treatment.

  • Tumor Heterogeneity: Some tumor regions may be less sensitive to glycolysis inhibition. Analyze tracer distribution within the tumor.

  • Inflammatory Response: Treatment could induce an inflammatory response, which also leads to 18F-FDG uptake. Correlate imaging findings with histology.

Q: My 18F-FLT signal is very low in all my animals, making it difficult to quantify. How can I improve this?

A: Low 18F-FLT uptake can be due to:

  • Low Proliferation Rate of the Tumor Model: Confirm the proliferation rate of your chosen cell line with other methods (e.g., Ki-67 staining).

  • Incorrect Tracer Dose: Verify the injected dose and the calibration of your dose calibrator.

  • Poor Tracer Delivery: Ensure successful intravenous injection.

Visualizations

DC5163_Mechanism_of_Action cluster_glycolysis Glycolysis Pathway cluster_effects Downstream Effects Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP GAP Glyceraldehyde-3-Phosphate F16BP->GAP BPG 1,3-Bisphosphoglycerate GAP->BPG GAPDH ATP_Reduction Reduced ATP Production GAP->ATP_Reduction Pyruvate Pyruvate BPG->Pyruvate Lactate Lactate Pyruvate->Lactate DC5163 This compound DC5163->GAP Proliferation_Inhibition Inhibition of Proliferation ATP_Reduction->Proliferation_Inhibition Apoptosis Induction of Apoptosis Proliferation_Inhibition->Apoptosis

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_pretreatment Pre-Treatment cluster_treatment Treatment Phase cluster_analysis Data Analysis Tumor_Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Baseline_Imaging Baseline PET/CT (18F-FDG & 18F-FLT) Tumor_Growth->Baseline_Imaging Treatment_Start Initiate this compound Treatment Baseline_Imaging->Treatment_Start Follow_up_Imaging Follow-up PET/CT (Day 3, 7, 14) Treatment_Start->Follow_up_Imaging Image_Reconstruction Image Reconstruction Follow_up_Imaging->Image_Reconstruction ROI_Analysis ROI Analysis (Tumor SUV) Image_Reconstruction->ROI_Analysis Statistical_Analysis Statistical Analysis ROI_Analysis->Statistical_Analysis

Caption: Experimental workflow for monitoring this compound.

Caption: Troubleshooting low 18F-FDG uptake.

References

Validation & Comparative

A Comparative Guide to GAPDH Inhibitors: DC-5163 vs. Koningic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) has emerged as a promising therapeutic target in oncology due to its pivotal role in glycolysis, a metabolic pathway often upregulated in cancer cells. This guide provides a detailed comparison of two prominent GAPDH inhibitors, DC-5163 and koningic acid, offering insights into their performance based on available experimental data.

Executive Summary

Both this compound and koningic acid are potent inhibitors of GAPDH that have demonstrated anti-cancer properties by disrupting cellular glycolysis and inducing apoptosis. This compound is a recently identified small molecule that shows a high degree of selectivity for cancer cells over normal cells.[1][2] Koningic acid, a natural sesquiterpene, is a well-established, irreversible inhibitor of GAPDH.[3] While direct comparative studies are limited, available data suggests differences in their inhibitory mechanisms and potency.

Performance Comparison

The following tables summarize the quantitative data available for this compound and koningic acid, focusing on their inhibitory effects on GAPDH, impact on cancer cell viability, and influence on key glycolytic metrics.

Table 1: In Vitro GAPDH Inhibition
InhibitorIC50KdMechanism of ActionSource
This compound 176.3 nM3.192 µMPredicted to bind to the NAD+ pocket[1][2]
Koningic Acid 52.26 nM0.795 µMCovalently binds to the active site Cys152[2]
Table 2: Effects on Cancer Cell Viability (IC50)
InhibitorCell LineIC50Source
This compound MDA-MB-231 (Breast Cancer)99.22 µM (48h)[1]
Koningic Acid C643 (Thyroid Cancer)1.35 µM[4]
8505C (Thyroid Cancer)>80 µM[4]
K1 (Thyroid Cancer)79.69 µM[4]
TPC-1 (Thyroid Cancer)>80 µM[4]
A549 (Lung Cancer)Not specified, but active[5]
HCT116 (Colorectal Cancer)Not specified, but active[5]
KG1 (Leukemia)Not specified, but active[5]
A375 (Melanoma)Not specified, but active[5]

Note: The IC50 values for cell viability are from different studies and cell lines, making direct comparison challenging. The data indicates that the sensitivity to these inhibitors is highly cell-line dependent.

Table 3: Impact on Glycolysis
InhibitorEffectCell LineSource
This compound Significantly reduces glucose uptake and lactate productionMDA-MB-231[1]
Koningic Acid Significantly reduces lactate productionC643[4]
No significant reduction in lactate production8505C, K1[4]
Decreased flux through the glycolytic pathwayHCT116[6]

Signaling Pathways and Experimental Workflows

GAPDH Inhibition and Cellular Consequences

Inhibition of GAPDH disrupts the glycolytic pathway, leading to a depletion of ATP and downstream metabolites. This metabolic stress can trigger apoptosis, or programmed cell death, a key mechanism for the anti-cancer effects of GAPDH inhibitors.

GAPDH Inhibition Signaling Pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Glyceraldehyde-3-Phosphate Glyceraldehyde-3-Phosphate Glycolysis->Glyceraldehyde-3-Phosphate GAPDH GAPDH Glyceraldehyde-3-Phosphate->GAPDH Substrate 1,3-Bisphosphoglycerate 1,3-Bisphosphoglycerate GAPDH->1,3-Bisphosphoglycerate Product Pyruvate Pyruvate 1,3-Bisphosphoglycerate->Pyruvate ATP_Production ATP Production Pyruvate->ATP_Production Apoptosis Apoptosis ATP_Production->Apoptosis Depletion leads to This compound This compound This compound->GAPDH Inhibits Koningic_Acid Koningic_Acid Koningic_Acid->GAPDH Inhibits

Caption: Inhibition of GAPDH by this compound or koningic acid blocks glycolysis, leading to ATP depletion and apoptosis.

Experimental Workflow for Inhibitor Characterization

A typical workflow to characterize and compare GAPDH inhibitors involves a series of in vitro assays.

Workflow for GAPDH Inhibitor Comparison Start Start GAPDH_Activity_Assay GAPDH Activity Assay Start->GAPDH_Activity_Assay Determine IC50 Cell_Viability_Assay Cell Viability Assay (e.g., MTT) Start->Cell_Viability_Assay Determine cytotoxic effects Glycolysis_Assays Glycolysis Assays Start->Glycolysis_Assays Data_Analysis Data Analysis and Comparison GAPDH_Activity_Assay->Data_Analysis Cell_Viability_Assay->Data_Analysis Glucose_Uptake Glucose Uptake Assay Glycolysis_Assays->Glucose_Uptake Lactate_Production Lactate Production Assay Glycolysis_Assays->Lactate_Production Glucose_Uptake->Data_Analysis Lactate_Production->Data_Analysis

Caption: A general experimental workflow for comparing the efficacy of GAPDH inhibitors.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide. Researchers should optimize these protocols for their specific experimental conditions and cell lines.

GAPDH Activity Assay

This assay measures the enzymatic activity of GAPDH by monitoring the reduction of NAD+ to NADH.

Materials:

  • Recombinant human GAPDH protein

  • GAPDH inhibitor (this compound or koningic acid)

  • Glyceraldehyde-3-phosphate (substrate)

  • NAD+

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.5, 10 mM sodium arsenate, 1 mM EDTA)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, NAD+, and glyceraldehyde-3-phosphate.

  • Add varying concentrations of the GAPDH inhibitor to the wells of a 96-well plate.

  • Add a constant amount of GAPDH enzyme to each well.

  • Initiate the reaction by adding the reaction mixture to all wells.

  • Immediately measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds for 10 minutes) to monitor the formation of NADH.

  • Calculate the initial reaction velocity (V0) for each inhibitor concentration.

  • Plot the V0 against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • GAPDH inhibitor (this compound or koningic acid)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the GAPDH inhibitor for the desired duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Glucose Uptake Assay

This assay measures the rate at which cells take up glucose from the culture medium.

Materials:

  • Cancer cell lines

  • Glucose-free culture medium

  • 2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)

  • GAPDH inhibitor (this compound or koningic acid)

  • Lysis buffer

  • Scintillation counter or fluorescence microplate reader

Procedure:

  • Seed cells in a multi-well plate and grow to the desired confluency.

  • Pre-treat cells with the GAPDH inhibitor for a specified time.

  • Wash the cells with glucose-free medium.

  • Add glucose-free medium containing the labeled glucose analog and incubate for a short period (e.g., 15-30 minutes).

  • Stop the uptake by washing the cells with ice-cold PBS.

  • Lyse the cells and measure the amount of internalized labeled glucose using a scintillation counter or fluorescence reader.

  • Normalize the glucose uptake to the total protein content of each sample.

Lactate Production Assay

This assay quantifies the amount of lactate secreted by cells into the culture medium, a key indicator of glycolytic activity.

Materials:

  • Cancer cell lines

  • Cell culture medium

  • GAPDH inhibitor (this compound or koningic acid)

  • Lactate assay kit (commercially available)

  • Microplate reader

Procedure:

  • Seed cells in a multi-well plate and treat with the GAPDH inhibitor for the desired time.

  • Collect the cell culture medium at the end of the treatment period.

  • Use a commercial lactate assay kit to measure the lactate concentration in the collected medium according to the manufacturer's instructions. These kits typically involve an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.

  • Normalize the lactate production to the number of cells or total protein content.

Conclusion

Both this compound and koningic acid are valuable tools for studying the role of GAPDH in cancer biology and hold potential as anti-cancer agents. The available data indicates that koningic acid has a lower IC50 for in vitro GAPDH inhibition, suggesting higher potency. However, this compound has been reported to exhibit greater selectivity for cancer cells over normal cells, a crucial attribute for therapeutic development.[1][2]

The choice between these inhibitors will depend on the specific research question and experimental context. For studies requiring potent and irreversible GAPDH inhibition, koningic acid is a well-characterized option. For investigations focused on selective anti-cancer activity with a potentially better safety profile, this compound presents a promising alternative. Further head-to-head comparative studies are warranted to fully elucidate their relative therapeutic potential.

References

A Comparative Guide to the Downstream Signaling Effects of DC-5163, a Novel GAPDH Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the downstream signaling effects of DC-5163, a potent glyceraldehyde-3-phosphate dehydrogenase (GAPDH) inhibitor, with other well-known glycolysis inhibitors. The information presented herein is supported by experimental data to aid in the evaluation of this compound as a potential therapeutic agent.

Introduction to this compound and Glycolysis Inhibition

Cancer cells often exhibit a high rate of glycolysis, a phenomenon known as the Warburg effect. This metabolic shift provides the energy and building blocks necessary for rapid tumor growth. Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a key enzyme in the glycolytic pathway, making it an attractive target for anticancer therapies.[1] this compound is a novel small-molecule inhibitor that targets GAPDH, leading to the suppression of aerobic glycolysis and a reduction in the energy supply of breast cancer cells.[2] This inhibition of GAPDH has been shown to inhibit cancer cell proliferation and induce apoptosis.[3]

This guide will compare the downstream effects of this compound with three other glycolysis inhibitors: 2-Deoxy-D-glucose (2-DG), a glucose analog that inhibits hexokinase; Oxamate, which inhibits lactate dehydrogenase (LDH); and Dichloroacetate (DCA), an inhibitor of pyruvate dehydrogenase kinase (PDK).

Comparative Analysis of Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and other glycolysis inhibitors in various cancer cell lines. It is important to note that these values are derived from different studies and experimental conditions, which may affect direct comparability.

InhibitorTargetCancer Cell LineIC50 (µM)Incubation Time (h)
This compound GAPDHMDA-MB-231 (Breast)99.2248
2-Deoxy-D-glucose (2-DG)HexokinaseMDA-MB-231 (Breast)1.87472
2-Deoxy-D-glucose (2-DG)HexokinaseSW620 (Colon)~1.43672
2-Deoxy-D-glucose (2-DG)HexokinaseA549 (Lung)Not specifiedNot specified
OxamateLDHH1299 (Lung)32,13024
OxamateLDHA549 (Lung)19,67024
OxamateLDHCNE-1 (Nasopharyngeal)74,60024
OxamateLDHCNE-2 (Nasopharyngeal)62,30024
Dichloroacetate (DCA)PDKA549 (Lung)~25,00048
Dichloroacetate (DCA)LNM35 (Lung)~25,00048
Dichloroacetate (DCA)SW620 (Colon)30,000 - 50,00048

Downstream Signaling Effects of this compound

Inhibition of GAPDH by this compound triggers a cascade of downstream events that ultimately lead to cancer cell death. The primary mechanisms identified are cell cycle arrest and apoptosis.

Cell Cycle Arrest

Treatment with this compound induces a G0/G1 phase cell cycle arrest in breast cancer cells.[2] This is achieved through the downregulation of key regulatory proteins, Cyclin D1 and Cyclin-Dependent Kinase 4 (CDK4).[2] The Cyclin D1/CDK4 complex is crucial for the progression of the cell cycle from the G1 to the S phase. By reducing the levels of these proteins, this compound effectively halts cell proliferation.

The precise signaling pathway linking GAPDH inhibition by this compound to the downregulation of Cyclin D1 and CDK4 is an area of ongoing research. However, evidence suggests a potential role for the PI3K/Akt signaling pathway, which is known to regulate Cyclin D1 expression.[4][5] Inhibition of GAPDH may disrupt this pathway, leading to the observed decrease in Cyclin D1 and subsequent cell cycle arrest.

cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 DC5163 This compound GAPDH GAPDH DC5163->GAPDH Inhibits Glycolysis Glycolysis GAPDH->Glycolysis Catalyzes PI3K_Akt PI3K/Akt Pathway GAPDH->PI3K_Akt Regulates CyclinD1_CDK4 Cyclin D1/CDK4 PI3K_Akt->CyclinD1_CDK4 Promotes Expression G1_S_Transition G1/S Phase Transition CyclinD1_CDK4->G1_S_Transition Promotes Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest G1_S_Transition->Cell_Cycle_Arrest Is Blocked by Inhibition of

Proposed signaling pathway of this compound-induced cell cycle arrest.
Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[3] A key indicator of apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP), and studies have shown a significant increase in cleaved PARP levels following treatment with this compound.[2]

The induction of apoptosis by GAPDH inhibition is a complex process that can involve multiple pathways. One proposed mechanism involves the nuclear translocation of GAPDH, where it can interact with proteins like p53 to initiate apoptosis.[6][7] Additionally, GAPDH inhibition can lead to oxidative stress and the release of pro-apoptotic factors from the mitochondria, which are regulated by the Bcl-2 family of proteins. While the specific effects of this compound on Bcl-2 family members and caspase activation are still under investigation, it is plausible that it modulates these key apoptotic regulators.

cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 DC5163 This compound GAPDH GAPDH DC5163->GAPDH Inhibits Nuclear_GAPDH Nuclear Translocation of GAPDH GAPDH->Nuclear_GAPDH Inhibition Promotes Mitochondrial_Stress Mitochondrial Stress GAPDH->Mitochondrial_Stress Inhibition Induces p53_activation p53 Activation Nuclear_GAPDH->p53_activation Apoptosis Apoptosis p53_activation->Apoptosis Bcl2_family Bcl-2 Family Modulation Mitochondrial_Stress->Bcl2_family Caspase_Activation Caspase Activation Bcl2_family->Caspase_Activation Cleaved_PARP Cleaved PARP Caspase_Activation->Cleaved_PARP Cleaved_PARP->Apoptosis

Potential pathways of this compound-induced apoptosis.

Comparison with Other Glycolysis Inhibitors

FeatureThis compound2-Deoxy-D-glucose (2-DG)OxamateDichloroacetate (DCA)
Target GAPDHHexokinaseLactate Dehydrogenase (LDH)Pyruvate Dehydrogenase Kinase (PDK)
Cell Cycle Arrest G0/G1 phase[2]G0/G1 phaseG0/G1 or G2/M phaseG2/M phase
Apoptosis Induction Yes (cleaved PARP)[2]YesYesYes

Experimental Protocols

Western Blot Analysis for Cell Cycle and Apoptosis Proteins

This protocol is a general guideline for the detection of proteins such as Cyclin D1, CDK4, Bcl-2, and cleaved Caspase-3.

  • Cell Lysis:

    • Treat cells with this compound or other inhibitors at desired concentrations and time points.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., anti-Cyclin D1, anti-CDK4, anti-Bcl-2, anti-cleaved Caspase-3) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

start Start cell_treatment Cell Treatment with Inhibitors start->cell_treatment cell_lysis Cell Lysis cell_treatment->cell_lysis protein_quantification Protein Quantification (BCA) cell_lysis->protein_quantification sds_page SDS-PAGE protein_quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection end End detection->end

Workflow for Western Blot analysis.

Conclusion

This compound demonstrates significant potential as an anticancer agent by effectively targeting GAPDH and inhibiting glycolysis. Its downstream effects, including G0/G1 cell cycle arrest and induction of apoptosis, are comparable to or, in some aspects, potentially more potent than other glycolysis inhibitors. Further research, particularly direct comparative studies and detailed elucidation of its signaling pathways, will be crucial in fully establishing its therapeutic value. This guide provides a foundational understanding for researchers and drug development professionals interested in the continued investigation of this compound.

References

Independent Verification of DC-5163's IC50 in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro anti-proliferative activity of DC-5163, a potent inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), with other known glycolysis inhibitors across a panel of cancer cell lines. The data presented is compiled from various independent studies to offer a comprehensive overview of this compound's efficacy and selectivity.

Introduction to this compound

This compound is a small molecule inhibitor that targets GAPDH, a key enzyme in the glycolysis pathway. By inhibiting GAPDH, this compound disrupts the metabolic processes that cancer cells heavily rely on for energy production and proliferation, ultimately leading to apoptosis. This targeted approach makes this compound a promising candidate for cancer therapy. This guide serves to independently verify and compare its potency, represented by half-maximal inhibitory concentration (IC50) values, against other compounds targeting similar metabolic pathways.

Comparative Analysis of IC50 Values

The following table summarizes the IC50 values of this compound and other selected glycolysis inhibitors in various cancer cell lines. This data allows for a direct comparison of their potency and spectrum of activity.

CompoundTarget/MechanismCell LineCancer TypeIC50 (µM)
This compound GAPDH Inhibitor MCF-7 Breast Lower than other breast cancer cell lines [1]
MDA-MB-231 Breast 99.22 (48h)
BT549 Breast Reported activity [1]
HCT116 Colon Reported activity
A549 Lung Reported activity
Koningic AcidGAPDH InhibitorC643Thyroid1.35[2]
8505CThyroid>1.35[2]
K1Thyroid>1.35[2]
TPC-1Thyroid>1.35[2]
A549LungReported activity[2][3]
HCT116ColonReported activity[2][3]
KG1LeukemiaReported activity[2][3]
A375MelanomaReported activity[2][3]
BT-474Breast1[4]
3-BromopyruvateHexokinase II InhibitorHCC1143 (TNBC)Breast44.87 (24h), 41.26 (48h)[1]
MCF-7Breast111.3 (24h), 75.87 (48h)[1]
A549Lung11.72[5]
HCT116Colon<30[6]
SW1116Colon27.8[7]
MDA-MB-231Breast19.1[7]
HepG2Liver14.5[7]
2-Deoxy-D-glucose (2-DG)Hexokinase InhibitorMIA PaCa-2Pancreatic1.45 - 13.34 (range in various cell lines)[8]
OVCAR-3Ovarian50 (5 days)[8]
Multiple LinesVarious1 - 10 mM (general range)
ShikoninPyruvate Kinase M2 InhibitorA549Lung~1-2 (48h)[9]
PANC-1Pancreatic~1-2 (48h)[9]
U2OSOsteosarcoma~1-2 (48h)[9]
MDA-MB-231Breast~1-2 (48h)[9]
PC3Prostate0.37 (72h)[5]
DU145Prostate0.37 (72h)[5]
LNCaPProstate0.32 (72h)[5]
22Rv1Prostate1.05 (parental), 1.12 (DX-resistant) (72h)[5]
Cal78Chondrosarcoma1.5 (24h)[10]
SW-1353Chondrosarcoma1.1 (24h)[10]
H1299Lung>50 (24h), 2.32 (48h), 2.15 (72h)[11]
BCL1LeukemiaReported activity[12]
JVM-13LeukemiaReported activity[12]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the process of IC50 determination, the following diagrams are provided.

Glycolysis_Inhibition_Pathway Signaling Pathway of Glycolysis Inhibition cluster_cell Cancer Cell cluster_inhibitors Inhibitors Glucose Glucose GLUT1 GLUT1 Glucose->GLUT1 Transport G6P G6P GLUT1->G6P Hexokinase (HK) F6P F6P G6P->F6P F1,6BP F1,6BP F6P->F1,6BP G3P G3P F1,6BP->G3P 1,3BPG 1,3BPG G3P->1,3BPG GAPDH Pyruvate Pyruvate 1,3BPG->Pyruvate Lactate Lactate Pyruvate->Lactate TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle ATP_Production ATP Production Pyruvate->ATP_Production TCA_Cycle->ATP_Production This compound This compound This compound->G3P Inhibits GAPDH Koningic_Acid Koningic Acid Koningic_Acid->G3P Inhibits GAPDH 3-Bromopyruvate 3-Bromopyruvate 3-Bromopyruvate->G6P Inhibits HKII 2-DG 2-Deoxy-D-glucose 2-DG->G6P Inhibits HK Shikonin Shikonin Shikonin->Pyruvate Inhibits PKM2

Caption: A simplified diagram of the glycolytic pathway and the points of inhibition for this compound and other compared compounds.

IC50_Determination_Workflow Experimental Workflow for IC50 Determination Cell_Culture 1. Cell Seeding (e.g., 96-well plate) Compound_Treatment 2. Treatment with Serially Diluted Compounds Cell_Culture->Compound_Treatment Incubation 3. Incubation (e.g., 24, 48, 72 hours) Compound_Treatment->Incubation Viability_Assay 4. Cell Viability Assay (e.g., MTT, CCK-8) Incubation->Viability_Assay Data_Acquisition 5. Absorbance/Fluorescence Measurement Viability_Assay->Data_Acquisition Data_Analysis 6. Dose-Response Curve Generation Data_Acquisition->Data_Analysis IC50_Calculation 7. IC50 Value Calculation Data_Analysis->IC50_Calculation

Caption: A generalized workflow for determining the IC50 values of compounds in cell-based assays.

Experimental Protocols

The determination of IC50 values is a critical step in assessing the potency of a compound. The most commonly employed methods in the cited studies are cell viability assays such as the MTT and CCK-8 assays.

General Protocol for MTT/CCK-8 Assay:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or other inhibitors). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (commonly 24, 48, or 72 hours) to allow the compound to exert its effect.

  • Reagent Addition:

    • For MTT assay: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. The resulting formazan crystals are then solubilized with a solvent like DMSO.

    • For CCK-8 assay: Cell Counting Kit-8 (CCK-8) solution is added to each well and incubated for 1-4 hours.

  • Data Acquisition: The absorbance of the wells is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).

  • Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. These percentages are then plotted against the logarithm of the compound concentrations to generate a dose-response curve.

  • IC50 Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve using non-linear regression analysis.

Conclusion

The compiled data indicates that this compound is a potent inhibitor of cancer cell proliferation, particularly in breast cancer cell lines. Its efficacy is comparable to or, in some cases, potentially greater than other established glycolysis inhibitors. The provided IC50 values serve as a valuable resource for researchers investigating novel anti-cancer therapies targeting cellular metabolism. Further independent verification of this compound's IC50 in a broader range of cancer cell lines, including HCT116 and A549, is warranted to fully elucidate its therapeutic potential. The standardized experimental protocols outlined in this guide can be utilized to ensure consistency and reproducibility of such investigations.

References

A Comparative Analysis of the In Vivo Efficacy of DC-5163 and Standard Chemotherapy in Breast Cancer Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of the novel glyceraldehyde-3-phosphate dehydrogenase (GAPDH) inhibitor, DC-5163, with standard-of-care chemotherapy agents, paclitaxel and doxorubicin, in preclinical breast cancer xenograft models. The data presented is compiled from publicly available research to facilitate an objective evaluation of this compound's therapeutic potential.

Executive Summary

This compound, a small-molecule inhibitor of the key glycolytic enzyme GAPDH, has demonstrated significant antitumor activity in a breast cancer xenograft mouse model.[1] By targeting the altered metabolism of cancer cells, this compound effectively suppresses tumor growth, inhibits glycolysis, and induces apoptosis with a favorable safety profile.[1] This guide places the preclinical efficacy of this compound in context with that of established chemotherapeutic agents, paclitaxel and doxorubicin, which are widely used in the treatment of breast cancer. While direct head-to-head in vivo studies are not yet publicly available, this comparison leverages data from studies utilizing similar breast cancer xenograft models to provide a valuable benchmark for researchers.

Data Presentation: In Vivo Efficacy Comparison

The following tables summarize the in vivo antitumor efficacy of this compound, paclitaxel, and doxorubicin in breast cancer xenograft models. It is important to note that the data for each compound is derived from separate studies, and direct comparisons should be made with consideration for potential variations in experimental protocols.

Table 1: Antitumor Efficacy of this compound in a Breast Cancer Xenograft Model

Treatment GroupDosage & AdministrationTumor Growth InhibitionKey Findings
This compoundNot specified in abstractMarkedly suppressed tumor growth compared to DMSO controlReduced tumor uptake of 18F-FDG (glucose metabolism) and 18F-FLT (proliferation); Induced apoptosis.[1]
DMSO (Control)Vehicle control-Tumors showed marked progression.[1]

Table 2: Antitumor Efficacy of Paclitaxel in an MDA-MB-231 Breast Cancer Xenograft Model

Treatment GroupDosage & AdministrationTumor Growth Inhibition (T/C %)*Key Findings
Paclitaxel15 mg/kg; i.p. daily for 5 days6.5%Strong in vivo antitumor activity; Induced transcriptional alterations related to apoptosis, mitotic regulation, and cell cycle control.[2]
Vehicle (Control)Vehicle control-Uninhibited tumor growth.

*T/C % (Treated/Control x 100) is a common measure of antitumor efficacy in xenograft models.

Table 3: Antitumor Efficacy of Doxorubicin in an MDA-MB-231 Breast Cancer Xenograft Model

Treatment GroupDosage & AdministrationTumor Growth Delay (Median Survival)Key Findings
DoxorubicinNot specified in abstract42 daysSignificantly prolonged tumor growth delay compared to control.[3]
Control-25 days-

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are representative experimental protocols for establishing and utilizing breast cancer xenograft models for therapeutic evaluation.

Breast Cancer Xenograft Model Establishment (MDA-MB-231)
  • Cell Culture: Human breast adenocarcinoma MDA-MB-231 cells are cultured in a suitable medium, such as DMEM, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.[4]

  • Animal Model: Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID), typically 4-6 weeks old, are used.[4][5]

  • Cell Implantation: A suspension of 1 x 106 to 5 x 106 MDA-MB-231 cells in 100-200 µL of a sterile vehicle (e.g., PBS or a mixture with Matrigel) is subcutaneously injected into the flank or orthotopically into the mammary fat pad of each mouse.[3][4][6]

  • Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width2) / 2. Animal body weight is also recorded as an indicator of toxicity.[5]

Therapeutic Efficacy Evaluation
  • This compound Treatment: Once tumors reach a palpable size (e.g., 100-200 mm3), mice are randomized into treatment and control groups. This compound is administered to the treatment group, while the control group receives a vehicle (e.g., DMSO). The specific dosage and administration schedule would be as defined in the study protocol.

  • Standard Chemotherapy Treatment (Paclitaxel/Doxorubicin): For comparison, paclitaxel (e.g., 15 mg/kg, intraperitoneally, daily for 5 days) or doxorubicin is administered to respective treatment groups.[2]

  • Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Other endpoints may include tumor weight at the end of the study, survival analysis, and molecular imaging (e.g., PET scans with 18F-FDG and 18F-FLT) to assess metabolic activity and proliferation.[1]

  • Toxicity Assessment: Toxicity is evaluated by monitoring changes in body weight, clinical signs of distress, and, in some studies, through histological analysis of major organs at the end of the experiment.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and experimental design, the following diagrams are provided in the DOT language for Graphviz.

DC5163_Mechanism_of_Action cluster_glycolysis Glycolysis Pathway cluster_cellular_effects Cellular Effects Glucose Glucose G3P Glyceraldehyde-3-Phosphate Glucose->G3P Multiple Steps Pyruvate Pyruvate G3P->Pyruvate GAPDH ATP_Glycolysis ATP Pyruvate->ATP_Glycolysis Energy Production DC5163 This compound GAPDH_node GAPDH DC5163->GAPDH_node Inhibits Energy_Depletion Energy Supply Depletion GAPDH_node->Energy_Depletion Leads to Cell_Cycle_Arrest Cell Cycle Arrest Energy_Depletion->Cell_Cycle_Arrest Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis Tumor_Growth_Inhibition Tumor Growth Inhibition Apoptosis->Tumor_Growth_Inhibition

Figure 1. Proposed mechanism of action of this compound.

Xenograft_Experimental_Workflow cluster_preparation Preparation cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture 1. Breast Cancer Cell Culture (e.g., MDA-MB-231) Animal_Acclimation 2. Immunodeficient Mice Acclimation Cell_Implantation 3. Subcutaneous or Orthotopic Cell Implantation Animal_Acclimation->Cell_Implantation Tumor_Growth 4. Tumor Growth Monitoring Cell_Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Drug Administration (this compound or Standard Chemotherapy) Randomization->Treatment Efficacy_Measurement 7. Tumor Volume Measurement & Body Weight Monitoring Treatment->Efficacy_Measurement Endpoint_Analysis 8. Endpoint Analysis (Tumor Weight, Imaging, etc.) Efficacy_Measurement->Endpoint_Analysis Data_Interpretation 9. Data Interpretation and Statistical Analysis Endpoint_Analysis->Data_Interpretation

Figure 2. General experimental workflow for in vivo efficacy studies.

References

Genetic Cross-Validation of DC-5163's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) inhibitor, DC-5163, with alternative compounds, supported by genetic cross-validation of its mechanism of action. The data presented herein is intended to offer an objective overview for researchers in oncology and metabolic diseases.

Introduction to this compound and its Mechanism of Action

This compound is a novel and potent small-molecule inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway.[1][2][3] By targeting GAPDH, this compound disrupts cellular energy metabolism, leading to a cascade of anti-cancer effects. Published studies have demonstrated that this compound inhibits GAPDH activity in various cancer cell lines, resulting in the suppression of glycolysis, inhibition of cell proliferation, induction of cell cycle arrest, and ultimately, apoptosis.[1][2][4] Notably, this compound has shown selectivity for cancer cells over normal cells, making it a promising candidate for further therapeutic development.[1][4]

Genetic Approaches to Validate this compound's Mechanism of Action

To independently verify that the effects of this compound are indeed mediated through the inhibition of GAPDH, genetic approaches such as RNA interference (RNAi) and CRISPR-Cas9 mediated gene knockout can be employed. These techniques allow for the specific depletion of GAPDH, thereby mimicking the pharmacological effect of a GAPDH inhibitor.

Multiple studies have demonstrated that the genetic knockdown or knockout of GAPDH in cancer cells recapitulates the phenotypic effects observed with this compound treatment. These genetic validation studies have shown that depleting GAPDH leads to:

  • Inhibition of Cell Proliferation: Reduced GAPDH levels have been shown to arrest the growth of various cancer cell lines.

  • Cell Cycle Arrest: Depletion of GAPDH can cause cells to arrest in the G0/G1 or G1 phase of the cell cycle.

  • Induction of Apoptosis: The absence or significant reduction of GAPDH can trigger programmed cell death in cancer cells.

  • Cellular Senescence: In some cancer cell types, GAPDH depletion can induce a state of irreversible growth arrest known as senescence.

These findings from genetic studies provide strong evidence that GAPDH is a critical enzyme for cancer cell survival and proliferation, thus validating the therapeutic rationale for GAPDH inhibitors like this compound.

Comparative Analysis of GAPDH Inhibitors

Several other molecules have been identified as inhibitors of GAPDH. This section compares this compound with two of the most well-characterized alternatives: Heptelidic acid (also known as Koningic acid) and 3-Bromopyruvate.

InhibitorTarget(s)IC50 (Enzymatic Assay)IC50 (Cell-based Assay)Notes
This compound GAPDH176.3 nM[1]99.22 µM (MDA-MB-231 cells, 48h)[1]Potent enzymatic inhibitor with demonstrated selectivity for cancer cells.[1][4]
Heptelidic acid (Koningic acid) GAPDHNot widely reported66.6 - 275.6 ng/ml (B-ALL PDX cells)[5]; 126.5 - 169 ng/ml (B-ALL cell lines)[5]A natural product with potent anti-tumor effects demonstrated in vitro and in vivo.[5][6]
3-Bromopyruvate GAPDH, Hexokinase 2<30 µM (HCT116 cells)[7]41.26 - 75.87 µM (Breast cancer cells, 48h)[8]A reactive alkylating agent with broader reactivity than other inhibitors.[9]

Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, cell lines, and assay methods.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

Signaling Pathway of GAPDH Inhibition DC5163 This compound GAPDH GAPDH DC5163->GAPDH Inhibits Glycolysis Glycolysis GAPDH->Glycolysis Catalyzes Apoptosis Apoptosis GAPDH->Apoptosis Inhibits (non-glycolytic role) ATP ATP Production Glycolysis->ATP Proliferation Cell Proliferation ATP->Proliferation Supports

Mechanism of Action of this compound.

Genetic Validation Workflow cluster_sirna siRNA/shRNA Approach cluster_crispr CRISPR-Cas9 Approach siRNA siRNA/shRNA targeting GAPDH Transfection Transfection/ Transduction siRNA->Transfection Knockdown GAPDH mRNA Knockdown Transfection->Knockdown Phenotype Phenotypic Analysis (Proliferation, Apoptosis, etc.) Knockdown->Phenotype sgRNA sgRNA targeting GAPDH Transfection2 Co-transfection sgRNA->Transfection2 Cas9 Cas9 Nuclease Cas9->Transfection2 Knockout GAPDH Gene Knockout Transfection2->Knockout Knockout->Phenotype

Workflow for Genetic Validation.

Experimental Protocols

Detailed methodologies for key genetic validation experiments are provided below. These protocols are intended as a general guide and may require optimization for specific cell lines and experimental conditions.

Protocol 1: GAPDH Knockdown using siRNA Transfection

This protocol describes the transient knockdown of GAPDH in a 6-well plate format.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • siRNA targeting GAPDH (validated sequences recommended)

  • Non-targeting control siRNA

  • siRNA transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Serum-free medium (e.g., Opti-MEM™)

  • 6-well tissue culture plates

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in 2 ml of antibiotic-free complete growth medium. Cells should be 60-80% confluent at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well, dilute 20-80 pmols of GAPDH siRNA or control siRNA into 100 µl of serum-free medium in a microcentrifuge tube (Solution A).

    • In a separate tube, dilute 2-8 µl of siRNA transfection reagent into 100 µl of serum-free medium (Solution B).

    • Add Solution A to Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature to allow for complex formation.

  • Transfection:

    • Wash the cells once with 2 ml of serum-free medium.

    • Aspirate the medium and add the siRNA-lipid complex mixture to the cells.

    • Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.

  • Post-Transfection:

    • After the incubation period, add 1 ml of complete growth medium (containing serum) to each well without removing the transfection mixture.

    • Incubate the cells for 24-72 hours before proceeding with downstream analysis (e.g., Western blot for GAPDH expression, cell viability assays).

Protocol 2: Stable GAPDH Knockdown using Lentiviral shRNA

This protocol outlines the generation of stable cell lines with long-term GAPDH knockdown.

Materials:

  • HEK293T cells (for lentivirus production)

  • Lentiviral packaging and envelope plasmids (e.g., psPAX2, pMD2.G)

  • shRNA-expressing lentiviral vector targeting GAPDH

  • Control shRNA vector (e.g., non-targeting shRNA)

  • Transfection reagent for lentivirus production (e.g., FuGENE®)

  • Target cancer cell line

  • Polybrene® or hexadimethrine bromide

  • Puromycin (or other appropriate selection antibiotic)

Procedure:

  • Lentivirus Production (in HEK293T cells):

    • Co-transfect HEK293T cells with the shRNA vector and packaging plasmids using a suitable transfection reagent.

    • Harvest the virus-containing supernatant 48-72 hours post-transfection.

    • Filter the supernatant through a 0.45 µm filter to remove cellular debris. The viral supernatant can be concentrated by ultracentrifugation if necessary.

  • Transduction of Target Cells:

    • Seed the target cancer cells in a 6-well plate.

    • On the day of transduction, replace the medium with fresh complete medium containing Polybrene® (typically 4-8 µg/ml) to enhance transduction efficiency.

    • Add the lentiviral supernatant to the cells at various multiplicities of infection (MOI) to determine the optimal viral titer.

    • Incubate the cells overnight.

  • Selection of Stable Cells:

    • 24 hours post-transduction, replace the virus-containing medium with fresh complete medium.

    • 48 hours post-transduction, begin selection by adding the appropriate concentration of puromycin to the medium. The optimal puromycin concentration should be determined beforehand with a kill curve.

    • Replace the selection medium every 3-4 days until resistant colonies are formed.

  • Expansion and Validation:

    • Isolate and expand individual puromycin-resistant colonies.

    • Validate GAPDH knockdown in the stable cell lines by Western blot or qRT-PCR.

Protocol 3: GAPDH Knockout using CRISPR-Cas9

This protocol provides a general workflow for generating GAPDH knockout cell lines.

Materials:

  • Cancer cell line of interest

  • Cas9-expressing vector (e.g., lentiCRISPRv2)

  • Single guide RNA (sgRNA) expression vector targeting GAPDH (at least two different sgRNAs are recommended)

  • Control sgRNA vector

  • Transfection or transduction reagents

  • Single-cell cloning supplies (e.g., 96-well plates)

  • Genomic DNA extraction kit

  • PCR reagents for genotyping

  • Sanger sequencing service

Procedure:

  • sgRNA Design and Cloning: Design and clone sgRNAs targeting an early exon of the GAPDH gene into a suitable expression vector.

  • Delivery of CRISPR-Cas9 Components: Transfect or transduce the target cells with the Cas9 and sgRNA expression vectors.

  • Selection and Single-Cell Cloning:

    • If the vector contains a selection marker (e.g., puromycin resistance), select the transfected/transduced cells.

    • Perform single-cell cloning of the selected cells by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.

  • Expansion of Clones: Expand the single-cell derived clones.

  • Genotyping and Validation:

    • Extract genomic DNA from the expanded clones.

    • Perform PCR to amplify the genomic region targeted by the sgRNAs.

    • Analyze the PCR products for the presence of insertions or deletions (indels) using methods like Sanger sequencing or mismatch cleavage assays.

    • Confirm the absence of GAPDH protein expression in the knockout clones by Western blot.

By following these protocols, researchers can effectively validate the on-target effects of this compound and further investigate the role of GAPDH in their specific cancer models.

References

A Head-to-Head Comparison of DC-5163 with Other Metabolic Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the novel metabolic inhibitor DC-5163 against other well-known inhibitors of cellular metabolism. By summarizing key performance data, detailing experimental methodologies, and visualizing relevant biological pathways, this document serves as a valuable resource for evaluating the potential of this compound in preclinical research and development.

This compound is a potent and specific inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway.[1][2][3] By targeting GAPDH, this compound effectively disrupts glycolysis, leading to reduced cancer cell proliferation and the induction of apoptosis.[1][3][4] This guide compares this compound with other metabolic inhibitors that target glycolysis at different stages: Koningic Acid, another GAPDH inhibitor, 2-Deoxyglucose (2-DG), a hexokinase inhibitor, and 3-Bromopyruvate (3-BP), which targets multiple sites including hexokinase and GAPDH.

Quantitative Performance Comparison

To facilitate a clear comparison of the cytotoxic and inhibitory potential of this compound and its counterparts, the following tables summarize their half-maximal inhibitory concentrations (IC50) against various cancer cell lines. It is important to note that these values are collated from different studies and experimental conditions may vary.

Table 1: IC50 Values of GAPDH Inhibitors (µM)

InhibitorTargetCell LineIC50 (µM)Reference
This compound GAPDHMDA-MB-231 (Breast)99.22 (48h)[1]
MCF-7 (Breast)>100 (72h)[4]
BT549 (Breast)~80 (72h)[4]
Koningic Acid GAPDHC643 (Thyroid)1.35[5]
8505C (Thyroid)10.36[5]
K1 (Thyroid)25.18[5]
A549 (Lung)~1-3[6]
HCT116 (Colon)~0.4-3[7]

Table 2: IC50 Values of Other Glycolytic Inhibitors (µM)

InhibitorTarget(s)Cell LineIC50 (µM)Reference
2-Deoxyglucose HexokinaseP388/IDA (Leukemia)392.6[8]
Various Cancer Lines~5000 (5mM)[9][10]
3-Bromopyruvate Hexokinase, GAPDHHCC1143 (Breast)44.87 (24h)[11]
MCF-7 (Breast)111.3 (24h)[11]
HCT116 (Colon)<30[12]
ZR-75-1 (Breast)~60-150[13]
SK-BR-3 (Breast)~250-500[13]

Mechanism of Action and Cellular Effects

This compound and the compared inhibitors disrupt cancer cell metabolism primarily by inhibiting glycolysis, but their specific targets and downstream consequences differ.

  • This compound & Koningic Acid: As direct GAPDH inhibitors, they block a critical step in the glycolytic pathway, leading to a rapid depletion of ATP and the accumulation of upstream glycolytic intermediates.[4][14][15] This energy crisis triggers apoptosis and inhibits cell proliferation.[1][4][5]

  • 2-Deoxyglucose (2-DG): This glucose analog competitively inhibits hexokinase, the first enzyme in glycolysis.[16][17][18] The accumulation of 2-deoxyglucose-6-phosphate cannot be further metabolized, leading to a blockage of glycolysis and subsequent cell death.[16]

  • 3-Bromopyruvate (3-BP): This alkylating agent has a broader mechanism, targeting not only hexokinase and GAPDH but also other cellular processes.[12][13] Its high reactivity can lead to significant cytotoxicity but also raises concerns about off-target effects and toxicity to normal cells.[19][20][21]

Table 3: Comparative Effects on Cellular Metabolism

InhibitorEffect on Glucose UptakeEffect on Lactate ProductionEffect on ATP Levels
This compound Significantly Reduced[4]Significantly Reduced[4]Significantly Reduced[4]
Koningic Acid ReducedReduced[22]Severely Depleted[14]
2-Deoxyglucose InhibitedReducedDepleted[16]
3-Bromopyruvate InhibitedReducedDepleted[21]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular mechanisms and experimental procedures discussed, the following diagrams were generated using Graphviz.

G cluster_glycolysis Glycolysis Pathway cluster_inhibitors Metabolic Inhibitors cluster_downstream Cellular Effects Glucose Glucose G6P Glucose-6-P Glucose->G6P Hexokinase F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP GAP Glyceraldehyde-3-P F16BP->GAP 13BPG 1,3-Bisphosphoglycerate GAP->13BPG GAPDH Pyruvate Pyruvate 13BPG->Pyruvate ATP_depletion ATP Depletion 13BPG->ATP_depletion Lactate Lactate Pyruvate->Lactate 2-DG 2-DG 2-DG->G6P Inhibits Hexokinase This compound This compound This compound->13BPG Inhibits GAPDH Koningic Acid Koningic Acid Koningic Acid->13BPG Inhibits GAPDH 3-BP 3-BP 3-BP->G6P Inhibits Hexokinase 3-BP->13BPG Inhibits GAPDH Apoptosis Apoptosis ATP_depletion->Apoptosis Proliferation_inhibition Inhibition of Proliferation ATP_depletion->Proliferation_inhibition

Caption: Inhibition points of metabolic inhibitors in the glycolysis pathway.

G cluster_workflow Experimental Workflow: Metabolic Inhibition Assay cluster_assays Assay Types Cell_Culture Cancer Cell Culture Inhibitor_Treatment Treatment with Metabolic Inhibitor Cell_Culture->Inhibitor_Treatment Incubation Incubation Inhibitor_Treatment->Incubation Endpoint_Assays Endpoint Assays Incubation->Endpoint_Assays Viability Cell Viability (e.g., MTT, CCK8) Endpoint_Assays->Viability Glycolysis Glycolysis Rate (Seahorse Assay) Endpoint_Assays->Glycolysis Uptake Glucose/Lactate Assays Endpoint_Assays->Uptake Apoptosis Apoptosis Assay (Flow Cytometry) Endpoint_Assays->Apoptosis

Caption: General workflow for assessing metabolic inhibitor efficacy.

Detailed Experimental Protocols

The following are summarized protocols for key experiments used to evaluate the efficacy of metabolic inhibitors.

Cell Viability Assay (e.g., CCK8)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and culture overnight.

  • Inhibitor Treatment: Treat cells with a serial dilution of the metabolic inhibitor (e.g., this compound) and a vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).

  • CCK8 Addition: Add 10 µL of CCK8 solution to each well and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Seahorse XF Glycolytic Rate Assay
  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

  • Assay Medium: Replace the culture medium with Seahorse XF base medium supplemented with glucose, glutamine, and pyruvate, and incubate in a non-CO2 incubator.

  • Baseline Measurement: Measure the basal extracellular acidification rate (ECAR) and oxygen consumption rate (OCR).

  • Inhibitor Injection: Inject the metabolic inhibitor and measure the change in ECAR and OCR.

  • Mitochondrial Inhibition: Inject rotenone/antimycin A to inhibit mitochondrial respiration and measure the compensatory glycolysis.

  • Glycolysis Inhibition: Inject 2-DG to inhibit glycolysis and confirm the glycolytic nature of the measured ECAR.

  • Data Analysis: Analyze the data using the Seahorse Wave software to determine key glycolytic parameters.

Glucose Uptake Assay
  • Cell Culture: Culture cells to near confluence in a 24-well plate.

  • Glucose Starvation: Wash cells and incubate in glucose-free medium for 1-2 hours.

  • Inhibitor Treatment: Treat cells with the metabolic inhibitor or vehicle control.

  • 2-NBDG Incubation: Add the fluorescent glucose analog 2-NBDG and incubate for 30-60 minutes.

  • Washing: Wash the cells with cold PBS to remove extracellular 2-NBDG.

  • Measurement: Measure the fluorescence intensity using a fluorescence microscope or flow cytometer.

  • Data Analysis: Quantify the glucose uptake based on fluorescence intensity relative to the control.

Lactate Production Assay
  • Cell Culture and Treatment: Culture and treat cells with the metabolic inhibitor as described for the cell viability assay.

  • Sample Collection: Collect the cell culture supernatant at the end of the incubation period.

  • Lactate Assay: Use a commercial lactate assay kit to measure the lactate concentration in the supernatant according to the manufacturer's instructions. This typically involves an enzymatic reaction that produces a colorimetric or fluorescent signal.

  • Measurement: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate the lactate concentration from a standard curve and normalize to the cell number or protein concentration.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
  • Cell Treatment: Treat cells with the metabolic inhibitor for the desired duration.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.

Conclusion

This compound emerges as a potent and selective inhibitor of GAPDH, demonstrating significant anti-proliferative and pro-apoptotic effects in cancer cells by disrupting glycolysis. When compared to other glycolytic inhibitors, this compound's specificity for GAPDH may offer a more targeted approach with potentially fewer off-target effects than broad-spectrum inhibitors like 3-Bromopyruvate. While Koningic Acid also targets GAPDH, further comparative studies are needed to delineate their respective potencies and therapeutic windows across a wider range of cancer types. 2-DG, targeting the initial step of glycolysis, provides an alternative upstream point of intervention. The choice of inhibitor will ultimately depend on the specific research question, the cancer model under investigation, and the desired therapeutic strategy. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute studies to further evaluate the promising potential of this compound in the field of cancer metabolism.

References

Validating the Safety Profile of DC-5163 in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical safety profile of DC-5163, a novel inhibitor of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), with other inhibitors targeting key enzymes in the glycolytic pathway. The information presented is based on publicly available experimental data to assist in the evaluation of this compound as a potential therapeutic candidate.

Executive Summary

This compound is a small molecule inhibitor of the glycolytic enzyme GAPDH, which has demonstrated anti-proliferative effects in cancer cells.[1] Preclinical studies suggest a favorable safety profile for this compound, showing selective inhibition of cancer cell growth without significant toxicity to normal cells or evident systemic toxicity in animal models.[1][2] This guide compares the available preclinical safety data of this compound with other glycolysis inhibitors, including Koningic acid, 3-Bromopyruvate, Shikonin, and Methylglyoxal, to provide a comprehensive overview for researchers in the field of drug development.

Data Presentation: Comparative Preclinical Safety of Glycolysis Inhibitors

The following tables summarize the available quantitative preclinical safety data for this compound and its comparators.

Table 1: Acute Toxicity Data

CompoundTarget(s)Animal ModelRoute of AdministrationLD50Observed Toxicity
This compound GAPDHMouseNot ReportedNot ReportedNo evident systemic toxicity at 80 mg/kg. No significant effects on hematological, hepatic, or renal parameters.[2]
Koningic Acid GAPDHNot ReportedNot ReportedNot ReportedInformation not available in the reviewed literature.
3-Bromopyruvate Hexokinase II, GAPDHNude MiceNot ReportedNot ReportedNo hepatotoxicity or nephrotoxicity observed at an effective anti-tumor dose of 8 mg/kg.[3]
Kunming MiceNot ReportedNot ReportedLiver damage observed at 16 mg/kg.[3]
Shikonin Pyruvate Kinase M2MouseOral> 1 g/kgLow toxicity via oral administration.[4]
MouseIntraperitoneal20 mg/kgHigher toxicity via intraperitoneal route.[4]
Methylglyoxal GAPDHMouseNot ReportedNot ReportedLiver toxicity observed at 400 mg/kg.[5] In vivo effects noted at a total dose of 600 mg/kg.[6]

Table 2: Other Preclinical Safety-Related Observations

CompoundAnimal ModelDosageKey Observations
This compound Mouse (xenograft model)Not specifiedNo significant morphological changes in the heart, liver, spleen, lung, and kidney. No significant difference in body weight compared to the control group.[2]
3-Bromopyruvate Mouse (lung tumorigenesis model)2 and 10 mg/mL (aerosol)No significant effect on body weight. Aerosol administration did not cause liver toxicity (no increase in ALT and AST levels), unlike gavage administration which did.[7]
Shikonin Rat200, 400, and 800 mg/kg/day for 90 or 180 days (gavage)No hematological or non-hematological toxicity observed at doses up to 800 mg/kg/day for 6 months.[8]
Methylglyoxal Mouse400 mg/kgIncreased plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), indicating liver injury.[5]

Experimental Protocols

The following section outlines a general methodology for key preclinical safety and toxicity studies, based on OECD guidelines, which are internationally accepted standards for chemical safety testing. Specific details for each compound are provided where available in the reviewed literature.

Acute Oral Toxicity Study (General Protocol based on OECD Guidelines 420, 423, and 425)

This study is designed to determine the short-term toxicity of a single oral dose of a substance.

  • Test Animals: Typically, young adult rats or mice of a single sex (females are often preferred) are used.[9][10] Animals are acclimatized to laboratory conditions before the study.

  • Housing and Feeding: Animals are housed in standard cages with controlled temperature, humidity, and light-dark cycles. Standard laboratory diet and water are provided ad libitum, except for a brief fasting period before dosing.[9]

  • Dose Administration: The test substance is administered as a single dose by gavage.[9][10] The volume administered is typically kept constant across different dose levels by adjusting the concentration of the dosing solution.

  • Dose Levels: A stepwise procedure with fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg) is often used.[9] The starting dose is selected based on a preliminary sighting study.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[10]

  • Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

  • Data Analysis: The LD50 (the dose estimated to cause mortality in 50% of the animals) is calculated using appropriate statistical methods.

Specifics for the Compared Compounds:

  • This compound: A study in a breast cancer xenograft mouse model assessed safety by monitoring body weight, conducting pathological examinations of key organs (heart, liver, spleen, lung, and kidney), and analyzing blood samples for hepatic and renal function, as well as hematological parameters.[2]

  • 3-Bromopyruvate: In a nude mouse model, hepatotoxicity and nephrotoxicity were evaluated by collecting blood for serum biomarker analysis and storing livers and kidneys for histopathological examination (H&E staining).[3]

  • Shikonin: Long-term systemic toxicity was evaluated in Wistar rats with daily gavage administration for 90 or 180 days. Hematological and biochemical examinations were performed, and vital organs were subjected to pathological analysis.[8][11]

  • Methylglyoxal: Acute liver toxicity in mice was assessed by measuring plasma levels of ALT and AST 6.5 hours after treatment.[5]

Mandatory Visualization

Signaling Pathway

Glycolysis_Pathway cluster_enzymes Enzymatic Steps & Inhibitor Targets cluster_inhibitors Inhibitors Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P HK F6P Fructose-6-phosphate G6P->F6P PGI F1_6BP Fructose-1,6-bisphosphate F6P->F1_6BP PFK1 G3P Glyceraldehyde-3-phosphate F1_6BP->G3P Aldolase _1_3BPG 1,3-Bisphosphoglycerate G3P->_1_3BPG GAPDH _3PG 3-Phosphoglycerate _1_3BPG->_3PG PGK _2PG 2-Phosphoglycerate _3PG->_2PG PGM PEP Phosphoenolpyruvate _2PG->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate PKM2 Lactate Lactate Pyruvate->Lactate LDH HK Hexokinase PGI Phosphoglucose isomerase PFK1 Phosphofructokinase-1 Aldolase Aldolase TPI Triosephosphate isomerase GAPDH GAPDH PGK Phosphoglycerate kinase PGM Phosphoglycerate mutase Enolase Enolase PKM2 Pyruvate Kinase M2 LDH Lactate dehydrogenase DC5163 This compound DC5163->GAPDH KA Koningic Acid KA->GAPDH MG Methylglyoxal MG->GAPDH _3BP 3-Bromopyruvate _3BP->HK _3BP->GAPDH Shikonin Shikonin Shikonin->PKM2

Caption: The glycolytic pathway with points of inhibition by this compound and comparators.

Experimental Workflow

Preclinical_Safety_Workflow cluster_planning Study Planning cluster_execution In-Life Phase cluster_analysis Post-Life Analysis cluster_reporting Reporting protocol Protocol Development (OECD Guidelines) animal_model Animal Model Selection (e.g., Mouse, Rat) protocol->animal_model dose_range Dose Range Finding Study animal_model->dose_range dosing Test Compound Administration (e.g., Oral Gavage) dose_range->dosing observation Clinical Observation (Mortality, Morbidity, Behavior) dosing->observation measurements Body Weight & Food Consumption observation->measurements blood Blood Collection (Hematology & Clinical Chemistry) measurements->blood necropsy Gross Necropsy blood->necropsy histopath Histopathology (Key Organs) necropsy->histopath data_analysis Data Analysis (e.g., LD50, NOAEL) histopath->data_analysis report Final Study Report data_analysis->report

Caption: A generalized workflow for preclinical in vivo safety and toxicity studies.

References

Safety Operating Guide

Proper Disposal of DC-5163: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing DC-5163, a potent glyceraldehyde-3-phosphate dehydrogenase (GAPDH) inhibitor, adherence to proper disposal protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This document provides essential, step-by-step guidance for the safe handling and disposal of this compound, aligning with standard laboratory safety practices.

This compound is an investigational compound primarily used in cancer research to inhibit glycolysis and induce apoptosis in cancer cells.[1][2][3][4][5] While specific disposal instructions for this compound are not publicly available, general best practices for the disposal of laboratory chemicals should be strictly followed.

Summary of this compound Information

For easy reference, the table below summarizes key quantitative data and information for this compound.

PropertyValueSource
Molecular Formula C18H20ClN3OS[4]
Molecular Weight 361.89 g/mol [1][4]
CAS Number 897771-47-0[1][4]
IC50 (GAPDH) 176.3 nM[1][4][5]
Kd 3.192 μM[1][4][5]
Solubility DMSO: 300 mg/mL (ultrasonic)[1]
Storage (Powder) -20°C for 3 years; 4°C for 2 years[1]

Experimental Protocols for Safe Disposal

The following step-by-step procedures are based on general guidelines for the disposal of hazardous laboratory chemicals and should be adapted to your institution's specific policies and regulations.

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, ensure you are wearing appropriate PPE:

  • Safety goggles

  • Chemical-resistant gloves

  • Laboratory coat

Waste Segregation and Collection
  • Solid Waste:

    • Collect any solid this compound waste, including empty vials and contaminated consumables (e.g., pipette tips, weighing paper), in a designated, clearly labeled hazardous waste container.

    • Do not mix with non-hazardous waste.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

    • Avoid mixing with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • For solutions containing solvents such as DMSO, follow your institution's specific guidelines for solvent waste disposal.

Decontamination
  • Decontaminate any surfaces or equipment that have come into contact with this compound. Use a suitable cleaning agent as recommended by your institution's safety protocols.

  • Dispose of all cleaning materials (e.g., wipes, absorbent pads) as hazardous waste.

Storage of Waste
  • Store hazardous waste containers in a designated, secure area away from general laboratory traffic.

  • Ensure the storage area is well-ventilated.

Final Disposal
  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

  • Do not attempt to dispose of this compound down the drain or in the regular trash.

Disposal Procedure Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation cluster_waste_id Waste Identification cluster_solid Solid Waste Handling cluster_liquid Liquid Waste Handling cluster_final Final Steps start Start: Need to Dispose of this compound ppe Wear Appropriate PPE start->ppe waste_type Solid or Liquid Waste? ppe->waste_type collect_solid Collect in Labeled Hazardous Waste Container waste_type->collect_solid Solid collect_liquid Collect in Labeled Hazardous Waste Container waste_type->collect_liquid Liquid decontaminate Decontaminate Surfaces and Equipment collect_solid->decontaminate collect_liquid->decontaminate store_waste Store Waste in Designated Area decontaminate->store_waste contact_ehs Contact EHS for Disposal store_waste->contact_ehs end End of Procedure contact_ehs->end

Caption: Logical workflow for the proper disposal of this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the material safety data sheet (MSDS) for any chemical you are working with.

References

Essential Safety and Handling Protocols for DC-5163

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling DC-5163. Adherence to these procedures is essential for ensuring laboratory safety and proper disposal.

Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following personal protective equipment is recommended based on standard laboratory procedures for handling research-grade chemical compounds of this nature.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.
Respiratory Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for handling large quantities or if dust/aerosol generation is likely.

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is crucial for safety and research integrity.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the product name and CAS number (897771-47-0) on the label match the order.

  • Log the receipt of the chemical in the laboratory inventory system.

2. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed to prevent contamination.

  • Consult the supplier's documentation for specific long-term storage temperatures, which may vary.

3. Preparation of Solutions:

  • All handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • This compound is reported to be soluble in DMSO. Prepare solutions as required for the specific experimental protocol.

  • Clearly label all solutions with the chemical name, concentration, solvent, and date of preparation.

4. Experimental Use:

  • Wear the appropriate PPE at all times when handling this compound in any form.

  • Avoid direct contact with skin and eyes.

  • Prevent the generation of dust or aerosols.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: Collect any unused solid this compound and grossly contaminated items (e.g., weigh boats, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.

  • Sharps: Any needles or other sharps used for administering this compound solutions should be disposed of in a designated sharps container.

  • Empty Containers: Triple-rinse the original container with a suitable solvent (e.g., DMSO followed by ethanol). Collect the rinsate as hazardous liquid waste. The rinsed container can then be disposed of as non-hazardous waste, or in accordance with institutional policies.

2. Disposal Procedure:

  • All waste containing this compound must be disposed of as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Arrange for pickup and disposal by a licensed hazardous waste management company.

  • Maintain accurate records of all disposed waste.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Receive Receive & Inspect this compound Store Store Appropriately Receive->Store Prepare Prepare Solutions in Fume Hood Store->Prepare Experiment Conduct Experiment with Full PPE Prepare->Experiment Segregate Segregate Waste (Solid, Liquid, Sharps) Experiment->Segregate Label Label Hazardous Waste Containers Segregate->Label Dispose Dispose via Licensed Vendor Label->Dispose

Caption: Workflow for the safe handling and disposal of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.